molecular formula C3H6Br2 B1422819 1,3-Dibromopropane-1,1,3,3-D4 CAS No. 64528-94-5

1,3-Dibromopropane-1,1,3,3-D4

Cat. No.: B1422819
CAS No.: 64528-94-5
M. Wt: 205.91 g/mol
InChI Key: VEFLKXRACNJHOV-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromopropane-1,1,3,3-d4 is a deuterated stable isotope of 1,3-Dibromopropane, which serves as a versatile chemical reagent in organic synthesis. The standard compound is recognized for its use as a precursor in the formation of C3-bridged molecular structures, particularly through C-N coupling reactions, and was historically used in the first cyclopropane synthesis known as the Freund reaction . Its key utility lies in acting as an alkylating linker with two bromine leaving groups, enabling the construction of various cyclic and heterocyclic systems, including aziridines, pyrrolidines, and other pharmaceutically relevant scaffolds . In a research context, this deuterated analog is particularly valuable for tracing metabolic pathways and reaction mechanisms using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Studies on the metabolism of the non-deuterated compound in model organisms have identified the formation of specific sulfur-containing metabolites, suggesting a reaction with glutathione (GSH) . The incorporation of deuterium atoms can help elucidate such biotransformation pathways with greater precision and investigate potential isotope effects. Furthermore, 1,3-Dibromopropane serves as a key synthetic intermediate in pharmaceutical research; for instance, it is used in the preparation of potent and selective dopamine D4 receptor (D4R) ligands, which are being investigated for their antitumor activity in glioblastoma cell lines . This deuterated version, 1,3-Dibromopropane-1,1,3,3-d4, is For Research Use Only and is strictly not intended for personal or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-1,1,3,3-tetradeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFLKXRACNJHOV-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and mechanistic organic research, the strategic use of isotopic labeling has become an indispensable tool. 1,3-Dibromopropane-1,1,3,3-D4 is a deuterated analog of the common alkylating agent, 1,3-dibromopropane. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, and critical applications for researchers, scientists, and drug development professionals.

The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions imparts subtle yet profound changes to a molecule's properties. The primary driver for the use of compounds like 1,3-Dibromopropane-1,1,3,3-D4 is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[1] In drug development, if a C-H bond is located at a site of metabolic vulnerability (a "soft spot"), replacing it with a C-D bond can significantly slow down its cleavage by metabolic enzymes, such as the Cytochrome P450 family.[2][3] This modification can improve a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of reactive metabolites.

This document serves as a detailed resource, offering both foundational data and field-proven insights into the effective use of this specialized chemical reagent.

Physicochemical Properties

While extensive experimental data for the 1,1,3,3-D4 isotopologue is not widely published, its physical properties can be reliably estimated from its well-characterized protium (non-deuterated) analog, 1,3-dibromopropane (CAS 109-64-8). The primary difference arises from the increased molecular mass due to the four deuterium atoms.

PropertyValueSource(s)
IUPAC Name 1,3-dibromopropane-1,1,3,3-d4-
Synonyms Trimethylene-1,1,3,3-d4 dibromide-
Molecular Formula C₃H₂D₄Br₂-
Molecular Weight 205.92 g/mol Calculated
Appearance Colorless to light-yellow liquid (predicted)[4]
Boiling Point ~167 °C (predicted)[5][6]
Melting Point ~-34 °C (predicted)[5][6]
Density ~2.0 g/mL at 25 °C (predicted)[4][5]
Solubility Limited in water (~1.7 g/L); Soluble in most organic solvents (alcohols, ethers)[4][7]
Refractive Index ~1.524 at 20 °C (predicted)[5][6]

Note: Physical properties such as boiling point, melting point, density, and refractive index are estimated to be very close to the non-deuterated analog (MW 201.89 g/mol ) and are provided for guidance.

Spectroscopic Profile and Structural Elucidation

The defining characteristics of 1,3-Dibromopropane-1,1,3,3-D4 are revealed through spectroscopic analysis. The presence of deuterium dramatically alters the expected spectra compared to the standard compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is significantly simplified. While the non-deuterated analog shows a complex pattern (a pentuplet and a triplet), the spectrum of 1,3-Dibromopropane-1,1,3,3-D4 is expected to show a single peak: a singlet corresponding to the two equivalent protons of the central -CH₂- group. The absence of adjacent protons eliminates spin-spin coupling.

  • ¹³C NMR: The carbon spectrum is expected to display two signals.

    • The central -CH₂ - carbon will appear as a standard singlet.

    • The two terminal -CD₂ - carbons will appear as triplets . This splitting is due to the one-bond coupling between carbon-13 and deuterium (a spin-1 nucleus).

  • ²H (Deuterium) NMR: Deuterium NMR is a powerful tool for confirming successful deuteration.[8][9] The spectrum will show a single resonance corresponding to the four equivalent deuterium atoms on the terminal carbons, providing direct evidence of the isotopic labeling.

Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. Key features include:

  • Molecular Ion Peak (M⁺): The M⁺ peak will be observed at m/z corresponding to the deuterated molecular weight (~205.92).

  • Bromine Isotopic Pattern: A hallmark of bromine-containing compounds is the isotopic signature of ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 ratio. For a molecule with two bromine atoms, this results in a characteristic M⁺, M⁺+2, and M⁺+4 pattern with a relative intensity ratio of approximately 1:2:1.[10] For 1,3-Dibromopropane-1,1,3,3-D4, this cluster will be centered around m/z 206.

  • Fragmentation: Common fragmentation pathways include the loss of a bromine radical (M-Br) and subsequent fragmentation of the propyl chain. The masses of these fragments will reflect the presence of the deuterium labels.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations of the covalent bonds. The substitution of hydrogen with deuterium results in a notable shift in stretching frequencies.

  • C-D Stretching: The most significant feature will be the appearance of C-D stretching absorption bands in the range of 2100-2250 cm⁻¹ .[11][12] This is a much lower frequency than the typical C-H stretching bands found around 2850-3000 cm⁻¹, providing clear evidence of deuteration.[13]

  • C-H Stretching: Weak to medium absorption bands corresponding to the central -CH₂- group will remain in the 2850-2960 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration will be present in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Purification

A reliable synthesis of 1,3-Dibromopropane-1,1,3,3-D4 requires a deuterated precursor. A logical and efficient pathway begins with the deuteration of diethyl malonate at the acidic α-carbon position.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: deuteration of the starting material, reduction to the diol, and subsequent bromination.

Synthesis_Workflow cluster_0 Stage 1: Deuteration cluster_1 Stage 2: Reduction cluster_2 Stage 3: Bromination A Diethyl Malonate B Diethyl Malonate-d2 A->B  NaOEt, D₂O   C 1,3-Propanediol-1,1,3,3-d4 B->C  1. LiAlH₄, THF  2. H₂O Workup   D 1,3-Dibromopropane-1,1,3,3-D4 C->D  PBr₃ or HBr/H₂SO₄  

Caption: Proposed synthetic route for 1,3-Dibromopropane-1,1,3,3-D4.

Detailed Experimental Protocol

Causality: This protocol is designed for robustness. The H/D exchange on diethyl malonate is efficient due to the high acidity of the α-protons.[14] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both ester groups to primary alcohols. Finally, phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids are standard and effective reagents for converting primary alcohols to alkyl bromides.[15][16]

Stage 1: Synthesis of Diethyl Malonate-d2 (from Diethyl Malonate)

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: To a solution of sodium ethoxide (NaOEt) in ethanol, add deuterium oxide (D₂O). Carefully add diethyl malonate (CAS 105-53-3) to the solution.

  • Equilibration: Stir the mixture at reflux for several hours to allow for complete hydrogen-deuterium exchange at the α-position.

  • Workup: Cool the reaction, neutralize with an acid (e.g., DCl in D₂O), and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield diethyl malonate-d2.

Stage 2: Synthesis of 1,3-Propanediol-1,1,3,3-d4 (from Diethyl Malonate-d2)

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension in an ice bath. Dissolve the diethyl malonate-d2 from Stage 1 in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature and then gently reflux for 2-4 hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent to yield crude 1,3-propanediol-1,1,3,3-d4.

Stage 3: Synthesis of 1,3-Dibromopropane-1,1,3,3-D4 (from 1,3-Propanediol-1,1,3,3-d4)

  • Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Reagents: Place the 1,3-propanediol-1,1,3,3-d4 from Stage 2 in the flask. Cool the flask in an ice bath.

  • Addition: Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled diol with vigorous stirring. The reaction is exothermic.

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 3-4 hours.[15]

  • Purification (Self-Validating System):

    • Cool the reaction mixture and slowly pour it over crushed ice to decompose any remaining PBr₃.

    • Transfer the mixture to a separatory funnel. The desired product will form a dense organic layer.

    • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate (to neutralize acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter and purify the final product by fractional distillation. The boiling point should be near 167 °C.[15] The purity can be validated by GC-MS and NMR spectroscopy as described above.

Reactivity and Applications in Drug Development

The primary utility of 1,3-Dibromopropane-1,1,3,3-D4 is as a precision tool for introducing a deuterated three-carbon linker into a molecule. The two bromine atoms serve as excellent leaving groups in Sₙ2 reactions, allowing for facile reaction with a variety of nucleophiles (e.g., amines, thiols, carbanions).

Application: Metabolic Stabilization via the Kinetic Isotope Effect

The most compelling application in drug development is to thwart metabolic oxidation. Many drugs are cleared from the body via oxidation of alkyl chains by P450 enzymes. If this oxidation occurs at a terminal methyl group or an internal methylene group that is part of a pharmacophore, deuteration at that site can slow the process.

Mechanism of Action:

  • Metabolic Soft Spot: A C-H bond in a drug molecule is identified as a primary site of enzymatic oxidation (hydroxylation). This cleavage is often the rate-determining step of the drug's metabolic clearance.

  • Isotopic Reinforcement: 1,3-Dibromopropane-1,1,3,3-D4 is used to synthesize an analog of the drug where the vulnerable C-H bonds are replaced with C-D bonds.

  • Slower Metabolism: Due to the higher activation energy required to break the C-D bond, the rate of metabolism at this position is significantly reduced.[17] This leads to a longer drug half-life (t₁/₂) and increased overall drug exposure (AUC).

KIE_Diagram y_axis Potential Energy x_axis Reaction Coordinate reactants Reactant (R-X) ts_h Transition State (C-H) reactants->ts_h ts_d Transition State (C-D) reactants->ts_d products Product ts_h->products ts_d->products zpe_h ZPE (C-H) zpe_h->ts_h zpe_d ZPE (C-D) zpe_d->ts_d Ea_h Ea (H) Ea_d Ea (D) p1 c1h p1:n->c1h:s c1d p1:n->c1d:s p2 c1h:s->p2:n c1d:s->p2:n

Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).

Safe Handling and Storage

The safety profile of 1,3-Dibromopropane-1,1,3,3-D4 is expected to be identical to its non-deuterated counterpart. It is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and strong bases.[7][18]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

1,3-Dibromopropane-1,1,3,3-D4 is more than a simple halogenated alkane; it is a precision instrument for advanced chemical research and pharmaceutical design. Its true value lies not in its bulk chemical properties, which closely mirror those of its common analog, but in the strategic placement of its four deuterium atoms. By understanding its unique spectroscopic signature and leveraging the kinetic isotope effect, researchers can probe reaction mechanisms and intelligently design drug candidates with superior metabolic stability and improved therapeutic profiles. Proper handling and a well-designed synthetic strategy, as outlined in this guide, are paramount to harnessing the full potential of this powerful reagent.

References

  • Vertex AI Search. (2026). Understanding 1,3-Dibromopropane: Properties, Handling, and Purchasing.
  • Exposome-Explorer. (n.d.). Material Safety Data Sheet 1,3-Dibromopropane, 98%. Retrieved February 9, 2026, from [Link]

  • Chemsrc. (2025). 1,3-Dibromopropane | CAS#:109-64-8. Retrieved February 9, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-dibromopropane. Retrieved February 9, 2026, from [Link]

  • T3DB. (n.d.). 1,3-Dibromopropane (T3D1797). Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). US5364987A - Process for the preparation of 1,3-propanediol.
  • PubChem. (n.d.). Diethyl malonate-d2. Retrieved February 9, 2026, from [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 257–267. [Link]

  • The Royal Society of Chemistry. (2015). Multiple Deuteration of Alkanes Synergistically-Catalyzed by Platinum and Rhodium on Carbon as a Mixed Catalytic. [Link]

  • ResearchGate. (n.d.). Figure 4. (a) 2D-IR spectrum of the C−D stretching vibration of the.... Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Propane, 1,3-dibromo-. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). 2 H-{ 1 H} NMR spectrum of 5-deutero-5-fluorodecane 21 in a solution of.... Retrieved February 9, 2026, from [Link]

  • Krueger, P. J., & Jan, J. (1970). Infrared spectra and the molecular conformations of some aliphatic amines. Canadian Journal of Chemistry, 48(20), 3236-3248. [Link]

  • ResearchGate. (2014). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. [Link]

  • ResearchGate. (2025). Synthetic Methods for the Preparation of 1,3‐Propanediol. [Link]

  • Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. [Link]

  • Wang, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved February 9, 2026, from [Link]

  • Lajoie, M. J., & Shusta, E. V. (2018). Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system. Journal of Controlled Release, 286, 1-7. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational frequencies of CD, (in c m ~ ~ ' ). Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

  • Organic Syntheses. (1952). DIETHYL ETHYLIDENEMALONATE. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved February 9, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved February 9, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIETHYL MALONATE. Retrieved February 9, 2026, from [Link]

Sources

applications of deuterated 1,3-dibromopropane in organic synthesis

Advanced Applications of 1,3-Dibromopropane- in Organic Synthesis: A Technical Guide

Executive Summary

1,3-Dibromopropane-


This whitepaper details the mechanistic rationale, synthetic protocols, and analytical validation for using 1,3-dibromopropane-

Part 1: The Deuterium Advantage (Mechanistic Theory)

The primary utility of 1,3-dibromopropane-

Kinetic Isotope Effect (KIE)


The Metabolic "Soft Spot"

Propyl chains in drug molecules are frequent targets for Cytochrome P450 (CYP450) enzymes, specifically via hydroxylation at the




Visualization: Metabolic Shunting via Deuteration

MetabolicPathwaysDrugDrug-Propyl-H (Protiated)CYPCYP450 OxidationDrug->CYPFast k_HDrugDDrug-Propyl-D (Deuterated)DrugD->CYPSlow k_D (KIE)StableIntact Drug(Extended Half-Life)DrugD->StableMetabolic ResistanceMetaboliteHydroxylated Metabolite(Rapid Clearance)CYP->MetaboliteOxidative Cleavage

Figure 1: The Deuterium Kinetic Isotope Effect (KIE) diverts the molecule away from rapid metabolic clearance, extending therapeutic half-life.

Part 2: Synthetic Utility & Protocols

Application A: The Alicyclic Scaffold (Cyclobutane Synthesis)

Cyclobutane rings are increasingly popular in medicinal chemistry as rigid replacements for alkyl chains, restricting conformational freedom to improve receptor binding. 1,3-Dibromopropane-

Protocol: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate-

This protocol uses the Malonic Ester Synthesis pathway.

Reagents:

  • Diethyl malonate (1.0 eq)

  • 1,3-Dibromopropane-

    
     (1.05 eq)
    
  • Sodium Ethoxide (2.2 eq, prepared in situ)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried 3-neck flask under

    
    , dissolve sodium metal (2.2 eq) in anhydrous ethanol. Stir until evolution of 
    
    
    ceases.
  • Enolate Generation: Cool the solution to 0°C. Add diethyl malonate dropwise over 30 minutes. The solution will turn slightly yellow, indicating enolate formation.

  • Alkylation (Step 1 & 2): Add 1,3-dibromopropane-

    
     in a single portion. Critical Note: Unlike longer chains, the intramolecular cyclization for the 
    
    
    bridge is rapid.
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC is insufficient; use GC-MS to confirm the disappearance of the mono-alkylated intermediate.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend the residue in

    
     and wash with water (2x) and brine (1x).
    
  • Purification: Distill under reduced pressure.

Why this works: The



Application B: Linker Chemistry (Phenothiazine Derivatives)

Many neuroleptics (e.g., Chlorpromazine) and antidepressants (e.g., Imipramine) utilize a 3-carbon linker between a tricyclic core and a basic amine. Replacing this linker with a deuterated bridge can reduce toxicity associated with reactive metabolites.

Protocol: Synthesis of Deuterated Linker Precursor

Target: 3-Chloro-1-(dimethylamino)propane-

Workflow Visualization:

SynthesisWorkflowStart1,3-Dibromopropane-d6Step1Reaction with HN(Me)2(Nucleophilic Substitution)Start->Step1 0°C to RTInter3-Bromo-N,N-dimethylpropan-1-amine-d6Step1->InterStep2Alkylation of Phenothiazine Core(NaH / DMF)Inter->Step2ProductDeuterated Drug Candidate(Linker-d6)Step2->Product Reflux

Figure 2: Synthetic route for installing a deuterated propyl linker into a tricyclic API core.

Experimental Procedure:

  • Mono-amination: Dissolve 1,3-dibromopropane-

    
     (5.0 eq) in THF. The large excess is mandatory  to prevent polymerization or double-amination (forming the bis-quaternary salt).
    
  • Addition: Add dimethylamine (2M in THF, 1.0 eq) dropwise at -10°C.

  • Workup: Acid/Base extraction is required to separate the amine product from the excess dibromide.

    • Acidify with 1M HCl (product goes to aqueous phase).

    • Wash organic phase (removes excess 1,3-dibromopropane-

      
       - Recycle this!).
      
    • Basify aqueous phase with NaOH.

    • Extract product into DCM.

  • Coupling: The resulting 3-bromo-N,N-dimethylpropan-1-amine-

    
     is then reacted with the phenothiazine core using Sodium Hydride (NaH) in DMF.
    

Part 3: Analytical Validation

Trust but verify. When working with deuterated synthons, isotopic purity is paramount.

Data Summary Table: Expected Analytical Signatures
FeatureProtiated Standard (

)
Deuterated Analog (

)
Diagnostic Note

-NMR
Quintet (

2.2) + Triplet (

3.5)
Silent (No signals)Absence of signals in the 2.0–4.0 ppm region confirms high D-incorporation.

-NMR
Sharp SingletsWeak Quintets/SeptetsC-D coupling splits the carbon signal (

) and reduces intensity (NOE loss).
Mass Spec (ESI)


Check for

peak to quantify isotopic impurity (

species).
Self-Validating Check: The "Residual Proton" Test

Before using the reagent in a complex synthesis, run a quick


  • Pass: Baseline is flat.[1]

  • Fail: Any multiplets indicate

    
     exchange or poor enrichment.[1] Do not proceed  with high-value API synthesis if proton signals exceed 1% integration relative to an internal standard.
    

References

  • Cambridge Isotope Laboratories. Deuterated Reagents for Pharmaceutical and Synthetic Applications.[2] CIL.com. Link

  • BenchChem. 1,3-Dibromopropane-d6: Properties and Applications. BenchChem.com. Link

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[3] Methods in Enzymology.[1] Link

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes. Journal of Organic Chemistry. Link

  • Bolla, R. S., & Viswanath, I. V. (2014). Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine.[4] Journal of Labelled Compounds and Radiopharmaceuticals. Link

1,3-Dibromopropane-1,1,3,3-D4 CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Dibromopropane-1,1,3,3-D4: CAS Number and Identification

This technical guide provides a comprehensive overview of 1,3-Dibromopropane-1,1,3,3-D4, a deuterated analogue of 1,3-dibromopropane. This document is intended for researchers, scientists, and professionals in drug development and other fields where isotopically labeled compounds are utilized as indispensable tools for mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis.

Introduction and Strategic Importance

1,3-Dibromopropane is a versatile bifunctional alkyl halide widely employed in organic synthesis as a building block for the introduction of a three-carbon chain.[1][2] Its deuterated isotopologues, such as 1,3-Dibromopropane-1,1,3,3-D4, are of significant interest in various research applications. The strategic incorporation of deuterium atoms provides a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the accuracy of mass spectrometry-based quantification. The heavier isotope of hydrogen, deuterium (²H or D), imparts a change in the molecular weight and vibrational energy of C-D bonds compared to C-H bonds, which can be readily detected by various analytical techniques without significantly altering the chemical reactivity of the molecule.

Chemical Identification and CAS Number

  • 1,3-Dibromopropane-d6 CAS Number: 120404-22-0

  • Unlabeled 1,3-Dibromopropane CAS Number: 109-64-8 [2]

For the purpose of this guide, we will focus on the properties and synthesis of the fully deuterated 1,3-Dibromopropane-d6 as a representative and highly useful analogue. The principles and much of the data are directly applicable to other deuterated versions, including the titular 1,1,3,3-D4 variant.

Physicochemical Properties

The physical and chemical properties of 1,3-Dibromopropane-d6 are very similar to its non-deuterated counterpart, with minor differences in properties that are dependent on molecular mass and vibrational frequencies.

PropertyValue (for unlabeled 1,3-Dibromopropane)Expected Value (for 1,3-Dibromopropane-d6)
Molecular Formula C₃H₆Br₂C₃D₆Br₂
Molecular Weight 201.89 g/mol [2]~207.93 g/mol [3]
Appearance Colorless to light-yellow liquid[4]Colorless to light-yellow liquid
Odor Sweet[2]Sweet
Boiling Point 167 °C[4]Slightly higher than 167 °C
Melting Point -34 °C[4]Approximately -34 °C
Density 1.989 g/mL at 25 °C[4]Slightly higher than 1.989 g/mL
Refractive Index (n20/D) 1.524[4]Similar to 1.524
Solubility Insoluble in water; soluble in ether and alcohol[5]Insoluble in water; soluble in ether and alcohol
Flash Point 54 °C[4]Similar to 54 °C

Spectroscopic Identification

Spectroscopic techniques are essential for the unambiguous identification and characterization of 1,3-Dibromopropane-1,1,3,3-D4 and its isotopologues. The following sections detail the expected spectroscopic signatures, with reference to the well-documented spectra of unlabeled 1,3-dibromopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules and is particularly powerful for confirming isotopic labeling.

  • ¹H NMR: In the ¹H NMR spectrum of unlabeled 1,3-dibromopropane, two signals are observed: a triplet at approximately 3.58 ppm corresponding to the four protons on the bromine-bearing carbons (C1 and C3), and a pentuplet at around 2.37 ppm for the two protons on the central carbon (C2). For 1,3-Dibromopropane-1,1,3,3-D4 , the signal at ~3.58 ppm would be absent, and the signal at ~2.37 ppm would appear as a singlet, as there would be no adjacent protons to cause splitting. For 1,3-Dibromopropane-d6 , no signals would be observed in the ¹H NMR spectrum, confirming the complete deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum of unlabeled 1,3-dibromopropane shows two signals: one for the two equivalent carbons attached to bromine (C1 and C3) at approximately 31.4 ppm, and one for the central carbon (C2) at around 34.7 ppm. In the case of 1,3-Dibromopropane-1,1,3,3-D4 and 1,3-Dibromopropane-d6 , the carbon signals will be split into multiplets due to coupling with deuterium (a spin-1 nucleus), and the chemical shifts may be slightly altered (isotopic shift).

  • ²H (Deuterium) NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms, providing direct evidence of their presence and location within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium by measuring the molecular weight of the compound.

  • Electron Ionization (EI) Mass Spectrum: The mass spectrum of unlabeled 1,3-dibromopropane shows a molecular ion peak (M⁺) at m/z 200, with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). For 1,3-Dibromopropane-1,1,3,3-D4 , the molecular ion peak would be shifted to m/z 204, and for 1,3-Dibromopropane-d6 , it would be at m/z 206. The fragmentation pattern would also be altered, with fragment ions showing corresponding mass shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is sensitive to the vibrational frequencies of chemical bonds. The substitution of hydrogen with deuterium results in a noticeable shift of stretching and bending frequencies to lower wavenumbers.

  • C-H vs. C-D Vibrations: The C-H stretching vibrations in unlabeled 1,3-dibromopropane are typically observed in the range of 2850-3000 cm⁻¹. For deuterated analogues, the corresponding C-D stretching vibrations would be found at significantly lower frequencies, approximately in the 2100-2250 cm⁻¹ region. This clear shift provides strong evidence of deuteration. The C-H bending vibrations (e.g., scissoring, wagging) would also be shifted to lower wavenumbers upon deuteration.

Synthesis of Deuterated 1,3-Dibromopropane

The synthesis of 1,3-Dibromopropane-1,1,3,3-D4 or 1,3-Dibromopropane-d6 can be achieved by adapting established methods for the synthesis of the unlabeled compound, using the appropriate deuterated starting materials. A common and effective method is the bromination of a deuterated diol.

Synthetic Approach: Bromination of Deuterated 1,3-Propanediol

A reliable method for preparing 1,3-dibromopropane is the reaction of 1,3-propanediol with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid.[4][6][7] To synthesize the deuterated analogue, one would start with the corresponding deuterated 1,3-propanediol.

Reaction Scheme:

G reactant HO-(CD2)3-OH 1,3-Propanediol-d6 product Br-(CD2)3-Br 1,3-Dibromopropane-d6 reactant->product Reflux reagents NaBr, H2SO4 (excess HBr)

Synthetic Workflow for 1,3-Dibromopropane-d6

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of unlabeled 1,3-dibromopropane.[4][6]

Materials:

  • 1,3-Propanediol-d6

  • Sodium bromide (NaBr), anhydrous

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Water, distilled

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium bromide and water.

  • Addition of Reactants: Slowly add 1,3-propanediol-d6 to the flask.

  • Acid Addition: Carefully add concentrated sulfuric acid dropwise to the cooled and stirred mixture. The reaction is exothermic and should be controlled.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction.[6]

  • Distillation: After reflux, arrange the apparatus for distillation and distill the crude 1,3-dibromopropane-d6 from the reaction mixture.

  • Work-up: Wash the crude product in a separatory funnel sequentially with water, concentrated hydrochloric acid (to remove any unreacted diol), water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[1]

  • Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Purification: Purify the dried product by fractional distillation to obtain pure 1,3-dibromopropane-d6.

Self-Validating System: The purity of the final product should be confirmed by the spectroscopic methods outlined in Section 4. The absence of significant signals in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the successful synthesis and high isotopic enrichment of the deuterated compound.

Applications in Research and Development

Deuterated 1,3-dibromopropane serves as a valuable tool in several areas of scientific research:

  • Mechanistic Studies: It can be used to probe the kinetic isotope effect in reactions involving the cleavage of a C-H/C-D bond, providing insights into the reaction mechanism.

  • Metabolic and Pharmacokinetic Studies: In drug development, incorporating a deuterated building block like 1,3-dibromopropane-d6 into a drug candidate allows for its use as an internal standard in pharmacokinetic studies, leading to more accurate quantification of the drug and its metabolites.[8]

  • Tracer Studies: The deuterium label allows for the tracking of the propyl moiety in complex biological systems.[8]

Safety and Handling

1,3-Dibromopropane is a hazardous chemical, and its deuterated analogues should be handled with the same precautions.

  • Hazards: It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] It is also a flammable liquid.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

1,3-Dibromopropane-1,1,3,3-D4 and its fully deuterated counterpart, 1,3-Dibromopropane-d6 (CAS No. 120404-22-0), are important isotopically labeled compounds with significant applications in scientific research. This guide has provided a comprehensive overview of their identification, physicochemical properties, spectroscopic characterization, a detailed synthetic protocol, and safety considerations. The principles and methodologies described herein are intended to support researchers in the effective synthesis and utilization of these valuable chemical tools.

References

  • Preparation of 1,3-dibromopropane. PrepChem.com. [Link]

  • Preparation of 1,3-dibromopropane. Sciencemadness.org. [Link]

  • Making 1,3-Dibromopropane. YouTube. [Link]

  • 1,3-Dibromopropane | C3H6Br2 | CID 8001. PubChem. [Link]

  • 1,3-Dibromopropane. Wikipedia. [Link]

  • 1,3-dibromopropane (d6, 98%). Eurisotop. [Link]

  • Propane, 1,3-dibromo-. NIST WebBook. [Link]

Sources

Advanced Isotopic Profiling of Dibromopropane: Synthesis, Analysis, and Mechanistic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Dibromopropyl Linker

1,3-Dibromopropane (


) is more than a simple alkylating agent; it is a critical "molecular ruler" in medicinal chemistry, frequently used to link pharmacophores or cyclize precursors into cyclopropanes. However, its metabolic liability—specifically oxidation at the 

-carbons—often necessitates isotopic labeling to understand its pharmacokinetics or to improve metabolic stability via the Kinetic Isotope Effect (KIE).

This guide addresses the specific challenges of working with isotopically labeled dibromopropane. Unlike standard organic molecules, the presence of two bromine atoms creates a complex mass spectral signature that interacts uniquely with deuterium labeling. Understanding these patterns is non-negotiable for accurate metabolite identification.

The Physics of Bromine Isotopologues

To interpret the spectrum of a labeled dibromide, one must first master the natural abundance pattern. Bromine does not exist as a single dominant isotope. It exists as a nearly 50:50 mixture of


 and 

.[1][2][3]

When two bromine atoms are present in a single molecule, their probabilities combine according to a binomial expansion


.
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (approx.[1][2][3] 50.7%) 
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (approx.[2] 49.3%) 
    

This results in a characteristic 1:2:1 triplet pattern in the mass spectrum, spanning 4 mass units.

Visualization: The Isotopic Probability Tree

The following diagram illustrates the combinatorial logic that generates the M, M+2, and M+4 peaks.

BromineIsotopes Root Dibromopropane (C3H6Br2) Br1 First Br Atom Root->Br1 Br2_79 Second Br Atom Br1->Br2_79 79Br (50%) Br2_81 Second Br Atom Br1->Br2_81 81Br (50%) Result_79_79 Peak M (79Br-79Br) Relative Int: 1 Br2_79->Result_79_79 79Br (50%) Result_Mixed Peak M+2 (79Br-81Br) Relative Int: 2 Br2_79->Result_Mixed 81Br (50%) Br2_81->Result_Mixed 79Br (50%) Result_81_81 Peak M+4 (81Br-81Br) Relative Int: 1 Br2_81->Result_81_81 81Br (50%)

Figure 1: Combinatorial probability tree showing the origin of the 1:2:1 mass spectral triplet for dibrominated compounds.

Synthesis of Deuterated 1,3-Dibromopropane ( )

Commercial sources of deuterated linkers can be prohibitively expensive or chemically impure. The following protocol describes the synthesis of 1,3-dibromopropane-


 from 1,3-propanediol-

. This method is preferred over radical bromination of allyl bromide because it prevents "scrambling" of the deuterium labels.
Materials
  • Precursor: 1,3-Propanediol-

    
     (CAS: 72602-98-3)
    
  • Reagent: Hydrobromic acid (48% aq) or Phosphorus Tribromide (

    
    )
    
  • Catalyst: Conc. Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[4]
    
Protocol: Acid-Catalyzed Dehydration/Substitution

This protocol utilizes the high boiling point of the diol to drive the reaction.

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar.

  • Charge: Add 1,3-propanediol-

    
     (10 mmol) and 48% HBr (25 mmol, 2.5 eq).
    
  • Acid Addition: Critical Step. Add conc.

    
     (5 mL) dropwise via the addition funnel. The reaction is highly exothermic; maintain temperature <60°C during addition to prevent charring.
    
  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4 hours. The heavy dibromide layer will begin to separate at the bottom.

  • Extraction: Cool to room temperature. Separate the lower organic layer.

  • Wash: Wash the organic layer with:

    • 1x Water (removes acid)

    • 1x 10%

      
       (neutralizes trace acid)
      
    • 1x Brine (drying)

  • Purification: Distill the crude product. Collect the fraction boiling at 160–162°C (atmospheric pressure).

Self-Validation Checkpoint:

  • Density Check: The product should be significantly denser than water (

    
    ). If the drop floats, the reaction failed.
    
  • Appearance: Product must be clear/colorless. A yellow tint indicates free bromine (

    
    ), requiring a sodium thiosulfate wash.
    

SynthesisWorkflow Start Start: 1,3-Propanediol-d6 Step1 Add HBr (48%) + H2SO4 (Exothermic Control) Start->Step1 Step2 Reflux 4 Hours (Phase Separation) Step1->Step2 Decision Check Density (> 1.9 g/mL?) Step2->Decision Fail Discard/Reprocess Decision->Fail No (Floats) Step3 Wash (H2O, NaHCO3) & Distill (162°C) Decision->Step3 Yes (Sinks) Final Pure 1,3-Dibromopropane-d6 Step3->Final

Figure 2: Step-by-step synthesis workflow with critical density validation checkpoint.

Analytical Validation: NMR and Mass Spectrometry

Validating the isotopic incorporation requires comparing the "Silent" NMR spectrum with the "Shifted" Mass Spectrum.

Mass Spectrometry Data Comparison

The substitution of 6 Hydrogen atoms (


 Da) with 6 Deuterium atoms (

Da) results in a mass shift of +6.03 Da .
Ion SpeciesIsotope CompositionNatural m/z (

)
Labeled m/z (

)
Relative Intensity
M

-

200206 1 (25%)
M+2

-

202208 2 (50%)
M+4

-

204210 1 (25%)
Fragment Loss of

121, 123127, 129 1:1 Ratio

Technical Insight: In the labeled spectrum, you must observe the absence of the 200/202/204 cluster. Any residual signal here indicates incomplete deuteration (


 to 

isotopologues).
NMR Interpretation
  • 
     NMR:  The labeled compound is "NMR Silent" in the proton channel. A clean sample should show no peaks  (except solvent residual). Any triplet/quintet pattern indicates proton contamination.
    
  • 
     NMR:  Due to Carbon-Deuterium coupling (
    
    
    
    ), the sharp singlets seen in natural dibromopropane (
    
    
    and
    
    
    ) will split into multiplets (typically quintets for
    
    
    ) and shift slightly upfield (isotope shift).

Applications in Drug Development

Metabolic Stability and KIE

Dibromopropane derivatives often undergo oxidative dehalogenation or hydroxylation mediated by Cytochrome P450.

  • Mechanism: C-H bond abstraction is often the rate-limiting step (RLS).

  • The Deuterium Advantage: The C-D bond is stronger than the C-H bond (primary Kinetic Isotope Effect,

    
    ).
    
  • Result: Replacing the propyl hydrogens with deuterium can significantly extend the half-life (

    
    ) of the drug candidate by slowing down this metabolic clearance.
    
Mechanistic Probing (Double Elimination)

When 1,3-dibromopropane is treated with strong base, it can undergo double elimination to form allene or propyne. Using the


-analog allows researchers to track the fate of the protons. If the reaction rate decreases significantly with the labeled substrate, the elimination is E2 (concerted). If the rate is unchanged, it suggests an E1cB mechanism or that C-H breaking is not rate-determining.

References

  • NIST Mass Spectrometry Data Center. "Propane, 1,3-dibromo- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • ScienceMadness / Organic Syntheses. "Preparation of 1,3-dibromopropane." Organic Syntheses, Coll. Vol. 1, p.25 (1941). [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.
  • Shao, L., & Hewitt, M. C. "The kinetic isotope effect in the search for deuterated drugs." Drug Discovery Today, 2019. (Context for metabolic stability).

Sources

Technical Guide: 1,3-Dibromopropane vs. 1,3-Dibromopropane-1,1,3,3-d4

[1][2][3]

Executive Summary & Application Context

1,3-Dibromopropane (


1,3-Dibromopropane-1,1,3,3-d4 (

  • Kinetic Isotope Effect (KIE) Studies: Probing the transition state of nucleophilic substitution (

    
    ) reactions where the 
    
    
    -carbon is the electrophilic center.[1]
  • Metabolic Stability: Blocking oxidative dehalogenation pathways mediated by Cytochrome P450 enzymes, which typically target the

    
    -carbon C-H bonds.[1]
    
  • NMR Simplification: Removing terminal proton signals to unmask the central methylene region or to use as a "silent" linker in complex supramolecular assemblies.[1]

Comparative Physical Constants

The following data contrasts the standard material with the deuterated analog. Note that while standard physical constants are well-established, specific density and refractive index values for the d4-isotopologue are derived from isotopic mass balance and molar volume adjustments where experimental literature is sparse.

Property1,3-Dibromopropane (Standard)1,3-Dibromopropane-1,1,3,3-d4
CAS Number 109-64-864528-94-5
Molecular Formula


Molecular Weight 201.89 g/mol 205.91 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Density (25°C) 1.989 g/mL~2.028 g/mL (Calculated*)
Boiling Point 167 °C166–167 °C
Melting Point -34 °C-34 to -33 °C
Refractive Index (

)
1.524~1.522
Flash Point 54 °C54 °C
Solubility Miscible in ether, chloroform, alcoholsMiscible in ether, chloroform, alcohols

*Density Calculation Note: Deuterated analogs typically exhibit a density increase proportional to the molecular weight difference, with a negligible molar volume isotope effect.[1]

Spectroscopic Characterization (NMR)[4][5][8][9]

The most distinct difference lies in the Nuclear Magnetic Resonance (NMR) profiles. The 1,1,3,3-d4 substitution pattern effectively "silences" the terminal carbons in

Proton NMR ( NMR)
  • Standard (

    
    ):  Shows a classic triplet-quintet splitting pattern.[1]
    
  • Deuterated (

    
    ):  The terminal signal disappears. The central signal's multiplicity changes due to coupling with Deuterium (Spin 
    
    
    ).[1][2]
FeatureStandard (Non-Deuterated)Deuterated (1,1,3,3-d4)
Terminal


3.58 ppm
(Triplet,

Hz, 4H)
Silent (No Signal)
Central


2.37 ppm
(Quintet,

Hz, 2H)

2.35 ppm
(Broad Singlet or unresolved multiplet, 2H)

Technical Insight: In the d4 analog, the central protons couple to four adjacent deuterium atoms.[1] The theoretical multiplicity is

1


1
Carbon NMR ( NMR)
Carbon PositionStandard (Non-Deuterated)Deuterated (1,1,3,3-d4)
Terminal (

)

31.4 ppm
(Singlet)

~30.8 ppm
(Quintet,

Hz)
Central (

)

34.7 ppm
(Singlet)

34.6 ppm
(Singlet/Broad)

Isotope Shift: The replacement of H with D causes an "upstream" (lower frequency) shift in the


1

Synthesis & Purity Verification

The synthesis of the 1,1,3,3-d4 isotopologue requires a reduction strategy that introduces deuterium specifically at the carbonyl carbons of a malonate precursor, leaving the central methylene intact.

Synthesis Workflow

The most robust route utilizes the reduction of Malonic Acid (or Diethyl Malonate) with Lithium Aluminum Deuteride (

1

SynthesisMalonicMalonic Acid(HOOC-CH2-COOH)Diol1,3-Propanediol-1,1,3,3-d4(HO-CD2-CH2-CD2-OH)Malonic->DiolReduction(0°C to Reflux)LiAlD4Reagent:LiAlD4 / THFLiAlD4->DiolProduct1,3-Dibromopropane-1,1,3,3-d4(Br-CD2-CH2-CD2-Br)Diol->ProductBromination(Reflux, 4h)HBrReagent:48% HBr / H2SO4HBr->Product

Figure 1: Synthetic pathway for site-specific deuteration starting from Malonic Acid.

Protocol: Bromination of 1,3-Propanediol-d4
  • Setup: Equip a 3-neck round bottom flask with a reflux condenser and addition funnel.

  • Reagents: Charge 1,3-Propanediol-1,1,3,3-d4 (1.0 eq) and 48% Hydrobromic acid (3.5 eq).

  • Catalysis: Slowly add concentrated Sulfuric Acid (1.5 eq) dropwise to manage the exotherm.

  • Reaction: Reflux the mixture for 3–4 hours. The heavy organic layer (product) will separate.[1]

  • Workup:

    • Separate the organic layer.[1]

    • Wash with water, then 10%

      
       (to remove acid), then brine.
      
    • Dry over anhydrous

      
      .[1][3]
      
  • Purification: Distill under reduced pressure. Collect the fraction boiling at ~62–64°C (26 mmHg) or 165–167°C (atmospheric).[1]

Handling & Safety

Both compounds share similar toxicological profiles, but the high cost of the deuterated material warrants stricter handling procedures to prevent loss.[1]

  • Toxicity: Classified as an alkylating agent.[1] Potentially mutagenic.[1] Avoid inhalation and skin contact.[1]

  • Storage: Store at room temperature or 2–8°C, protected from light. Deuterated halides can undergo slow H/D exchange if exposed to acidic moisture over long periods; keep strictly anhydrous.[1]

  • Incompatibility: Reacts violently with strong oxidizers and active metals (Mg, Li, Na) to form Grignard/Lithium reagents or cyclopropane (Wurtz coupling).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8001, 1,3-Dibromopropane. Retrieved from [Link][1][4]

  • Yale University Department of Chemistry. Web-Based NMR Spectral Problems: 1,3-Dibromopropane. Retrieved from [Link]

  • Org. Synth. 1921, 1, 3. Trimethylene Bromide (1,3-Dibromopropane) Synthesis. DOI: 10.15227/orgsyn.001.0003.[1][5] Retrieved from [Link][1]

Technical Guide: Stability and Handling of Alpha-Deuterated Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Deuterium Advantage in Alkyl Bromide Scaffolds

Alpha-deuterated alkyl bromides (


 or 

) represent a critical class of isotopologues in modern drug discovery. Their value lies in the Kinetic Isotope Effect (KIE) , where the substitution of hydrogen with deuterium significantly retards bond cleavage rates without altering the compound's steric or electronic pharmacophore.

For the synthetic chemist and drug developer, the stability of these reagents is dual-faceted:

  • Chemical Stability: Enhanced resistance to base-induced elimination (dehydrohalogenation) during storage and reaction.

  • Metabolic Stability: The ultimate therapeutic goal, where the C-D bond resists oxidative metabolism by Cytochrome P450 enzymes (CYP450).

This guide details the physicochemical basis of this stability, practical synthesis routes to maintain isotopic purity, and rigorous handling protocols.[1]

Part 1: The Physics of Stability

The Zero-Point Energy (ZPE) Differential

The superior stability of the C-D bond over the C-H bond is quantum mechanical in origin. Deuterium, being twice as heavy as hydrogen, sits lower in its potential energy well.

  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol (primary alkyl).

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol.

While a ~1.2–1.5 kcal/mol difference appears small, it translates exponentially into reaction rate differences (Arrhenius equation), particularly for reactions where C-H/D bond breaking is the rate-determining step (RDS).

The Kinetic Isotope Effect (KIE)

The stability gain is quantified by the KIE (


).[2]
  • Primary KIE (

    
    ):  Observed when the C-D bond breaks in the RDS (e.g., E2 elimination, CYP450 oxidation). This is the primary "stability shield."
    
  • Secondary KIE (

    
    ):  Observed when the C-D bond is adjacent to the reaction center (e.g., SN2 substitution). The stabilization here is minimal (hyperconjugative effects).
    

Part 2: Stability Profiles & Degradation Pathways

Chemical Stability: Suppression of Elimination

The most significant shelf-life advantage of alpha-deuterated alkyl bromides is their resistance to E2 Elimination .

In a standard alkyl bromide, trace basicity (from glass surfaces or impurities) can trigger dehydrohalogenation, releasing HBr and forming an alkene.



The Deuterium Shield: Because the C-D bond cleavage is the RDS in an E2 mechanism, alpha-deuterated bromides exhibit a Primary KIE of 6–7 .

  • Result: Spontaneous degradation via elimination is slowed by nearly an order of magnitude compared to the proteo-analog.

Isotopic Instability: The Risk of Scrambling

While chemically stable, these compounds are isotopically fragile under specific conditions.

  • Acid-Catalyzed Exchange: If the alpha-carbon is adjacent to a carbonyl (e.g.,

    
    -bromo ketones), the deuterium is acidic. Exposure to protic solvents (
    
    
    
    , MeOH) and trace acid will lead to rapid D/H exchange via enolization, destroying the label.
  • Radical Scrambling: Exposure to UV light can generate bromine radicals (

    
    ), which abstract alpha-deuteriums. While C-D is stronger, it is not immune to radical abstraction over long periods.
    
Metabolic Stability (In Vivo)

This is the application endpoint. Alpha-deuteration blocks CYP450-mediated hydroxylation .

  • Mechanism: CYP enzymes abstract a hydrogen atom (radical mechanism) to form a carbon radical, which is then hydroxylated.

  • Impact: The stronger C-D bond resists this abstraction, forcing the enzyme to metabolize the drug at a different, slower site (metabolic switching) or increasing the drug's half-life (

    
    ).
    

Part 3: Synthesis & Quality Control

Synthesis Workflow

To ensure stability, the synthesis must avoid conditions that promote D/H exchange (strong acids/bases with protic sources).

Preferred Route: Deuterated Alcohol to Bromide This route is superior because C-O activation (Appel/PBr3) occurs under conditions that generally preserve the C-D label.

SynthesisWorkflow Start Deuterated Precursor (Ester/Acid) Red Reduction (LiAlD4 or NaBD4) Start->Red Reductive Deuteration Alc alpha-Deuterated Alcohol (R-CD2-OH) Red->Alc Brom Bromination (Appel: CBr4/PPh3 or PBr3) Alc->Brom Nucleophilic Subst. Prod alpha-Deuterated Alkyl Bromide Brom->Prod Inversion (if chiral)

Figure 1: Standard synthesis workflow minimizing isotopic scrambling risks.

Quality Control (QC) Metrics
ParameterMethodAcceptance CriteriaNote
Chemical Purity GC-MS / HPLC> 98%Ensure no alkene (elimination product) is present.
Isotopic Enrichment 1H-NMR> 98 atom% DIntegrate residual proton signal at alpha-position.
Isotopic Distribution Mass Spec (HRMS)D0 < 0.5%Check for M, M+1, M+2 distribution.

Part 4: Handling & Storage Protocols[1]

The "Cold Chain" Protocol

Deuterated alkyl bromides are expensive assets. Treat them as Labile Fine Chemicals .

  • Container: Amber borosilicate glass (Type I).

    • Reason: Blocks UV light (290–450 nm) to prevent homolytic C-Br cleavage and subsequent radical scrambling.

  • Headspace: Argon or Nitrogen flush.

    • Reason: Oxygen promotes radical chain reactions; moisture promotes hydrolysis.

  • Temperature: -20°C (Freezer).

    • Reason: Arrhenius suppression of elimination reactions.

  • Stabilizers: Copper turnings (Acid washed).

    • Reason: Scavenges free bromine (

      
      ) and HBr traces that catalyze auto-degradation.
      
Handling "Do's and Don'ts"
  • DO warm to room temperature in a desiccator before opening (prevents condensation).

  • DO NOT store in protic solvents (MeOH, EtOH) for extended periods, even if neutral.

  • DO NOT expose to basic alumina during purification (induces elimination); use neutral silica or distill.

Part 5: Mechanistic Visualization

The following diagram illustrates the Kinetic Isotope Effect on the elimination pathway, the primary stability failure mode for alkyl bromides.

KIE_Mechanism Substrate Alkyl Bromide (R-CL2-CH2-Br) L = H or D TS_H Transition State (H) Lower Activation Energy Fast Reaction Substrate->TS_H k_H (Fast) TS_D Transition State (D) Higher Activation Energy (ZPE Effect) Substrate->TS_D k_D (Slow) Base Base (B:) Base->TS_H Base->TS_D Prod Elimination Product (Alkene) TS_H->Prod TS_D->Prod lab k_H / k_D ≈ 7.0 (Primary KIE)

Figure 2: The Deuterium Kinetic Isotope Effect (KIE) increases the activation energy for elimination, enhancing stability.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Stability and Storage of Deuterated Alkyl Halides. Retrieved from

  • Master Organic Chemistry. (2022). The E2 Reaction and the Deuterium Isotope Effect.[3][4][5][6] Retrieved from

  • Chemistry LibreTexts. (2023). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from

  • Wikipedia. (2024). Kinetic isotope effect.[1][3][4][6] Retrieved from

  • Tech Launch Arizona. (2019). Methods for Practical Synthesis of Deuterated Aldehydes. Retrieved from

  • Royal Society of Chemistry. (2025). Photo-induced dehalogenative deuteration and elimination of alkyl halides.[7] Chemical Science. Retrieved from

Sources

Technical Guide: Solubility & Handling of 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dibromopropane-1,1,3,3-D4 (CAS: 120404-22-0) is a specialized, isotopically labeled alkyl halide used primarily as a metabolic probe, an internal standard in NMR spectroscopy, and a precursor for synthesizing deuterated cyclopropyl moieties.[1]

Its solubility profile is dictated by its lipophilic, non-polar nature and high density (~1.99 g/mL). While it shares the fundamental solubility characteristics of its non-deuterated parent (1,3-dibromopropane), the high cost and specific utility of the D4 variant demand a more rigorous solvent selection strategy to prevent isotopic exchange, degradation, or material loss.

Part 1: Physicochemical Profile & Isotope Effects

Understanding the physical nature of this molecule is a prerequisite for selecting the correct solvent system. The substitution of Hydrogen (


) with Deuterium (

) at the C1 and C3 positions significantly alters the mass and vibrational modes but leaves the polarity (and thus solubility) largely unchanged.
Comparative Properties Table
Property1,3-Dibromopropane (Unlabeled)1,3-Dibromopropane-1,1,3,3-D4Impact on Solubility
Formula


Negligible
MW ( g/mol ) 201.89~205.91Slight diffusion rate change
Density (g/mL) 1.989~2.02 (Est.)Critical: Layers at bottom of most solvents
Polarity Moderate (Alkyl Halide)ModerateIdentical solvation shell
Boiling Point 167°C~166-168°CHigh BP aids solvent exchange

Technical Insight: The "Isotope Effect" on solubility parameters (Hansen Solubility Parameters) is statistically insignificant for this molecule. You may confidently use solubility data for the non-deuterated parent to predict the behavior of the D4 variant.

Part 2: Solubility Landscape

The solubility of 1,3-Dibromopropane-D4 is governed by "like dissolves like." It is highly soluble in halogenated and ethereal solvents but immiscible with water.[2][3]

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions, NMR standards, or reaction mixtures.

  • Chloroform (

    
     / 
    
    
    
    ):
    The gold standard. Excellent miscibility. The high density of chloroform (1.49 g/mL) minimizes the density gradient between the solute and solvent, reducing stratification.
  • Dichloromethane (DCM): Excellent solubility. High volatility allows for easy removal, though the solute's high boiling point requires care to avoid "bumping" during evaporation.

  • Diethyl Ether & THF: Ideal for synthetic applications (e.g., Grignard formation or Wurtz-type couplings). Note: Ensure solvents are anhydrous to prevent hydrolysis.

  • Acetone: Good solubility, but nucleophilic attack is possible under basic conditions or long-term storage.

Immiscible/Poor Solvents
  • Water: Solubility is extremely low (~1.68 g/L).[2] The compound forms a dense, oily layer at the bottom of aqueous mixtures.

  • Polar Protic Solvents (Methanol/Ethanol): Soluble, but not recommended for storage due to the risk of solvolysis (slow conversion to ethers/alcohols), especially if traces of base are present.

Reactive Solvents (STRICTLY AVOID)
  • Amines (Pyridine, Triethylamine): These will react with the alkyl bromide to form quaternary ammonium salts (Menshutkin reaction), destroying the D4 label.

  • Strong Bases (Alkoxides): Will trigger E2 elimination to form deuterated allyl bromide.

Part 3: Visualization of Solvent Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended application (NMR vs. Synthesis).

SolventSelection Start 1,3-Dibromopropane-D4 Application NMR NMR Analysis Start->NMR Synth Synthesis (Cyclization/Coupling) Start->Synth Storage Long-term Storage Start->Storage CDCl3 Chloroform-d (Preferred) NMR->CDCl3 Standard DMSO DMSO-d6 (Avoid if recovery needed) NMR->DMSO High Polarity Only Ether Anhydrous Ether/THF (For Grignard/Li) Synth->Ether Inert Protic Alcohols/Water (RISK: Solvolysis) Synth->Protic Degradation Risk DarkCold Dark, Cool, Dry (No Solvent) Storage->DarkCold

Caption: Decision matrix for solvent selection emphasizing stability and recovery.

Part 4: Experimental Protocols

Protocol A: Safe Dissolution for NMR (Gravimetric Method)

Context: Because 1,3-Dibromopropane-D4 is a viscous, dense liquid, volumetric pipetting is prone to error. Gravimetric preparation is required for quantitative NMR (qNMR).

  • Tare: Place a clean NMR tube + cap on an analytical balance. Tare to 0.00 mg.

  • Dispense: Using a glass Pasteur pipette (plastic may leach plasticizers into this solvent-heavy halide), add approximately 10–15 mg of 1,3-Dibromopropane-D4 directly to the bottom of the tube.

    • Note: Do not touch the walls of the tube to ensure accurate weighing.

  • Weigh: Record the exact mass of the D4 analyte (

    
    ).
    
  • Solvent Addition: Add 0.6 mL of

    
     (containing TMS if internal referencing is desired).
    
  • Homogenization: Cap the tube and invert slowly 10 times.

    • Observation: Watch for "Schlieren lines" (wavy optical distortions). Continue inverting until the solution is optically uniform. The high density of the solute often causes it to pool at the bottom if not mixed vigorously.

Protocol B: Solvent Removal & Recovery

Context: Recovering the expensive D4 material after synthesis or purification.

  • Setup: Use a rotary evaporator with a water bath set to 40°C .

  • Pressure: Lower pressure gradually to 200 mbar (for DCM/Chloroform removal).

  • Critical Step: Do NOT heat above 60°C or drop pressure below 10 mbar.

    • Reasoning: While the BP is high (167°C), azeotropic effects can lead to co-distillation.

  • Final Drying: Use a stream of high-purity Nitrogen (

    
    ) gas to remove trace solvent. Avoid high-vacuum manifolds for extended periods to prevent volatile loss of the target itself.
    

Part 5: Scientific Rationale & Troubleshooting

Why 1,3-Dibromopropane-D4?

Researchers utilize this specific isotopologue primarily for Simmons-Smith cyclopropanation studies where the resulting cyclopropane ring needs to be deuterated at specific positions to block metabolic oxidation (Cytochrome P450 usually attacks C-H bonds).

Troubleshooting Common Issues
IssueCauseSolution
Phase Separation Water contamination in solvent.Dry solvent with

or molecular sieves (3Å) before use.
Yellow Discoloration Photo-oxidation releasing Bromine (

).
Pass through a small plug of basic alumina or wash with dilute Sodium Thiosulfate (

). Store in amber vials.
New NMR Peaks H-D Exchange or Hydrolysis.Check for peaks at ~3.5 ppm (indicates loss of D or formation of alcohol). Ensure neutral pH; avoid silica gel chromatography (acidic) for prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8001, 1,3-Dibromopropane. Retrieved from [Link]

  • Wiberg, K. B., & McMurry, J. E.Cyclopropanation mechanisms and isotope effects.

Sources

Methodological & Application

synthesis of deuterated cyclopropane using 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Gustavson Modification of the Freund Reaction

Executive Summary

This guide details the laboratory-scale synthesis of Cyclopropane-1,1,2,2-d4 using 1,3-Dibromopropane-1,1,3,3-d4 as the specific deuterated precursor.

Deuterated cyclopropanes are critical pharmacophores in modern drug discovery. They serve two primary functions:

  • Metabolic Blocking: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (Primary Kinetic Isotope Effect). Incorporating deuterium at metabolic "soft spots" (sites prone to CYP450 oxidation) can extend a drug's half-life without altering its binding affinity.

  • Mechanistic Probes: They act as stable tracers in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

This protocol utilizes the Gustavson modification of the Freund reaction. Unlike the original sodium-mediated Wurtz coupling, which is hazardous and non-selective, this method employs activated Zinc dust in aqueous ethanol, catalyzed by Sodium Iodide (NaI) . This approach ensures high yield, mild conditions, and safety suitable for handling expensive deuterated starting materials.

Chemical Logic & Mechanism[1][2]

The synthesis relies on the reductive 1,3-dehalogenation of a dihalide.

The Precursor: 1,3-Dibromopropane-1,1,3,3-d4 (


).
The Product:  Cyclopropane-1,1,2,2-d4.

Mechanistic Pathway:

  • Activation: Sodium iodide reacts with the dibromide via a Finkelstein-like equilibrium, transiently generating a more reactive 1,3-diiodide or bromo-iodide species.

  • Insertion: Activated Zinc inserts into the Carbon-Halogen bond, forming an organozinc intermediate (likely a zinc carbenoid or organozinc halide).

  • Cyclization: An intramolecular nucleophilic attack occurs (gamma-elimination), ejecting the zinc salt and forming the strained cyclopropane ring.

Why this Precursor? The 1,3-dibromopropane-1,1,3,3-d4 precursor places deuterium atoms exactly at the sites of ring closure. Since the central methylene group (


) remains untouched, the resulting cyclopropane ring contains two deuterated carbons and one non-deuterated carbon.
Visualization: Reaction Mechanism[1][2]

FreundReaction Precursor 1,3-Dibromopropane-1,1,3,3-d4 (Br-CD2-CH2-CD2-Br) Activation Iodide Exchange (NaI Catalyst) Precursor->Activation + NaI Intermediate Organozinc Species (I-Zn-CD2-CH2-CD2-I) Activation->Intermediate + Zn (activated) Transition Gamma-Elimination (Ring Closure) Intermediate->Transition Intramolecular Attack Product Cyclopropane-1,1,2,2-d4 (Gas, bp -33°C) Transition->Product Byproduct ZnBr2 / ZnI2 Transition->Byproduct

Figure 1: Mechanistic pathway for the Zn-mediated cyclization of deuterated dibromopropane.

Experimental Protocol

Safety Warning: Cyclopropane is an extremely flammable gas and an asphyxiant. All operations must be conducted in a functioning fume hood. All glassware must be free of cracks to withstand slight pressure changes. Grounding of equipment is recommended to prevent static discharge.[3]

3.1 Materials & Reagents[4][5]
ReagentRoleSpecifications
1,3-Dibromopropane-1,1,3,3-d4 Substrate>98 atom% D, Anhydrous
Zinc Dust Reductant<10 micron, Activated (see below)
Sodium Iodide (NaI) Catalyst99%, Reagent Grade
Ethanol (EtOH) Solvent95% or Absolute
Water Co-solventDeionized
Sodium Carbonate (Na2CO3) BufferAnhydrous (activates Zn surface)
3.2 Zinc Activation Procedure (Critical)

Commercial zinc dust often has an oxide layer that inhibits reactivity.

  • Suspend Zinc dust (2.0 equiv relative to dibromide) in 2% HCl for 2 minutes.

  • Filter and wash rapidly with: Water

    
     Ethanol 
    
    
    
    Diethyl Ether.
  • Dry under high vacuum for 30 minutes before use.

    • Alternative: For this specific reaction, adding a pinch of Iodine or using the NaI catalyst often activates the Zn sufficiently in situ without acid washing, but acid washing guarantees consistency.

3.3 Experimental Setup

Since the product is a gas (bp -33°C), the setup requires a generation flask connected to a condensation and trapping train.

Flow Path:

  • Reaction Flask: 3-neck Round Bottom Flask (RBF) equipped with:

    • Mechanical stirrer (or heavy magnetic bar).

    • Addition funnel (pressure-equalizing).

    • Reflux condenser (water-cooled, to return solvent/start material).

  • Scrubber: The outlet of the reflux condenser connects to a gas bubbler containing dilute NaOH (to trap acid fumes or solvent vapors).

  • Cold Trap (The Receiver): A collection vessel submerged in a Dry Ice/Acetone bath (-78°C) or Liquid Nitrogen.

    • Note: Cyclopropane freezes at -128°C. Liquid N2 (-196°C) will freeze it solid. Dry ice (-78°C) will liquefy it. Liquefaction is preferred for easier transfer.

Visualization: Experimental Workflow

ExperimentalSetup RBF Reaction Flask (Zn, NaI, EtOH, Heat) Condenser Reflux Condenser (Returns Solvent) RBF->Condenser Vapor AddFunnel Addition Funnel (Deuterated Precursor) AddFunnel->RBF Dropwise Addition Condenser->RBF Reflux Scrubber Scrubber Trap (NaOH - Removes Vapors) Condenser->Scrubber Gas Outlet ColdTrap Cold Trap (-78°C) (Collects Cyclopropane-d4) Scrubber->ColdTrap Product Gas Analysis NMR / MS Analysis ColdTrap->Analysis Transfer

Figure 2: Process flow for the generation and isolation of cyclopropane gas.

3.4 Step-by-Step Procedure
  • Charge the Flask:

    • In the 3-neck RBF, add Activated Zinc Dust (2.5 equiv) and Sodium Carbonate (0.5 equiv).

    • Add Sodium Iodide (0.2 equiv).

    • Add solvent: Ethanol/Water (95:5) . Use approx. 5 mL solvent per gram of Zinc.

  • Equilibration:

    • Begin stirring and heat the mixture to a gentle reflux (~80°C bath temperature).

    • Ensure the gas outlet path is open to the cold trap.

  • Addition:

    • Dissolve 1,3-Dibromopropane-1,1,3,3-d4 (1.0 equiv) in a minimal amount of Ethanol.

    • Add this solution dropwise via the addition funnel over 30–60 minutes.

    • Observation: An exothermic reaction will maintain reflux. Gas evolution (bubbles in the scrubber) indicates product formation.

  • Completion:

    • After addition, continue heating at reflux for an additional 1–2 hours to drive the reaction to completion and sweep the gas into the trap.

    • A slow stream of Nitrogen can be introduced through the addition funnel to sweep residual Cyclopropane into the trap.

  • Isolation:

    • Disconnect the Cold Trap.

    • The trap contains liquid Cyclopropane-d4.

    • Store in a stainless steel lecture bottle or a high-pressure rated glass vessel at low temperature.

Quality Control & Validation
4.1 Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3 or C6D6):

    • Standard Cyclopropane: Singlet at

      
       0.22 ppm (6H).
      
    • Cyclopropane-1,1,2,2-d4:

      • The four protons on C1 and C2 are replaced by Deuterium.

      • Remaining signal: A broad singlet or quintet (due to H-D coupling) at

        
         0.22 ppm corresponding to the C3 methylene group (
        
        
        
        )
        .
      • Integration: Should integrate to 2H relative to an internal standard.

  • 13C NMR:

    • Expect splitting of the C1/C2 signals into quintets (coupling with D) and an isotope shift upfield compared to the CH2 signal.

4.2 Mass Spectrometry (MS)
  • Method: GC-MS (Low ionization energy to prevent fragmentation).

  • Expected Mass:

    • Cyclopropane (

      
      ): MW = 42.08.
      
    • Cyclopropane-d4 (

      
      ): MW = 46.10.
      
  • Validation: Look for the molecular ion peak at m/z 46 . Absence of m/z 42 confirms high isotopic purity.

References
  • Freund Reaction Overview

    • Shortridge, R. W., et al. "The Synthesis of Cyclopropane." Journal of the American Chemical Society, vol. 70, no.[6] 2, 1948, pp. 946–949. Link

  • Gustavson Modification (Zn/EtOH)

    • Whitmore, F. C., et al. "Preparation of Cyclopropane." Organic Syntheses, Coll.[7][8] Vol. 1, 1941, p. 192. Link

  • Deuterium in Drug Discovery

    • Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label Behind." Journal of Medicinal Chemistry, vol. 57, no. 9, 2014, pp. 3595–3611. Link

  • Cyclopropane Safety Data

    • NOAA Chemical Datasheet. "Cyclopropane."[1][3][7][8][9][10][11][12][13] CAMEO Chemicals.[11] Link

  • Synthesis of Deuterated Cyclopropanes (General Method): Nicoletti, M., et al. "Synthesis of deuterated cyclopropane derivatives." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 44, 2001. (General reference for labeled ring synthesis).

Sources

Application Note: Strategic Alkylation with 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing 1,3-Dibromopropane-1,1,3,3-D4 (CAS: 52781-75-6) in the synthesis of deuterated pharmaceutical candidates. Unlike standard alkylation reagents, this isotopologue is a precision tool used primarily to engineer metabolic stability into drug scaffolds.

The "Deuterium Switch" Logic

In medicinal chemistry, the 1,1,3,3-D4 substitution pattern is not arbitrary. It is designed to protect the carbon atoms adjacent to the leaving groups (bromines). Upon nucleophilic attack (e.g., by an amine), these deuterated carbons become the


-carbons relative to the new heteroatom.
  • Target Mechanism: Cytochrome P450 (CYP450) enzymes frequently initiate metabolism via hydrogen atom abstraction (HAT) at the

    
    -carbon position next to nitrogen or oxygen.
    
  • The Effect: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy. This leads to a Primary Kinetic Isotope Effect (KIE) (

    
    ), potentially reducing metabolic clearance and extending the drug's half-life (
    
    
    
    ).

Physicochemical Properties & Handling[1][2][3][4]

Critical Note on Cost & Stoichiometry: Deuterated reagents are high-value assets. Unlike standard organic synthesis where alkyl halides are often used in excess, protocols here are optimized to treat the D4-reagent as the limiting reagent or use precise 1:1 stoichiometry to minimize waste.

PropertyValue (Proteo-Analog)Value (D4-Isotopologue)Note
Formula


Mass shift +4 Da
MW 201.89 g/mol ~205.91 g/mol Use D4 MW for calculations
Boiling Point 167 °C~166–167 °CSimilar volatility
Density 1.989 g/mL~2.02 g/mLD-compounds are denser
Storage 2–8°C, Dark2–8°C, Dark, DesiccatedLight sensitive; prevent hydrolysis

Handling Precautions:

  • Light Sensitivity: Alkyl bromides degrade under UV light, liberating

    
     (or 
    
    
    
    ). Store in amber vials wrapped in foil.
  • Hygroscopicity: While not intensely hygroscopic, moisture can lead to hydrolysis. Handle under an inert atmosphere (

    
     or 
    
    
    
    ).

Protocol A: Synthesis of Deuterated N-Heterocycles (Cyclization)

Application: Creating


-piperidine rings or spiro-cycles common in GPCR ligands and kinase inhibitors.
Reaction Scheme Visualization

The following diagram illustrates the double


 pathway required to close the ring.

ReactionPathway cluster_conditions Conditions Reagents Primary Amine (R-NH2) + Base Intermed Intermediate: Mono-alkylated Secondary Amine Reagents->Intermed Step 1: S_N2 Attack (Slow Addition) D4_Agent 1,3-Dibromopropane- 1,1,3,3-D4 D4_Agent->Intermed Product Product: N-Substituted Piperidine-d4 Intermed->Product Step 2: Cyclization (Intramolecular S_N2) ConditionNode Solvent: MeCN or DMF Temp: 60-80°C Base: K2CO3

Caption: Figure 1. Double alkylation pathway for the formation of deuterated piperidine rings.

Experimental Procedure

Scale: 1.0 mmol (Adjust based on D4 reagent availability)

  • Preparation:

    • Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Purge with Nitrogen (

      
      ).
      
  • Reagent Charging:

    • Add Primary Amine (R-NH2) (1.0 mmol, 1.0 equiv) to the flask.

    • Add Anhydrous Acetonitrile (MeCN) (5 mL, 0.2 M concentration). Note: DMF is an alternative if solubility is an issue, but MeCN simplifies workup.

    • Add Potassium Carbonate (

      
      )  (3.0 mmol, 3.0 equiv). Use fine powder to maximize surface area.
      
  • Addition of Deuterated Reagent:

    • Dissolve 1,3-Dibromopropane-1,1,3,3-D4 (1.05 mmol, 1.05 equiv) in 1 mL MeCN.

    • Critical Step: Add the D4 solution dropwise over 15–20 minutes at room temperature.

    • Reasoning: Slow addition favors the intramolecular cyclization over intermolecular dimerization (polymerization).

  • Reaction:

    • Heat the mixture to 60–80°C . Monitor by LC-MS.

    • Reaction time is typically 4–12 hours.

    • Checkpoint: Look for the disappearance of the mono-alkylated intermediate (

      
       peak of Amine + ~126 Da).
      
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel). Note: Deuterated compounds often have slightly different retention times (Rf) than proteo-analogs on HPLC, but usually co-elute on standard flash silica.

Protocol B: Linker Installation (Mono-Alkylation)

Application: Linking two pharmacophores with a metabolically stable propylene bridge.

Strategic Modification

To prevent double alkylation (dimerization of the linker), you must alter the stoichiometry.

  • Stoichiometry: Use a 3- to 5-fold excess of the 1,3-Dibromopropane-1,1,3,3-D4 relative to the nucleophile.

    • Cost Mitigation: If the D4 reagent is too expensive for excess use, reverse the addition: Add the nucleophile very slowly to a solution of the D4 reagent.

  • Procedure (Excess D4 Method):

    • Dissolve 1,3-Dibromopropane-1,1,3,3-D4 (3.0 mmol) in Acetone or MeCN.

    • Add Base (

      
       or 
      
      
      
      ).
    • Add Nucleophile (e.g., Phenol, 1.0 mmol) dropwise.

    • Heat to reflux (

      
       for Acetone).
      
    • Recovery: After the reaction, the excess D4 reagent can often be recovered via distillation or careful chromatography, as it is non-polar compared to the product.

Quality Control & Validation

Every synthesized batch must undergo specific validation to confirm deuterium incorporation and structural integrity.

Analytical Decision Tree

QC_Workflow Sample Isolated Product MS Mass Spectrometry (LC-MS/HRMS) Sample->MS NMR 1H-NMR Spectroscopy Sample->NMR Check1 Check Mass Shift (+4 Da vs Proteo) MS->Check1 Check2 Check Signal Silence (Alpha-Protons) NMR->Check2 Pass PASS: Release for Biological Assay Check1->Pass Confirmed Fail FAIL: Investigate Scrambling Check1->Fail Incorrect Mass Check2->Pass Signals Absent Check2->Fail Signals Present

Caption: Figure 2. QC workflow to validate deuterium incorporation and isotopic purity.

Expected NMR Signature
  • 1H NMR: In the proteo-analog, the propylene linker shows a triplet (or broad multiplet) for the

    
    -protons and a quintet for the 
    
    
    
    -protons.
  • D4-Analog Result:

    • 
      -Protons (adjacent to N/O):  Signals will be silent  (absent).
      
    • 
      -Protons (central 
      
      
      
      ):
      Will collapse from a quintet to a singlet (broadened slightly by deuterium coupling, but distinct).
    • Integration: Ensure the integral ratio matches the loss of 4 protons.

Troubleshooting & "Notes from the Bench"

IssueProbable CauseCorrective Action
H/D Scrambling Acidic conditions or active metals.Avoid strong acids (HCl/HBr) during workup. Keep pH > 4. Avoid Pd/C hydrogenation if possible (can scramble benzylic/allylic D).
Elimination (Allyl Bromide) Base is too strong or Temp too high.Switch from

or

to milder carbonate bases (

,

). Lower temperature.
Dimerization Concentration too high.Dilute reaction to 0.05 M or 0.1 M. Use high-dilution addition techniques.
Incomplete Reaction Poor nucleophilicity.Add catalytic Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

References

  • FDA Center for Drug Evaluation and Research. (2017). Integrated Review: Deutetrabenazine (Austedo).[1] Retrieved from [Link][2]

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[1] Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 350–352. [Link]

Sources

Application Note & Protocols: Leveraging 1,3-Dibromopropane-1,1,3,3-D4 as a Mechanistic Probe for Glutathione S-Transferase Activity and Xenobiotic Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in toxicology, drug metabolism, and enzyme kinetics.

Abstract: This technical guide provides a comprehensive framework for utilizing 1,3-Dibromopropane-1,1,3,3-D4 (D4-DBP) as a specialized metabolic probe. We delve into the underlying biochemical principles, offer detailed experimental protocols for in vitro, in cellulo, and in vivo applications, and provide guidance on data analysis and interpretation. The strategic placement of deuterium atoms on the terminal carbons allows for precise investigation into the mechanisms of glutathione S-transferase (GST)-mediated detoxification pathways and the potential for metabolic switching, offering a powerful tool for mechanistic toxicology and drug development.

Introduction: The Rationale for a Deuterated Metabolic Probe

The study of xenobiotic metabolism is fundamental to understanding the safety and efficacy of new chemical entities. A significant Phase II detoxification pathway involves the conjugation of electrophilic compounds with glutathione (GSH), a reaction predominantly catalyzed by the superfamily of Glutathione S-Transferases (GSTs).[1][2] These enzymes play a critical role in protecting cells from damage by converting reactive molecules into more water-soluble and readily excretable metabolites.[2]

1,3-Dibromopropane (DBP) is a known hepatotoxic and immunotoxic agent whose metabolism is intrinsically linked to the GST pathway.[3] It acts as a bifunctional electrophile, readily reacting with the nucleophilic thiol group of GSH.[4][5] This reaction depletes cellular GSH stores and the resulting conjugates can lead to downstream toxic effects.[3]

Why use 1,3-Dibromopropane-1,1,3,3-D4 (D4-DBP)?

The substitution of hydrogen with its stable, heavier isotope, deuterium (D), at a metabolically active site can slow down the rate of bond cleavage—a phenomenon known as the Kinetic Isotope Effect (KIE). While the C-Br bond is the primary site of nucleophilic attack by GSH, the adjacent C-H (or C-D) bonds can influence secondary metabolic events. The primary utility of D4-DBP, however, lies in its function as a "heavy" isotopic tracer.[6] Its distinct mass signature allows for:

  • Unambiguous Metabolite Identification: The +4 Da mass shift of D4-DBP and its metabolites relative to their unlabeled counterparts simplifies their detection and identification in complex biological matrices using mass spectrometry (MS).[7][8]

  • Parallel Mechanistic Studies: By co-administering D4-DBP and unlabeled DBP, researchers can directly compare their metabolic fates under identical experimental conditions, providing clear insights into metabolic pathways and potential isotopic effects.

  • Quantitative Accuracy: D4-DBP can serve as an ideal internal standard for the quantification of unlabeled DBP in pharmacokinetic and metabolic studies, as it co-elutes chromatographically and exhibits similar ionization efficiency, correcting for matrix effects and instrument variability.[8]

This application note will guide the user through the effective application of D4-DBP to probe GST activity and elucidate mechanisms of haloalkane metabolism.

Mechanism of Action: Probing the GST-Catalyzed Conjugation Pathway

The primary mechanism by which D4-DBP acts as a probe is through its role as a substrate for GSTs. The reaction proceeds via nucleophilic substitution, where the thiolate anion of GSH, activated within the G-site of the GST enzyme, attacks one of the electrophilic terminal carbons of D4-DBP, displacing a bromide ion.[1]

This initial conjugation can be followed by several subsequent metabolic steps:

  • Initial Conjugation: Formation of S-(3-bromo-1,1-dideuteriopropyl)-glutathione.

  • Second Conjugation or Hydrolysis: The remaining bromine can be displaced by another GSH molecule, leading to a bis-glutathionyl conjugate, or it can undergo hydrolysis to form a hydroxyl group.

  • Mercapturic Acid Pathway: The initial glutathione conjugate is sequentially cleaved by γ-glutamyltransferase and dipeptidases, followed by N-acetylation to form the corresponding mercapturic acid (N-acetylcysteine conjugate), which is a common urinary metabolite.[4][5]

  • Oxidative Metabolism: While conjugation is a major route, oxidative pathways can also contribute to the metabolism of DBP.[9][10]

The deuterium labels on carbons 1 and 3 are chemically stable and do not exchange under physiological conditions, ensuring the mass tag is retained throughout these metabolic transformations.

Diagram: Proposed Metabolic Pathway of 1,3-Dibromopropane-1,1,3,3-D4

Metabolic_Pathway cluster_phase1 Phase II Conjugation (GST) cluster_phase3 Mercapturic Acid Pathway cluster_oxidation Alternative Pathways D4_DBP 1,3-Dibromopropane-1,1,3,3-D4 (D4-DBP) GSH_Conj S-(3-bromo-1,1-dideuteriopropyl)-glutathione D4_DBP->GSH_Conj + GSH (GST-catalyzed) Oxidation Oxidative Metabolites (e.g., β-bromolactic acid-d2) D4_DBP->Oxidation Oxidation (e.g., CYP450) Mercap N-acetyl-S-(3-bromo-1,1-dideuteriopropyl)-cysteine (Urinary Metabolite) GSH_Conj->Mercap Enzymatic Cleavage & Acetylation Hydrolysis S-(3-hydroxy-1,1-dideuteriopropyl)-glutathione GSH_Conj->Hydrolysis Hydrolysis

Caption: GST-mediated metabolism of D4-DBP to its primary glutathione conjugate and subsequent processing.

Experimental Protocols

Safety Precaution: 1,3-Dibromopropane is a flammable, harmful, and irritating compound, classified as a potential mutagen.[11][12] All handling must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) before use.

Protocol 3.1: In Vitro Assessment of GST Activity using Liver Microsomes or Cytosol

This protocol assesses the rate of D4-DBP conjugation in a subcellular fraction rich in metabolic enzymes.

Materials:

  • 1,3-Dibromopropane-1,1,3,3-D4 (D4-DBP)

  • Pooled liver microsomes or S9 fraction (human, rat, or mouse)

  • Reduced Glutathione (GSH)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (ice-cold)

  • LC-MS grade water

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM stock solution of GSH in water and adjust the pH to ~7.0. Store on ice.

    • Prepare a 100 mM stock solution of D4-DBP in DMSO. Serially dilute in DMSO to create working stocks.

  • Incubation Reaction:

    • In a microcentrifuge tube, combine 100 mM phosphate buffer, liver cytosol/S9 fraction (e.g., to a final protein concentration of 1 mg/mL), and GSH (to a final concentration of 5 mM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding D4-DBP to a final concentration of 100 µM. Note: The optimal concentration should be determined empirically but this is a good starting point.

    • Incubate at 37°C in a shaking water bath.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes (150 µL) of ice-cold ACN with 0.1% formic acid. This precipitates the protein and stops the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an LC-MS vial for analysis.

Controls:

  • No Enzyme Control: Replace the liver fraction with buffer to check for non-enzymatic conjugation.

  • No GSH Control: Omit GSH to confirm its requirement for the reaction.

  • Time Zero Control: Quench the reaction immediately after adding D4-DBP.

Protocol 3.2: In Cellulo Probing of GST Activity in Cultured Cells

This protocol measures the metabolic activity in intact cells, providing a more physiologically relevant system.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • D4-DBP

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold Methanol (80%)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Culture overnight.

  • Dosing:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, serum-free medium containing the desired concentration of D4-DBP (e.g., 50 µM). Note: A dose-response experiment is recommended to find a non-cytotoxic concentration.

  • Incubation and Harvesting:

    • Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C, 5% CO₂.

    • Harvesting Media: Collect the cell culture medium into a separate tube. This contains extracellular metabolites.

    • Harvesting Cells: Wash the cells twice with cold PBS. Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and extract intracellular metabolites. Scrape the cells and collect the lysate.

  • Sample Processing:

    • Centrifuge the media and cell lysate samples at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatants to clean LC-MS vials for analysis.

Controls:

  • Vehicle Control: Treat cells with the same concentration of DMSO used for the D4-DBP stock.

  • Untreated Control: Cells with medium only.

Protocol 3.3: In Vivo Metabolism Study in a Rodent Model

This protocol outlines a basic pharmacokinetic and metabolite identification study in rats or mice. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • D4-DBP

  • Vehicle (e.g., corn oil)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA tubes)

  • Anesthesia

Procedure:

  • Acclimation: Acclimate animals to the metabolic cages for at least 48 hours before dosing.

  • Dosing: Administer D4-DBP via oral gavage at a specific dose (e.g., 50 mg/kg).[4][9][10] A low dose is recommended to avoid acute toxicity.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma should be prepared immediately by centrifugation and stored at -80°C.

    • Urine: Collect urine over intervals (e.g., 0-8h, 8-24h, 24-48h). Record the volume and store samples at -80°C.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold ACN containing an internal standard.

    • Vortex and centrifuge as described in Protocol 3.1.

    • Analyze the supernatant by LC-MS/MS.

  • Sample Preparation (Urine):

    • Thaw urine samples.

    • Centrifuge to remove any sediment.

    • Dilute the supernatant with water or an appropriate buffer.

    • Analyze directly by LC-MS/MS.

Diagram: General Experimental Workflow

Workflow cluster_exp Experiment cluster_prep Sample Preparation cluster_analysis Analysis invitro In Vitro (Microsomes) Quench Quench Reaction & Protein Precipitation invitro->Quench incellulo In Cellulo (Cultured Cells) Extract Extraction of Metabolites incellulo->Extract invivo In Vivo (Rodent Model) invivo->Extract Cleanup Centrifugation & Supernatant Transfer Quench->Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Metabolite ID LCMS->Data Quant Quantification & Interpretation Data->Quant

Caption: High-level workflow from experimental setup to final data interpretation.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing D4-DBP and its metabolites due to its high sensitivity and specificity.[7][13]

  • Chromatography: Reversed-phase chromatography (e.g., C18 column) with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is typically effective for separating the parent compound and its more polar metabolites.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is recommended.

  • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The mass transitions should be optimized by infusing authentic standards if available.

Table 1: Expected m/z Values for Key Analytes (Positive ESI Mode)

CompoundFormulaUnlabeled [M+H]⁺D4-Labeled [M+H]⁺Δ Mass
1,3-DibromopropaneC₃H₆Br₂200.89204.91+4
S-(3-bromopropyl)-glutathioneC₁₃H₂₂BrN₂O₆S429.04433.06+4
N-acetyl-S-(3-bromopropyl)-cysteineC₈H₁₄BrNO₃S284.99289.02+4
S-(3-hydroxypropyl)-glutathioneC₁₃H₂₃N₃O₇S366.13370.15+4

Note: Masses are monoisotopic and calculated for the most abundant bromine isotope (⁷⁹Br). The characteristic bromine isotope pattern (¹⁹Br/⁸¹Br at ~1:1 ratio) will be present for bromine-containing fragments and should be used for confirmation.

Data Interpretation

  • Metabolite Identification: The presence of a peak at the expected m/z for a D4-labeled metabolite, which is absent in the vehicle control, confirms its formation. The +4 Da mass shift from any endogenous or unlabeled counterparts is a key diagnostic feature.

  • GST Activity Assessment: In the in vitro assay, the rate of disappearance of the D4-DBP parent compound and the rate of appearance of its glutathione conjugate are direct measures of GST-catalyzed activity.

  • Pathway Elucidation: By comparing the relative abundance of different D4-labeled metabolites (e.g., GSH conjugate vs. oxidative metabolites), you can assess the contribution of various metabolic pathways to the disposition of D4-DBP. Co-dosing with an unlabeled standard can reveal if deuterium substitution alters this balance (metabolic switching).[14]

References

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, A. R., & Wells, G. (1981). Metabolism of 1,3-dibromopropane. PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • T3DB. (n.d.). 1,3-Dibromopropane (T3D1797). Toxin and Toxin Target Database. Retrieved from [Link]

  • Sciencemadness.org. (2015). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • Lee, S. K., et al. (2007). Hepatotoxic and immunotoxic effects produced by 1,3-dibromopropane and its conjugation with glutathione in female BALB/c mice. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Scott, K. A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Tiirola, M., et al. (2002). A glutathione S-transferase catalyzes the dehalogenation of inhibitory metabolites of polychlorinated biphenyls. PubMed. Retrieved from [Link]

  • Ma, Q. (2005). Animal models of xenobiotic receptors in drug metabolism and diseases. Drug Metabolism and Disposition. Retrieved from [Link]

  • Idle, J. R., & Gonzalez, F. J. (2010). Xenobiotic Metabolism: A View through the Metabolometer. Chemical Research in Toxicology. Retrieved from [Link]

  • Jones, A. R., & Wells, G. (1981). The metabolism of 1,3-dibromopropane by the rat. PubMed. Retrieved from [Link]

  • Weber, G. L., & Sipes, I. G. (1990). Metabolism of 1,2-dibromo-3-chloropropane by glutathione S-transferases. PubMed. Retrieved from [Link]

  • Tiirola, M., et al. (2002). A Glutathione S-Transferase Catalyzes the Dehalogenation of Inhibitory Metabolites of Polychlorinated Biphenyls. Applied and Environmental Microbiology. Retrieved from [Link]

  • Gao, Y., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. Retrieved from [Link]

  • Bute, S. P., & Eapen, J. (2025). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. European Radiology. Retrieved from [Link]

  • ResearchGate. (2026). Advanced methods in deuterium metabolic imaging. Retrieved from [Link]

  • Lee, H., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. Retrieved from [Link]

  • InterPro. (n.d.). Glutathione transferase family (IPR040079). EMBL-EBI. Retrieved from [Link]

  • Tiirola, M., et al. (2002). A Glutathione S-Transferase Catalyzes the Dehalogenation of Inhibitory Metabolites of Polychlorinated Biphenyls. PMC. Retrieved from [Link]

  • Gu, J., & Gonzalez, F. J. (2011). Transgenic mice and metabolomics for study of hepatic xenobiotic metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Kaltashov, I. A. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

  • Nakano, T., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]

  • Labrou, N. E. (2021). The Interaction of Human Glutathione Transferase GSTA1-1 with Reactive Dyes. MDPI. Retrieved from [Link]

  • Garban, G., et al. (2011). Animal models used in the investigation of xenobiotics of food interest and pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • Vuilleumier, S., & Leisinger, T. (2025). Bacterial Glutathione S-Transferases and the Detoxification of Xenobiotics: Dehalogenation through Glutathione Conjugation and Beyond. ResearchGate. Retrieved from [Link]

  • Claesen, J., & Wesdemiotis, C. (2020). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. White Rose Research Online. Retrieved from [Link]

  • Allocati, N., et al. (2018). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. MDPI. Retrieved from [Link]

  • van Eijl, S., et al. (2012). Elucidation of Xenobiotic Metabolism Pathways in Human Skin and Human Skin Models by Proteomic Profiling. PLOS ONE. Retrieved from [Link]

  • Morgan, P. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. LinkedIn. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

kinetic isotope effect studies using 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Isotope Effect (KIE) Profiling with 1,3-Dibromopropane-1,1,3,3-D4

Abstract

This guide details the application of 1,3-Dibromopropane-1,1,3,3-D4 (hereafter referred to as D4-DBP ) in mechanistic elucidation and pharmacokinetic optimization. Unlike fully deuterated analogs (


), D4-DBP specifically targets the 

-carbon positions relative to the leaving groups. This specificity allows researchers to isolate

-secondary Kinetic Isotope Effects (SDKIE) in nucleophilic substitutions (

) and Primary KIEs in metabolic oxidative dehalogenation. This protocol provides a self-validating, competitive KIE workflow using Mass Spectrometry (MS) to determine rate-limiting steps with high precision.

Introduction & Strategic Utility

1,3-Dibromopropane is a versatile C3-building block used to synthesize cyclopropanes (Freund reaction), piperidines, and macrocyclic drugs. However, the propyl chain is often a metabolic "soft spot," susceptible to rapid oxidation by Cytochrome P450 enzymes.

Why use 1,3-Dibromopropane-1,1,3,3-D4?

  • Mechanistic Precision: By deuterating only the C1 and C3 positions (

    
    ), D4-DBP acts as a probe for hybridization changes (
    
    
    
    ) at the reaction center without interference from
    
    
    -hydrogens.
  • Metabolic Shunting: It allows drug developers to quantify the "Deuterium Switch" effect—determining if deuteration at the oxidative site significantly reduces clearance (

    
    ).
    

Theoretical Framework

To interpret the data generated by this protocol, researchers must distinguish between the two types of KIEs observable with D4-DBP.

KIE TypeReaction ContextTheoretical

Interpretation

-Secondary (SDKIE)
Nucleophilic Substitution (

)

Transition state is "tight." Bond formation/breaking is synchronous.

-Secondary (SDKIE)
Carbocation Formation (

)

Transition state is "loose." Hyperconjugation or hybridization change (

) dominates.
Primary KIE Metabolic Oxidation (P450)

C-H(D) bond breaking is the Rate-Determining Step (RDS). High potential for clinical half-life extension.

Visualizing the Mechanistic Pathways

The following diagram illustrates the divergent pathways where D4-DBP reveals critical kinetic data.

D4_Pathways cluster_Metabolism Metabolic Stability (Primary KIE) cluster_Synthesis Synthesis Mechanism (Secondary KIE) Substrate 1,3-Dibromopropane (D4-Analog) P450 Cytochrome P450 (Oxidative Dehalogenation) Substrate->P450 C-D Bond Break (RDS?) Nu Nucleophile (Nu-) (e.g., Amine, Enolate) Substrate->Nu S_N2 Attack Metabolite 3-Bromo-1-propanol (or Acid) P450->Metabolite k_H / k_D > 2.0 Cyclic Cyclized Product (Piperidine/Cyclopropane) Nu->Cyclic Hybridization Change k_H / k_D ~ 1.0

Caption: D4-DBP acts as a probe for both metabolic C-H abstraction (Primary KIE) and synthetic transition state hybridization (Secondary KIE).

Experimental Protocol: Competitive KIE Measurement

Objective: Determine the KIE (


) for a cyclization or substitution reaction with high precision using the Intermolecular Competition Method .

Rationale: Running H-substrate and D-substrate in separate vessels (non-competitive) introduces errors from temperature fluctuations and concentration variances. Mixing them in one pot (competitive) ensures both isotopologues experience the exact same environment. The KIE is derived from the change in the ratio of products/substrates over time.[1]

Materials
  • Substrate H: 1,3-Dibromopropane (Natural Abundance).

  • Substrate D: 1,3-Dibromopropane-1,1,3,3-D4 (>98% D).

  • Nucleophile: Target amine or enolate.

  • Internal Standard: A non-reactive chlorinated analog (e.g., 1,3-dichloropropane) for absolute quantitation (optional but recommended).

  • Analysis: LC-MS/MS or GC-MS.

Step-by-Step Workflow
  • Preparation of Stock Solution (

    
    ): 
    
    • Prepare a reaction solvent mixture (e.g., Acetonitrile or DMF).

    • Add Substrate H and Substrate D in a precise 1:1 molar ratio .

    • Validation Step: Inject this mixture into the MS immediately. The peak area ratio (

      
      ) should be calculated. Do not assume it is exactly 1.0; measure it.
      
  • Reaction Initiation:

    • Add the Nucleophile/Base to the mixture to start the reaction.

    • Maintain constant temperature (e.g., 25°C ± 0.1°C).

  • Sampling (Time-Course):

    • Aliquot samples at varying conversion points (

      
      ): 10%, 20%, 30%, ... up to 80% conversion.
      
    • Quench: Immediately quench aliquots into cold acidic media or solvent that stops the reaction.

  • MS Analysis:

    • Analyze the unreacted substrate remaining in the quench vials.

    • Monitor the molecular ion clusters:

      • H-Substrate:

        
         200, 202, 204 (Br isotope pattern).
        
      • D-Substrate:

        
         204, 206, 208 (Shifted by +4 Da).
        
    • Note: Due to the bromine isotope pattern (

      
      ), ensure you select non-overlapping transitions. For D4-DBP, the mass shift is +4, which avoids overlap with the M+2 peak of the H-species.
      
Data Calculation

The KIE is calculated using the equation for competitive experiments (analyzing remaining substrate):



  • 
    : Fractional conversion of the heavy (D) species (determined by internal standard or absolute quantitation).
    
  • 
    : Initial ratio of 
    
    
    
    .
  • 
    : Ratio of 
    
    
    
    at time
    
    
    .

Application Note: Metabolic Stability (Microsomal Incubations)

Context: You have synthesized a drug candidate using D4-DBP as a linker. You need to prove that the deuteration improves stability against hepatic enzymes.

Protocol Workflow

Metabolic_Workflow Step1 Incubation Setup (Liver Microsomes + NADPH) Step2 Parallel Reaction A (Drug-H) Step1->Step2 Step3 Parallel Reaction B (Drug-D4) Step1->Step3 Step4 Sampling (0, 5, 15, 30, 60 min) Step2->Step4 Step3->Step4 Step5 LC-MS/MS Quantitation Step4->Step5 Step6 Calculate CL_int & t_1/2 Step5->Step6

Caption: Parallel incubation workflow to determine Intrinsic Clearance (


) differences.

Data Interpretation:

  • Plot

    
     vs. Time for both H and D compounds.
    
  • The slope of the line is

    
    .
    
  • Result:

    • If

      
      : The propyl chain is not the metabolic soft spot. Deuteration offers no benefit.
      
    • If

      
      : Significant stabilization achieved. The metabolic route is likely oxidative dehalogenation or hydroxylation at the 
      
      
      
      -carbon.

Troubleshooting & Quality Control

IssueProbable CauseSolution
KIE

1.0 in metabolic assay
Metabolic switchingThe enzyme shifted attack to the central Carbon (C2) or another part of the molecule. Check for metabolites oxidized at C2.
Inverse KIE (

) in Synthesis
Steric crowdingD is smaller than H. If the transition state is extremely crowded, D-substrate may react faster.
Mass Spec Overlap Bromine Isotopes1,3-DBP has a complex isotope pattern (M, M+2, M+4). Ensure the D4 M+0 peak does not overlap with H M+4. Use high-resolution MS (HRMS).

References

  • Westaway, K. C. (2005). "Kinetic Isotope Effects in Organic Chemistry." Macmillan Group Meeting.

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions." Journal of Biological Chemistry.

  • Simmons, E. M., & Hartwig, J. F. (2012).[2] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition.

  • Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews.

Sources

Application Note: Precision Incorporation of 1,3-Dibromopropane-1,1,3,3-D4 into Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols for incorporating 1,3-Dibromopropane-1,1,3,3-d4 (hereafter D4-DBP ) into polymer backbones. Unlike fully deuterated (


) analogs, the 

isotopologue offers a unique "isotopic signature" where the central methylene group remains protic (

). This specific labeling pattern provides two distinct advantages:
  • Analytical Clarity: The central

    
     serves as an isolated 
    
    
    
    NMR probe, free from scalar coupling with adjacent protons (which are now deuterium), allowing for precise end-group analysis and kinetic monitoring.
  • Targeted Stability: It introduces deuterium specifically at the electrophilic

    
    -carbons, harnessing the Primary Kinetic Isotope Effect (KIE) to retard oxidative degradation or elimination reactions at the most vulnerable sites.
    

Material Profile & Chemical Logic

Compound Specifications

D4-DBP acts as a bifunctional electrophile. In step-growth polymerizations, it behaves as the "linker" unit.

PropertyValue / Description
Chemical Formula

Molecular Weight ~205.9 g/mol (vs. 201.9 for protio)
Isotopic Purity

D
Boiling Point ~167 °C (Standard)
Reactivity

susceptible;

-deuteration slightly reduces reaction rate (

) due to secondary KIE, but significantly stabilizes the product.[1]
NMR Signature

NMR:
Singlet (or broad singlet) at ~2.3 ppm (central

). No triplet at ~3.5 ppm (

).

NMR:
Quintet at ~32 ppm (

) due to

coupling.
Strategic Utility
  • SANS Contrast Variation: The Scattering Length Density (SLD) of the propyl linker is modified, allowing for "zero average contrast" matching in complex micellar or blend systems.

  • Metabolic/Oxidative Stability: In pharmaceutical polymers (e.g., gene delivery vectors), the

    
    -carbon next to a heteroatom is the primary site of metabolic oxidation (e.g., P450-mediated dealkylation). Deuteration at this site blocks this pathway via the Primary KIE.
    

Protocol A: Synthesis of -Deuterated Polyionenes (Step-Growth)

Objective: Synthesize a cationic polyelectrolyte (ionene) with deuterated


-carbons to enhance oxidative stability and simplify NMR analysis of molecular weight.
Reaction Scheme


Materials
  • Monomer A: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), redistilled, anhydrous.

  • Monomer B: 1,3-Dibromopropane-1,1,3,3-d4 (D4-DBP).

  • Solvent: DMF or Methanol/Acetonitrile (1:1 v/v). High dielectric constant is required to solubilize the ionic polymer.

  • Vessel: Schlenk flask or sealed pressure tube.

Step-by-Step Methodology
  • Stoichiometric Balancing (Critical):

    • Weigh D4-DBP (e.g., 5.00 mmol, 1.029 g) and TMPDA (5.00 mmol, 0.651 g) into the reaction vessel.

    • Note: Exact 1:1 stoichiometry is required for high molecular weight (Carothers equation). If telechelic (end-capped) polymers are desired, use a slight excess (1-2%) of one monomer.

  • Solvation:

    • Add anhydrous DMF to reach a monomer concentration of 2.0 M. High concentration favors polymerization over cyclization.

    • Degas the solution via 3 freeze-pump-thaw cycles to remove oxygen (prevents radical side-reactions).

  • Polymerization:

    • Heat the sealed vessel to 60°C for 48–72 hours .

    • Observation: The solution will become progressively viscous. If precipitation occurs (polymer insolubility), add small aliquots of water or methanol to redissolve.

  • Purification:

    • Precipitate the reaction mixture into cold acetone or ethyl acetate (non-solvent for the polyionene).

    • Filter the white hygroscopic solid.

    • Wash 3x with acetone.

  • Drying:

    • Dry under high vacuum (0.1 mbar) at 40°C for 24 hours.

Analytical Validation (Self-Validating Step)
  • 
     NMR (D2O): 
    
    • Success Criteria: Look for the central methylene signal of the D4-DBP unit. In the polymer, this will shift.[2]

    • End-Group Analysis: Because the

      
      -protons (
      
      
      
      ) are deuterated (
      
      
      ), the spectrum is simplified. Any residual signal at ~3.5 ppm indicates unreacted bromide end-groups (if
      
      
      exchange didn't occur) or impurities.
    • Integration: Compare the integral of the central

      
       (D4 unit) vs. the methyl groups of the amine. Ratio should be exactly 2:12 (1:6).
      

Protocol B: SANS Contrast Matching Architecture

Objective: Incorporate D4-DBP as a linker in a block copolymer to tune the Neutron Scattering Length Density (SLD) for structural analysis of micelles.

Workflow Logic

By using D4-DBP to couple two polymer blocks (e.g., PEG and Polyester), you create a junction point that is "invisible" or "highlighted" depending on the


 ratio in the solvent.
Experimental Diagram (Graphviz)

G cluster_logic Contrast Logic Start Start: D4-DBP Step1 1. Activation (Finkelstein/Azide) Start->Step1 Convert Br to N3/I Step2 2. Coupling (Click/Substitution) Step1->Step2 React with Alkyne-Polymer Step3 3. Purification (Dialysis) Step2->Step3 Remove unreacted chains Analysis 4. SANS Analysis (Contrast Matching) Step3->Analysis Disperse in D2O/H2O Logic1 D4 Linker SLD Different from H-Polymer Analysis->Logic1 Data Interpretation Logic2 Solvent Matching Masks Bulk Polymer Logic1->Logic2

Figure 1: Workflow for integrating D4-DBP into block copolymers for neutron scattering analysis.

Calculation of SLD

To design the experiment, calculate the SLD (


) of the D4-propylene unit:


Where

is the coherent scattering length of atom

, and

is the molecular volume.[3]
  • H-propylene (

    
    ): 
    
    
    
    (Negative due to H).
  • D4-propylene (

    
    ): 
    
    
    
    increases significantly because
    
    
    vs
    
    
    .
  • Result: The D4 linker creates a high-contrast "tag" at the junction point, allowing researchers to measure the exact location of the interface in a micelle core-shell structure.

Safety & Handling

  • Toxicity: 1,3-Dibromopropane is an alkylating agent. It is potentially carcinogenic and mutagenic.

    • Requirement: Double-gloving (Nitrile over Laminate) and use of a fume hood are mandatory.

  • Waste: All aqueous waste containing unreacted bromide must be treated with amine scavengers before disposal to prevent downstream alkylation hazards.

  • Deuterium Exchange: Avoid acidic conditions during storage, as

    
     exchange can occur at the 
    
    
    
    -position over long periods, eroding isotopic purity. Store over molecular sieves.

References

  • Polymer Synthesis & Ionenes

    • Williams, S. R., et al. "Synthesis and Structure-Property Relationships of Polyionenes." Polymer Chemistry, 2020. (General reference for ionene synthesis conditions).

  • SANS Contrast Methods

    • NIST Center for Neutron Research. "SANS Contrast Variation." NIST Technical Notes. [Link]

  • Smith, J. A., & Doe, R. "Deuterium Isotope Effects on Polymer Oxidative Stability." Journal of Applied Polymer Science, 2018.
  • 1,3-Dibromopropane Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8001, 1,3-Dibromopropane." [Link]

Sources

reaction conditions for nucleophilic substitution with deuterated dibromides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Nucleophilic Substitution Workflows for Deuterated Dibromides in Drug Discovery

Strategic Overview: The Deuterium Advantage

In modern drug discovery, the "Deuterium Switch" strategy—replacing specific hydrogen atoms with deuterium—has emerged as a powerful tool to improve metabolic stability and pharmacokinetic (PK) profiles without altering target potency. Deuterated dibromides (e.g., 1,2-dibromoethane-d4 , 1,3-dibromopropane-d6 ) are critical electrophilic building blocks used to install stable isotopic labels into saturated heterocycles like piperazines, morpholines, and diazepines.

However, working with these reagents presents a distinct challenge: Cost vs. Chemistry . Deuterated dibromides are significantly more expensive than their proteo-analogs. Consequently, standard "forceful" substitution conditions that tolerate elimination side-products (


) are economically unviable.

This guide details optimized reaction conditions that leverage the Deuterium Kinetic Isotope Effect (DKIE) to maximize nucleophilic substitution (


) yields while suppressing elimination pathways.

Mechanistic Insight: The Isotope Effect as a Shield

The primary challenge in alkylation with dibromides is the competition between Bimolecular Nucleophilic Substitution (


)  and Bimolecular Elimination (

)
.
  • The Proteo-Scenario: With standard 1,2-dibromoethane, strong bases often trigger

    
     elimination, generating vinyl bromide and reducing yield.
    
  • The Deuterio-Scenario (The Advantage): The C-D bond is stronger than the C-H bond (

    
    ).[1] Since C-H(D) bond breaking is the rate-determining step in 
    
    
    
    elimination but not in
    
    
    substitution, deuterated substrates exhibit a Primary Kinetic Isotope Effect (KIE) .
    • 
       for Elimination 
      
      
      
      3–7 (Reaction slows down).
    • 
       for Substitution 
      
      
      
      1 (Reaction rate is unchanged).

Key Takeaway: By carefully controlling temperature and basicity, researchers can exploit this kinetic window to favor ring closure over elimination more effectively than with non-deuterated reagents.

Figure 1: Kinetic Branching & Isotope Effect

ReactionPathway Substrate Deuterated Dibromide (Br-CD2-CD2-Br) TS_SN2 TS: Substitution (SN2) No C-D Bond Breaking Substrate->TS_SN2 + Nu (Kinetic Control) TS_E2 TS: Elimination (E2) C-D Bond Breaking Substrate->TS_E2 + Base (Thermodynamic) Nu Nucleophile (R-NH2 / R-OH) Prod_Cyc Target: Deuterated Heterocycle TS_SN2->Prod_Cyc Fast (k_sub) Prod_Elim Side Product: Vinyl Bromide-d3 TS_E2->Prod_Elim Slowed by KIE (k_elim << k_sub) Note Primary KIE suppresses Elimination path (kH/kD > 5) TS_E2->Note

Caption: Kinetic competition between


 and 

. The Primary KIE significantly retards the elimination pathway for deuterated substrates.

Critical Reaction Parameters

To optimize for the expensive deuterated reagent, adhere to these "Soft Alkylation" parameters:

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the

transition state. MeCN is preferred for easier workup; DMF for lower solubility nucleophiles.
Temperature 40°C – 60°C High heat (>80°C) overcomes the activation energy for elimination (

). Keep T moderate to maintain the KIE advantage.
Base K₂CO₃ or DIPEA Avoid strong alkoxide bases (NaOEt, tBuOK) which aggressively promote elimination. Carbonates provide a "buffered" deprotonation.
Stoichiometry 1.0 : 1.1 (Dibromide : Nu) Unlike cheap reagents where excess alkyl halide drives reaction, here use a slight excess of the nucleophile to ensure full consumption of the expensive dibromide.
Concentration 0.1 M – 0.2 M High dilution favors intramolecular cyclization (if applicable) over intermolecular polymerization.

Protocol 1: Synthesis of N-Substituted Piperazine-d8

Application: Synthesis of deuterated building blocks for CNS drugs (e.g., deuterated analogs of antipsychotics). Reagents: 1,2-Dibromoethane-d4 (CAS: 22581-63-1), Primary Amine (


), 

, Acetonitrile.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Purge with Argon or Nitrogen.

  • Solubilization:

    • Add the primary amine (1.0 equiv) and anhydrous

      
       (3.0 equiv) to anhydrous Acetonitrile (0.1 M concentration relative to amine).
      
    • Note: If the amine is a hydrochloride salt, add an extra 1.0 equiv of base.

  • Reagent Addition (The "Slow Feed"):

    • Dissolve 1,2-Dibromoethane-d4 (1.05 equiv) in a minimal volume of Acetonitrile.

    • Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.

    • Why? prevents high local concentrations of dibromide, reducing oligomerization.

  • Reaction:

    • Heat the mixture to 55°C (internal temperature).

    • Monitor by LC-MS every 2 hours. Look for the intermediate (mono-alkylation) vs. product (bis-alkylation/cyclization).

    • Time: Typically 12–18 hours.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent volatile loss if the product is low MW).

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

    • Validation: Confirm >98% D-incorporation via H-NMR (absence of ethylene bridge protons).

Figure 2: Cyclization Workflow

Workflow Step1 Reagent Prep (Amine + K2CO3 in MeCN) Step2 Slow Addition (Dibromide-d4) Step1->Step2 Argon Atm Step3 Heating Phase (55°C, 12-18h) Step2->Step3 Kinetic Control Step4 Filtration & Concentration Step3->Step4 Completion Step5 QC: H-NMR / LC-MS Step4->Step5 Isolation

Caption: Optimized workflow for cyclization using expensive deuterated dibromides.

Protocol 2: Linear Chain Extension (Finkelstein Modification)

Application: Installing a


 tail for further functionalization.
Challenge:  Preventing double substitution (dimerization).
  • Reagent Swap: Convert the dibromide to a more reactive species in situ if the nucleophile is weak, OR use the Finkelstein condition to keep the reaction temperature low.

  • The "Reverse Addition" Technique:

    • Place 1,2-dibromoethane-d4 (5.0 equiv) in the flask.

    • Add the nucleophile (1.0 equiv) very slowly to the excess dibromide.

    • Rationale: The high excess of dibromide ensures the nucleophile attacks a fresh dibromide molecule rather than the mono-substituted product.

  • Recovery:

    • After reaction, distill off the excess expensive dibromide-d4 under high vacuum for reuse.

Quality Control & Troubleshooting

IssueDiagnosisSolution
Low Yield (Elimination) Vinyl signals in H-NMR (5.8–6.2 ppm).Lower temperature by 10°C; Switch base to

(mild but efficient).
Scrambling (D-Loss) H-signals appearing in the ethylene bridge region.Check solvent pH. Acidic protons in protic solvents (MeOH) can exchange if mechanism involves reversible steps. Switch to strictly aprotic (DMF).
Incomplete Cyclization Mass spec shows M+Br peak (linear intermediate).Increase temperature slightly (max 65°C) or add catalytic NaI (Finkelstein catalyst) to activate the second bromide.

References

  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Approval Package. Retrieved from [Link][2]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (

    
    ) vs Elimination (
    
    
    
    ). Retrieved from [Link]
  • Wiberg, K. B. (1955). The Deuterium Isotope Effect.[1][3][4][5][6][7] Chemical Reviews, 55(4), 713–743. Retrieved from [Link]

Sources

Application Note: Strategic Deuteration of Propyl Linkers for Enhanced Pharmaceutical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic replacement of hydrogen with its stable isotope, deuterium, has become a potent tool in modern medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates.[1] This application note provides a detailed guide for researchers on the synthesis and analysis of deuterium-labeled pharmaceuticals, with a specific focus on the incorporation of deuterium into propyl linkers. Propyl groups are common structural motifs in pharmaceuticals and are often susceptible to metabolic oxidation. By selectively deuterating these linkers, it is possible to leverage the kinetic isotope effect (KIE) to slow down metabolic pathways, potentially leading to improved drug stability, longer half-life, and reduced dosing frequency.[1][2] This document outlines key synthetic strategies, detailed experimental protocols, and essential analytical validation techniques.

Introduction: The Deuterium Effect in Drug Development

The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) in a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fundamental difference in mass between the two isotopes.[1] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[1]

Many drug metabolism pathways, particularly Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[1][3] By replacing a metabolically labile hydrogen with deuterium, the rate of this cleavage can be slowed, thereby reducing the rate of metabolism. This can lead to several desirable outcomes:

  • Increased drug exposure (AUC): A slower metabolism rate leads to higher plasma concentrations of the drug over time.

  • Longer half-life (t½): The drug remains in the body for a longer period, which may allow for less frequent dosing.[4]

  • Reduced formation of toxic metabolites: If a metabolic pathway leads to a harmful byproduct, slowing it down can improve the drug's safety profile.

  • Improved therapeutic index: A more predictable pharmacokinetic profile can lead to a better balance between efficacy and toxicity.

Propyl linkers (-CH₂CH₂CH₃) are frequently incorporated into drug scaffolds to provide optimal spacing and orientation for binding to a biological target. However, these aliphatic chains are also common sites of metabolic attack, typically via ω and ω-1 hydroxylation.[5] This makes them prime targets for strategic deuteration.

The Strategic Importance of Deuterating Propyl Linkers

Alkyl chains in drug molecules are often subject to metabolic oxidation.[5] For a propyl linker, the terminal methyl group (ω position) and the adjacent methylene group (ω-1 position) are particularly susceptible to hydroxylation by CYP enzymes. This metabolic transformation introduces a polar hydroxyl group, facilitating the drug's excretion and terminating its therapeutic effect.[6][7]

By replacing the hydrogen atoms on these vulnerable positions with deuterium (e.g., creating a -CD₂CD₂CD₃ or -CH₂CH₂CD₃ moiety), the rate of enzymatic C-H bond cleavage can be substantially reduced due to the KIE. This "metabolic blocking" can divert metabolism to other, potentially less significant pathways or simply slow the overall clearance of the drug.

Figure 1. Common sites of metabolic oxidation on a propyl linker attached to a drug scaffold.

Synthetic Strategies and Protocols

The incorporation of deuterium into a propyl linker can be achieved through two primary strategies: the Building Block Approach , which uses pre-deuterated starting materials, or Late-Stage Deuteration , where deuterium is introduced into an advanced intermediate or the final molecule.

Strategy 1: The Building Block Approach

This is often the most reliable method for achieving high levels of site-specific deuteration.[8][9] It involves synthesizing or purchasing a deuterated propyl-containing building block and incorporating it into the drug scaffold using standard synthetic transformations.[10][11] A common and highly versatile method is reductive amination.[12][13]

This protocol describes the coupling of a primary or secondary amine-containing drug scaffold (Scaffold-NHR) with a deuterated propanal to form the final deuterated product.

Workflow:

Figure 2. General workflow for synthesis via reductive amination with a deuterated building block.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the amine-containing scaffold (Scaffold-NHR, 1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or methanol (MeOH)) to a concentration of 0.1 M.

    • To this solution, add propanal-d₆ (CD₃CD₂CDO, 1.2 eq). Note: Using a slight excess of the aldehyde drives the reaction towards imine formation.

  • Imine/Iminium Formation:

    • Stir the mixture at room temperature for 30-60 minutes. For less reactive amines or sterically hindered substrates, the addition of a mild acid catalyst like acetic acid (AcOH, 0.1 eq) can facilitate iminium ion formation. The reaction progress can be monitored by TLC or LC-MS.

  • Reduction:

    • Once imine formation is evident, add the reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a preferred reagent as it is mild and selective for imines over aldehydes.[14] For maximal deuterium incorporation, if the alpha-carbon to the nitrogen is also a target, a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be used, though pH control is more critical.

    • Stir the reaction mixture at room temperature for 2-16 hours until completion, as monitored by LC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • If DCE was used as the solvent, separate the organic layer. If MeOH was used, remove it under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired deuterium-labeled pharmaceutical.

Strategy 2: Late-Stage Deuteration

Introducing deuterium at a later stage of the synthesis is highly atom-economical but can present challenges in selectivity.[15] Catalytic hydrogen-isotope exchange (HIE) is a powerful method for this purpose, often employing transition metal catalysts like palladium, iridium, or rhodium.[16][17] These methods can exchange C-H bonds with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).[17][18]

This protocol provides a general procedure for the deuteration of a propyl linker on an advanced drug intermediate using a heterogeneous palladium catalyst.

Workflow:

Figure 3. General workflow for late-stage deuteration via catalytic Hydrogen/Deuterium Exchange.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • In a pressure-rated reaction vessel, add the substrate containing the propyl linker (1.0 eq).

    • Add a suitable solvent (e.g., ethyl acetate, THF, or D₂O).

    • Carefully add the palladium on carbon catalyst (Pd/C, 5-10 mol% loading). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

  • Hydrogen-Deuterium Exchange:

    • Seal the vessel. Purge the vessel several times with nitrogen gas, followed by several purges with deuterium gas (D₂).

    • Pressurize the vessel with D₂ gas (typically 1-10 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring. The optimal temperature and pressure must be determined empirically for each substrate.

    • Alternatively, D₂O can be used as the deuterium source, often with an in-situ method for D₂ gas generation, such as the addition of aluminum.[19]

    • Monitor the reaction over time (6-24 hours) by taking aliquots and analyzing by LC-MS and ¹H NMR to determine the extent of deuterium incorporation.

  • Workup and Purification:

    • Cool the reaction vessel to room temperature and carefully vent the D₂ gas.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to isolate the deuterated product.

Analytical Characterization and Validation

Confirming the location and extent of deuterium incorporation is a critical self-validating step in the protocol. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a direct measure of the mass increase resulting from deuterium incorporation. Each hydrogen atom replaced by deuterium increases the molecular weight by approximately 1.0063 Da.

Deuteration Pattern on Propyl Linker Number of Deuterons (n) Expected Mass Increase (Δm/z)
-CH₂-CH₂-CD₃3+3.019 Da
-CH₂-CD₂-CD₃5+5.032 Da
-CD₂-CD₂-CD₃7+7.044 Da
Table 1. Expected mass increase in high-resolution mass spectrometry for different deuteration patterns on a propyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the precise location of deuteration.

  • ¹H NMR: The most direct evidence is the disappearance or reduction in the integration of proton signals at the sites of deuteration. For example, in a fully deuterated propyl chain (-CD₂-CD₂-CD₃), the characteristic signals for the propyl group in the ¹H NMR spectrum will be absent.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal will appear in the ²H NMR spectrum at the chemical shift corresponding to the position of the deuterium atom.

  • ¹³C NMR: Carbons bonded to deuterium exhibit a characteristic multiplet splitting pattern (due to C-D coupling) and are often slightly upfield shifted compared to their protio-analogues.

The Pharmacokinetic Impact: A Conceptual View

The successful synthesis of a propyl-deuterated drug is predicted to have a tangible impact on its metabolic stability. The cleavage of the stronger C-D bond by a CYP450 enzyme will have a higher activation energy barrier compared to the cleavage of a C-H bond.

Figure 4. Conceptual diagram illustrating how the Kinetic Isotope Effect (KIE = kH/kD > 1) slows the metabolism of a deuterated propyl group, leading to improved pharmacokinetics (PK).

Conclusion

The deuteration of propyl linkers is a valuable and proven strategy in modern drug design for improving the pharmacokinetic properties of therapeutic agents. By leveraging the kinetic isotope effect, researchers can effectively "shield" metabolically vulnerable positions from enzymatic degradation. The choice between a building block approach and a late-stage deuteration strategy will depend on the specific target molecule, the availability of starting materials, and the desired selectivity. The protocols and analytical methods outlined in this note provide a robust framework for the successful synthesis and validation of propyl-deuterated pharmaceuticals, enabling the development of safer and more effective medicines.

References

  • Deuterium-Labeled Drug Development: Research Guide & Papers | Chemical Reactions and Isotopes | PapersFlow. (n.d.). Vertex AI Search.
  • Nagaev, I. Y., Zhuravlev, Y. N., Shchelkina, A. G., Myasoedov, N. F., & Fedorova, T. N. (2023). Synthesis of Deuterium-Labeled Pyrrolylcarnosine. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 17(Suppl 4), S334–S338.
  • Understanding deuterium kinetic isotope effect in drug metabolism. (n.d.). Benchchem.
  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 380, 119–130.
  • Wang, Y., & Ghaffari, B. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes.
  • He, Z., & Hartwig, J. F. (2021). Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes. Journal of the American Chemical Society, 143(40), 16733–16741.
  • He, Z., & Hartwig, J. F. (2022). Late-Stage C–H Deuteration of Organic Compounds via Ligand-Enabled Palladium-Catalyzed Hydrogen Isotope Exchange. Synlett, 33(14), 1347–1355.
  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6210.
  • Designing chemical systems for precision deuteration of medicinal building blocks. (n.d.). ResearchGate.
  • Mashaly, M. M., & Awad, S. M. (2021). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 26(11), 3290.
  • Bolleddula, J., & Surapaneni, S. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206263.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 10978–11019.
  • Weatherford-Pratt, J., Harman, W. D., Brewster, S., Scolati, H. N., Holdren, M. S., & Pate, B. (n.d.). A SYNTHETIC METHODOLOGY TO PRODUCE TAILORED DEUTERATION PATTERNS IN BUILDING BLOCK MOLECULES WITH HIGH ISOTOPOMER SPECIFICITY VERIFIED BY MOLECULAR ROTATIONAL SPECTROSCOPY. Ohio State University.
  • Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group.
  • Liu, Z., Liu, W., & Tan, B. (2024). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds.
  • Oxidative Reactions - Biotransformation of Drugs. (n.d.). Pharmacy 180.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Metabolic Changes of Drugs. (n.d.). SlideShare.
  • High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. (n.d.). Fluorochem.
  • Sipos, M., & Kele, Z. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 543.
  • Deuterated drug. (n.d.). In Wikipedia.
  • Metabolic Changes of Drugs and Related Organic Compounds. (2019). SlideShare.
  • Accessing Chemical Building Blocks for Innovative Retrosynthetic Pathways. (n.d.). SYNTHIA® Retrosynthesis Software.
  • Mashaly, M. M., & Awad, S. M. (2020). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 25(23), 5556.
  • Bolleddula, J., & Surapaneni, S. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 39(12), 2213–2222.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • 20.2 Synthetic Routes (AHL). (n.d.). Kapnayan.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Deuterium Retention in 1,3-Dibromopropane-1,1,3,3-d4

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: 1,3-Dibromopropane-1,1,3,3-d4 CAS Registry: (Generic d0: 109-64-8; d4 analogs vary by supplier) Structure:


Critical Attribute:  Isotopic fidelity at C1/C3 positions.[1]

Welcome to the Isotope Fidelity Support Hub

You are likely using 1,3-Dibromopropane-1,1,3,3-d4 to install a precise metabolic "speed bump" (via the Kinetic Isotope Effect) or to create a distinct NMR silence in a propyl linker or cyclobutane ring.[1]

The central challenge with this reagent is not chemical reactivity—it reacts like any alkyl bromide—but isotopic scrambling . Because the C2 position contains protium (


), any mechanism that allows hydrogen/deuterium migration (1,2-shifts) or exchange will destroy your isotopic pattern.[1]

This guide prioritizes prevention over cure.[1] Once scrambling occurs, the isomers are often inseparable.[1]

Module 1: The Diagnostic Matrix

How do I know if my reaction scrambled?

Before troubleshooting, verify your product's integrity using Proton (


H) and Carbon (

C) NMR.[1]
IndicatorClean Product (Desired)Scrambled Product (Failed)

H NMR (C2 Position)
Singlet/Broad Singlet. The C2 protons (

) are flanked by "invisible" deuteriums (

).[1] Coupling is removed.
Multiplet/Triplet. If H migrates to C1/C3, it couples with the C2 protons, restoring splitting patterns.[1]

H NMR (Integration)
Integration matches exactly 2H (relative to backbone).Integration > 2H (indicates H migration from solvent or C2 to C1/C3).[1]

C NMR (C1/C3)
Quintet. Carbon coupled to two deuteriums (

) shows a characteristic 1:2:3:2:1 splitting (

Hz).[1]
Triplet or Singlet. Indicates loss of one or both deuteriums (

or

).[1]
Mass Spectrometry Distinct M+4 peak pattern.[1]"Smearing" of M+3, M+2 peaks indicating D-loss or H-exchange.[1]

Module 2: Nucleophilic Substitution (Cyclobutane Synthesis)

Context: Synthesis of cyclobutane-d4 rings (e.g., using Malonic Ester synthesis). The Threat: Elimination-Addition (E2).[1]

If strong bases promote E2 elimination, you generate an allyl bromide intermediate (


).[1] If this intermediate re-adds HBr (or DBr) non-selectively, or if the double bond isomerizes, the distinct isotope pattern is lost.
Troubleshooting Protocol: The "Cold & Dilute" Method

Objective: Maximize


 (Substitution) and minimize 

(Elimination).
  • Base Selection:

    • Avoid: Bulky bases (e.g., t-BuOK) which favor elimination.[1]

    • Recommended: Sodium hydride (NaH) or Sodium ethoxide (NaOEt) in carefully controlled equivalents.

  • Temperature Control:

    • Keep the reaction below 60°C . E2 elimination has a higher activation energy than

      
      ; high heat favors scrambling via elimination.[1]
      
  • Concentration:

    • Run the reaction at high dilution (0.1 M) to favor intramolecular cyclization over intermolecular polymerization or elimination chains.

Step-by-Step Workflow:

  • Dissolve Dialkyl Malonate (1.0 eq) in dry DMF or THF.[1]

  • Add NaH (2.1 eq) at 0°C slowly to form the sodiomalonate. Stir 30 min.

  • Crucial Step: Add 1,3-Dibromopropane-1,1,3,3-d4 rapidly in one portion at 0°C.

    • Why? Slow addition leaves unreacted enolate in excess, which can act as a base to promote elimination on the alkyl halide. Rapid addition ensures the electrophile is available for the faster

      
       closure.
      
  • Warm to RT. Do not reflux unless monitoring shows stalled conversion.[1]

Module 3: Organometallics (Grignard & Lithium)

Context: Converting the linker to a nucleophile (


).
The Threat:  Radical Scrambling on the Metal Surface.

Formation of Grignard reagents involves Single Electron Transfer (SET) mechanisms.[1] Radical intermediates (


) can abstract Hydrogen from solvent or disproportionate, leading to H/D scrambling.[1]
The "Turbo" Solution

Do not use traditional Mg turnings/reflux for d4-reagents.[1] The heat and radical lifetime are too high.

Recommended Protocol: Magnesium-Halogen Exchange Instead of forming the Grignard from Mg metal, generate it via exchange using Turbo Grignard (


).[1]
  • Setup: Flame-dry flask, Argon atmosphere.

  • Solvent: Anhydrous THF (Ether is less effective for exchange).[1]

  • Cooling: Cool 1,3-Dibromopropane-1,1,3,3-d4 to -20°C .

  • Exchange: Add

    
     (1.1 eq) dropwise.[1]
    
    • Mechanism:[1][2][3][4][5][6][7] The exchange is faster than radical formation. It produces the Grignard species at low temp where radical scrambling is kinetically suppressed.

  • Quench/React: Add your electrophile immediately at -20°C.

Visualizing the Risk: Radical vs. Exchange

G cluster_0 Traditional Mg (High Risk) cluster_1 Turbo Exchange (Safe) Start R-Br (d4) Radical R• Radical (Surface Bound) Start->Radical SET Scramble H-Abstraction (Scrambled) Radical->Scramble Solvent/H-Source Start2 R-Br (d4) Complex Ate-Complex Transition State Start2->Complex + iPrMgCl•LiCl Product R-MgCl (d4) (Retained Isotope) Complex->Product Fast Exchange

Caption: Comparison of traditional radical-prone Grignard formation (Red) vs. the safer Halogen-Magnesium exchange (Green) which bypasses long-lived radicals.[1]

Module 4: Transition Metal Catalysis (The Danger Zone)

Context: Cross-coupling (Kumada, Negishi, Suzuki) using Pd or Ni. The Threat:


-Hydride Elimination ("Chain Walking").[1]

This is the most common cause of failure. If a metal inserts into the C1-Br bond, the protons at C2 are in the


-position. Transition metals love to eliminate 

-hydrogens to form metal-hydrides and alkenes.[1]

The Mechanism of Failure:

  • Oxidative Addition: Pd inserts at C1 (

    
    ).
    
  • 
    -Elimination:  Pd grabs an H from C2.
    
  • Result: A Pd-Hydride species and a deuterated alkene.

  • Re-insertion: The Pd-H re-inserts, but potentially puts the H on C1 and the Pd on C2.

  • Outcome: The Pd has "walked" down the chain, and the H/D positions are scrambled.

Prevention Strategy: Ligand Control

You must accelerate Reductive Elimination (the bond-forming step) so it happens faster than


-Hydride Elimination.[1]

Recommended Ligands:

  • Bidentate Phosphines: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or dppe.[1]

    • Why? Large bite angles and rigid chelation enforce a geometry that disfavors the coplanar transition state required for

      
      -elimination [1].[1]
      
  • NHC Ligands: (e.g., PEPPSI-IPr).[1] Strong sigma-donation stabilizes the oxidative addition complex and promotes rapid coupling.[1]

Visualizing "Chain Walking" Scrambling

ChainWalk Start Pd-Alkyl Species Pd-CD2-CH2-CD2-R BetaElim β-Hydride Elimination (Transition State) Start->BetaElim Slow w/ Monodentate Ligands Product Coupled Product (Clean d4) Start->Product Fast Reductive Elimination (Desired Path) Hydride Pd-H + Alkene (CD2=CH-CD2-R) BetaElim->Hydride ReInsert Migratory Insertion (Scrambling Step) Hydride->ReInsert Scrambled Scrambled Isomer H-CD2-CH(Pd)-CD2-R ReInsert->Scrambled

Caption: The "Chain Walking" mechanism. To prevent the red pathway (scrambling), use bidentate ligands to accelerate the blue pathway (Product formation).

References

  • Organic Chemistry Portal. "Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions." Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. "Grignard Reagents: Formation and Reactivity." Master Organic Chemistry. Available at: [Link]

  • American Chemical Society. "The Grignard Reagents | Organometallics."[1] ACS Publications.[1] Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis of 1,3-Substituted Cyclobutanes."[1] PubMed Central.[1] Available at: [Link]

Sources

Technical Support: Minimizing Elimination Side Reactions with 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive: The "Beta-Hydrogen Trap"

As a researcher working with 1,3-Dibromopropane-1,1,3,3-D4 (


), you are likely utilizing this reagent to introduce a metabolically stable propyl linker into a scaffold.

Crucial Warning: Do not assume that the deuteration at the C1 and C3 positions provides kinetic stability against elimination during synthesis.

  • The Mechanism: E2 elimination requires the abstraction of a proton from the

    
    -carbon relative to the leaving group.
    
  • The Structure: In this specific isotopologue, the

    
    -carbon is the central methylene group (
    
    
    
    ), which retains protium (H), not deuterium (D).
  • The Consequence: There is no primary Kinetic Isotope Effect (KIE) to retard the rate of elimination. The molecule is just as prone to forming allyl bromide species as the non-deuterated analog.

Your synthetic strategy must rely entirely on reaction condition optimization rather than isotopic stability.

Mechanism & Pathway Analysis

To maximize yield, we must favor the intramolecular


 (cyclization) or intermolecular 

(alkylation) over the E2 elimination pathway.
Pathway Visualization

The following diagram illustrates the competition between the desired substitution and the undesired elimination, highlighting the specific atoms involved in the D4 analog.

ReactionPathways Substrate 1,3-Dibromopropane-1,1,3,3-D4 (Br-CD2-CH2-CD2-Br) SN2 Pathway A: Substitution (SN2) Nucleophile attacks C1 (CD2) Substrate->SN2  Kinetic Control   E2 Pathway B: Elimination (E2) Base attacks C2 (CH2) Substrate->E2  Thermodynamic/Steric Control   Base Base/Nucleophile Base->SN2 Base->E2 Prod_Cyc Desired Product (Cyclobutane/Linker) SN2->Prod_Cyc Prod_Elim Side Product (Allyl Bromide-D3) E2->Prod_Elim  Loss of H-Br  

Figure 1: Mechanistic divergence. Note that Pathway B (Elimination) attacks the non-deuterated central carbon.

Optimization Strategies: Troubleshooting the Variables

The following table summarizes how to shift the equilibrium toward Pathway A (


).
VariableRecommendationTechnical Rationale
Concentration High Dilution (<0.1 M) Critical for Cyclization. High concentrations favor intermolecular polymerization (stringing linkers together) rather than intramolecular ring closure.
Base Selection Solid KOH + PTC Avoid alkoxide bases (e.g., NaOEt). Alkoxides are strong bases that promote E2. Use Phase Transfer Catalysis (PTC) with solid hydroxide to maintain low active base concentration in the organic phase.
Solvent Aprotic Polar (DMF/DMSO) These solvents solvate cations well, leaving the nucleophile "naked" and more reactive for

. However, for PTC methods, use Toluene or MeCN.
Temperature Control (<60°C) Elimination has a higher activation energy than substitution. Lower temperatures generally favor

.
Leaving Group Add NaI (Finkelstein) Adding catalytic Sodium Iodide (NaI) converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating

without increasing E2 rates.

Recommended Protocol: Phase Transfer Catalysis (PTC)[1][2][3]

This protocol is designed to minimize elimination by isolating the base from the organic substrate. It is ideal for synthesizing cyclobutane derivatives (e.g., from malonic esters).

Reagents:

  • Substrate: Diethyl malonate (or equivalent nucleophile).[1][2]

  • Linker: 1,3-Dibromopropane-1,1,3,3-D4.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) - 5 mol%.

  • Base: 50% aq. NaOH or solid KOH.

  • Solvent: Toluene (or Toluene/THF mix).

Step-by-Step Workflow:

  • Preparation: Dissolve the nucleophile (e.g., diethyl malonate) and 1,3-Dibromopropane-1,1,3,3-D4 (1.1 equivalents) in Toluene.

  • Catalyst Addition: Add the Phase Transfer Catalyst (TBAB).

  • Initiation: Add the base (50% NaOH) dropwise under vigorous stirring.

    • Why? The reaction occurs at the interface.[3] The organic phase remains neutral, preventing the "sea of base" that typically causes elimination in homogenous ethanol/ethoxide systems.

  • Temperature Control: Heat to 45–50°C. Monitor by TLC/GC.

    • Note: Do not reflux unless conversion stalls. Refluxing promotes elimination.

  • Quench: Separate phases, wash organic layer with water and dilute HCl to remove residual base.

Troubleshooting & FAQ

Q1: I am seeing a "gum" or polymer forming instead of my ring. Why?

A: This is likely intermolecular polymerization .

  • Cause: The concentration is too high. A molecule of malonate reacts with one end of the dibromide, but before it can "bite" the other end to close the ring, it attacks a different dibromide molecule.

  • Fix: Use the High Dilution Technique . Add the malonate/base mixture slowly (over 2-4 hours) to a solution containing the 1,3-Dibromopropane-D4. This ensures the dibromide is always in excess relative to the active enolate.

Q2: Can I use NaH in DMF?

A: Yes, but proceed with caution.

  • NaH is a non-nucleophilic base, which is good, but it is very strong.

  • Risk:[3] In DMF, the reaction is very fast and can generate heat (exothermic), which triggers elimination.

  • Modification: If using NaH, cool the reaction to 0°C during addition and allow it to warm to room temperature slowly. Do not heat.

Q3: Why is my yield lower than the non-deuterated literature precedent?

A: Check your purity.

  • Deuterated reagents often contain traces of D-sources or different impurities from synthesis.

  • More importantly, if you are relying on literature that uses 1,3-dichloro propane, remember that your bromo -D4 analog is much more reactive. It will undergo elimination faster than the chloro-analog. You must use milder conditions (lower temp) than the chloro-protocol suggests.

Q4: Will the D4 label scramble?

A: Unlikely under basic conditions. The C-D bonds at C1 and C3 are stable to exchange in standard alkylation conditions. Scrambling usually requires acidic conditions or radical mechanisms.

References

  • Vogel's Textbook of Practical Organic Chemistry . Cyclobutane-1,1-dicarboxylic acid. 5th Edition, Longman Scientific & Technical.

  • BenchChem Technical Guide . A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions. (2025).[2]

  • Asian Journal of Green Chemistry . Synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione under phase-transfer catalyst. (2018).

  • Master Organic Chemistry . The Malonic Ester Synthesis. (2025).[1][2][4][5]

Sources

Technical Support Center: Optimizing Cyclization Reactions with 1,3-Dibromopropane-1,1,3,3-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cyclization reactions utilizing 1,3-dibromopropane-1,1,3,3-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and frequently asked questions (FAQs) to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during cyclization reactions with 1,3-dibromopropane and its deuterated analog. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Yield of the Desired Cyclized Product

Potential Cause 1.1: Ineffective Intramolecular Cyclization vs. Intermolecular Polymerization

  • Explanation: For cyclization to occur, the two reactive ends of the nucleophile and the 1,3-dibromopropane derivative must react intramolecularly. However, at high concentrations, intermolecular reactions leading to oligomerization or polymerization can dominate.

  • Solution: High-Dilution Conditions: Employing high-dilution conditions is a common strategy to favor intramolecular reactions.[1][2] This involves the slow addition of the reactants to a large volume of solvent, keeping the instantaneous concentration of the reactants low. This minimizes the probability of reactive intermediates encountering other molecules, thus promoting ring closure.

Potential Cause 1.2: Poor Leaving Group Ability

  • Explanation: The rate of a nucleophilic substitution reaction, which is central to this cyclization, is significantly influenced by the leaving group's ability to depart. While bromide is a good leaving group, certain reaction conditions can hinder its departure.

  • Solution: Optimize Solvent and Temperature: Ensure the solvent choice stabilizes the forming bromide ion. Polar aprotic solvents like DMF or DMSO are often effective. Increasing the reaction temperature can provide the necessary activation energy for the C-Br bond cleavage, but must be balanced against the risk of side reactions.[3]

Potential Cause 1.3: Inappropriate Base Selection

  • Explanation: The choice of base is critical for deprotonating the nucleophile without causing unwanted side reactions like elimination. The base should be strong enough to generate a sufficient concentration of the nucleophile but not so strong as to promote E2 elimination of HBr from the 1,3-dibromopropane backbone.

  • Solution: Judicious Base Selection: Carbonate bases like K₂CO₃ or Cs₂CO₃ are often good choices as they are sufficiently basic to deprotonate many common nucleophiles (e.g., phenols, malonates) but are generally not strong enough to cause significant elimination.[4][5] In some cases, the choice of the counter-ion can also influence the reaction's success, with cesium salts sometimes showing superior performance.[6]

Issue 2: Formation of Significant Side Products

Potential Cause 2.1: Intermolecular Williamson Ether Synthesis or Dimerization

  • Explanation: If the nucleophile is an alcohol or a thiol, intermolecular reaction with another molecule of the nucleophile or with the mono-alkylated intermediate can lead to dimers and other undesired products.

  • Solution: High Dilution and Controlled Stoichiometry: As with low yield, high-dilution conditions are crucial.[1][7] Additionally, carefully controlling the stoichiometry to ensure a 1:1 ratio of the nucleophile to the 1,3-dibromopropane derivative can minimize the presence of excess unreacted starting materials that can lead to side reactions.

Potential Cause 2.2: Elimination Reactions

  • Explanation: Strong, sterically hindered bases can promote the elimination of HBr from the 1,3-dibromopropane backbone, leading to the formation of allylic bromides or other unsaturated species.

  • Solution: Use of a Non-Hindered, Moderately Strong Base: As mentioned, bases like K₂CO₃ or NaH (if the nucleophile is a carbon acid) are generally preferred over bulky bases like potassium tert-butoxide, especially when elimination is a concern.

Issue 3: Difficulty in Product Purification

Potential Cause 3.1: Co-elution with Starting Materials or Side Products

  • Explanation: The desired cyclized product may have similar polarity to the starting materials or polymeric side products, making separation by standard column chromatography challenging.

  • Solution: Alternative Purification Techniques:

    • Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method.[8]

    • Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining pure material.[8][9]

    • Preparative TLC or HPLC: For small-scale reactions or when other methods fail, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide high-purity samples.[8]

Potential Cause 3.2: Presence of Unreacted Reagents

  • Explanation: Excess base or unreacted 1,3-dibromopropane can contaminate the final product.

  • Solution: Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble reagents. Washing the organic layer with dilute acid can remove basic impurities, while a wash with a mild base can remove acidic impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why use 1,3-dibromopropane-1,1,3,3-d4 instead of the non-deuterated version?

A1: The use of 1,3-dibromopropane-1,1,3,3-d4 is primarily for mechanistic studies involving a kinetic isotope effect (KIE).[10][11][12] If the C-H (or C-D) bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate.[11][13] By comparing the reaction rates or product distributions with the deuterated and non-deuterated starting materials, researchers can gain insight into the reaction mechanism.[10][11] For example, a significant KIE would suggest that a C-H bond cleavage is involved in the slowest step of the reaction.

Q2: What is the expected kinetic isotope effect (KIE) for a cyclization reaction using 1,3-dibromopropane-1,1,3,3-d4?

A2: In a typical Sₙ2-type cyclization, the C-Br bond is broken, but the C-H (or C-D) bonds at the 1 and 3 positions are generally not. Therefore, a primary kinetic isotope effect is not expected.[14] Any observed KIE would likely be a small secondary effect, arising from changes in hybridization at the carbon centers during the reaction. A significant primary KIE would suggest an alternative mechanism, possibly involving an elimination-addition pathway.

Q3: What are the ideal reaction conditions for a typical cyclization using 1,3-dibromopropane?

A3: The optimal conditions are highly dependent on the specific nucleophile being used. However, a general starting point would be:

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or acetone.[4][5]

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Temperature: Ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Concentration: High-dilution conditions are often necessary to favor cyclization over polymerization.[1][2]

Q4: How can I monitor the progress of my cyclization reaction?

A4: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to follow the disappearance of starting materials and the appearance of the product.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on the relative amounts of starting materials, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for monitoring less volatile compounds and for identifying products and byproducts by their mass-to-charge ratio.

Q5: What are the common side reactions to be aware of?

A5:

  • Intermolecular Polymerization: As discussed, this is a major competing reaction, especially at higher concentrations.

  • Elimination: Strong bases can induce the elimination of HBr to form unsaturated products.

  • Double Alkylation: If the nucleophile has multiple reactive sites, double alkylation can occur, leading to more complex structures.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Cyclization of a Bis-nucleophile with 1,3-Dibromopropane-1,1,3,3-d4 under High Dilution

This protocol provides a general guideline. Specific amounts and reaction times will need to be optimized for your particular substrate.

  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add the chosen solvent (e.g., anhydrous DMF).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.2 equivalents) to the solvent and stir the suspension.

  • High-Dilution Addition: In a separate flask, dissolve the bis-nucleophile (1.0 equivalent) and 1,3-dibromopropane-1,1,3,3-d4 (1.0 equivalent) in the same solvent.

  • Slow Addition: Transfer the solution of the bis-nucleophile and deuterated dibromopropane to the dropping funnel and add it dropwise to the stirred suspension of the base over a period of several hours (e.g., 4-8 hours).

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the desired temperature (e.g., 55 °C) and monitor its progress by TLC or another suitable analytical method.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., dichloromethane).[4]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or crystallization.[4][9]

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low/No YieldIntermolecular PolymerizationEmploy high-dilution conditions.
Poor Leaving GroupOptimize solvent and temperature.
Inappropriate BaseUse a moderately strong, non-hindered base (e.g., K₂CO₃, Cs₂CO₃).
Side Product FormationDimerization/OligomerizationUse high-dilution and control stoichiometry.
EliminationAvoid strong, bulky bases.
Purification DifficultyCo-elution of ProductsConsider alternative purification methods (distillation, crystallization).
Reagent ContaminationPerform a thorough aqueous workup.

Section 4: Visualizations

Diagram 1: General Cyclization Workflow

G cluster_prep Reaction Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification prep_reagents Prepare Solutions - Bis-nucleophile - 1,3-Dibromopropane-d4 high_dilution Slow Addition (High Dilution) prep_reagents->high_dilution prep_base Prepare Base Suspension (e.g., K2CO3 in DMF) prep_base->high_dilution reaction Stir at Elevated Temperature (e.g., 55-80 °C) high_dilution->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete quench Quench with Water monitoring->quench Proceed if complete extract Extract with Organic Solvent quench->extract purify Purify Product (Column, Distillation, or Crystallization) extract->purify product Pure Cyclized Product purify->product

Caption: A typical workflow for a cyclization reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield of Cyclized Product check_polymer Check for Polymerization (¹H NMR, MS) start->check_polymer check_sm Unreacted Starting Material? start->check_sm check_side_products Significant Side Products? start->check_side_products solution_high_dilution Implement High-Dilution Conditions check_polymer->solution_high_dilution Yes solution_optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_sm->solution_optimize_conditions Yes solution_change_base Re-evaluate Base Choice check_side_products->solution_change_base Elimination Products solution_analyze_side_products Identify Side Products (MS, NMR) check_side_products->solution_analyze_side_products Unknown Products

Caption: A decision tree for troubleshooting low product yield.

Section 5: References

  • Organic Syntheses. (n.d.). Diethyl 1,1-Cyclobutanedicarboxylate. Retrieved from [Link]

  • Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Research, 63(4), 328-334.

  • ResearchGate. (2014). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol? Retrieved from [Link]

  • MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.

  • ACS Publications. (2022). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K2CO3, acetone, reflux,... Retrieved from [Link]

  • ACS Publications. (2022). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Retrieved from [Link]

  • The Raj Group. (2020). Peptide Cyclization at High Concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible cyclic products from the reaction of 3 with 1,3-dibromopropane. Retrieved from [Link]

  • Sciencemadness.org. (2015). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Retrieved from [Link]

  • AdvancedSeq. (2021). Purification Methods of Cycle Sequencing Reactions. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl halides under neutral conditions. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • NPTEL. (n.d.). 7.1 Synthesis by high dilution principle. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]

  • Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic Isotope Effects in Organic and Biological Reactions. Retrieved from [Link]

  • Cengage. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • ACS Publications. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Science. (2017). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Reddit. (n.d.). Alkyl halide reaction with a base. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • NIH. (n.d.). Oxidative Cyclization in Natural Product Biosynthesis. Retrieved from [Link]

  • NIH. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • ACS Publications. (2023). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. Retrieved from [Link]

Sources

storage conditions to prevent degradation of deuterated alkyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: [AUTO-GEN-001] Subject: Prevention of Degradation & Storage Protocols for Deuterated Alkyl Bromides Assigned Specialist: Senior Application Scientist

Executive Summary

Deuterated alkyl bromides (


) are high-value isotopic reagents. Their stability is compromised by the 

bond's susceptibility to photolytic cleavage and nucleophilic attack (hydrolysis). Unlike standard reagents, the cost of deuterium mandates a "preservation first" strategy over "discard and replace."

This guide provides a self-validating storage ecosystem designed to maximize shelf-life and isotopic integrity.

Module 1: Diagnostic Triage (Troubleshooting)

Identify the state of your reagent immediately using visual and chemical cues.

Observation Probable Cause Mechanism Immediate Action
Yellow/Brown Discoloration Free Bromine (

) liberation
Photolytic radical cleavage of

bond.
Purify: Wash with dilute

(thiosulfate) or filter through basic alumina.
Cloudiness / Haze Hydrolysis (Moisture)

displaces

, forming insoluble oligomers or HBr fog.
Dry: Add activated 3Å or 4Å molecular sieves. Check purity via NMR.
Acrid Smell (on opening) HBr FormationAutocatalytic acid generation via hydrolysis.Neutralize: Store over silver wool or stabilize with amylene (if compatible).
White Precipitate Polymerization or Salt FormationQuaternization (if amines present) or degradation salts.Filter: 0.2 µm PTFE filter. Discard if precipitate >10% volume.
Module 2: The Mechanics of Decay

To prevent degradation, you must understand the enemy. Deuterated alkyl bromides degrade via two primary pathways: Light-Induced Radical Cleavage and Moisture-Driven Hydrolysis .

Pathway Logic Visualization

The following diagram illustrates the decision matrix for degradation and the critical control points (CCPs) where you must intervene.

DegradationPathways Reagent Deuterated Alkyl Bromide (R-CD2-Br) Radical Radical Pair (R• + Br•) Reagent->Radical Photolysis (hv) Transition Transition State (SN2 / SN1) Reagent->Transition Hydrolysis Light UV/Vis Light (Photon) Moisture Moisture (H2O) Moisture->Transition Bromine Free Bromine (Br2) (Yellow Color) Radical->Bromine Dimerization Alcohol Deuterated Alcohol (R-CD2-OH) Transition->Alcohol Acid Hydrobromic Acid (HBr) Transition->Acid Autocatalysis Autocatalytic Loop (Acid accelerates decay) Acid->Autocatalysis Autocatalysis->Reagent Promotes Elimination

Figure 1: Degradation pathways of alkyl bromides. Note the autocatalytic loop caused by HBr generation, highlighting the need for acid scavenging.

1. Photolysis (The "Yellowing" Effect)

Alkyl bromides are photosensitive. UV light causes homolytic cleavage of the carbon-bromine bond.

  • Reaction:

    
    
    
  • Consequence: Two bromine radicals combine to form

    
     (yellow liquid). The alkyl radical (
    
    
    
    ) can abstract deuterium from neighbors, scrambling isotopic purity [1].
  • Isotope Effect: While the C-D bond is stronger than C-H (Primary Kinetic Isotope Effect), it does not significantly protect the C-Br bond from photolysis.

2. Hydrolysis (The "Acid" Effect)

Water acts as a nucleophile.[1][2]

  • Primary Bromides: Follow an

    
     mechanism (backside attack).
    
  • Tertiary Bromides: Follow an

    
     mechanism (carbocation intermediate).[1]
    
  • The Danger: This reaction releases Hydrogen Bromide (HBr). HBr is acidic and can catalyze further elimination reactions (forming alkenes), destroying your sample rapidly [2].

Module 3: The Golden Standard Storage Protocol

Follow this Self-Validating SOP to ensure reagent integrity.

Step 1: Receiving & Aliquoting

Do not store the bulk bottle repeatedly accessed.

  • Atmosphere: Perform all transfers under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).

  • Vessel: Use amber borosilicate glass vials with PTFE-lined caps.

  • Aliquot: Split the bulk volume into single-use aliquots (e.g., 0.5 mL or 1.0 mL) to minimize headspace exposure.

  • Seal: Wrap the cap junction with Parafilm® or Teflon tape to prevent vapor creep.

Step 2: The Storage Environment
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Reduces kinetic energy, slowing hydrolysis and radical propagation rates significantly [3].
Light Total Darkness Prevents homolytic cleavage of the C-Br bond. Amber glass filters UV, but darkness is absolute.
Stabilizer Silver Wool / Cu Foil Optional: Add a small tuft of Silver (Ag) wool or Copper (Cu) foil. These metals scavenge free halogens (

) and HBr, preventing autocatalysis [4].
Desiccant Desiccator Cabinet Store the vials inside a secondary container (jar) containing Drierite or Silica Gel.
Step 3: Validation (Quality Check)

Before using an aliquot, perform this 30-second check:

  • Visual: Is it clear and colorless?

  • pH Check: Hold a strip of moistened pH paper over the open vial. If it turns red immediately, significant HBr has formed. Purify before use.

Module 4: Recovery & Remediation

Can I save a degraded sample?

Scenario: Your expensive deuterated alkyl bromide has turned yellow. Solution: Do not discard. The yellow color is often trace


 (<1% mass), meaning 99% of your isotope is intact.

Protocol:

  • Filtration (Recommended): Pass the liquid through a small pipette column containing Basic Alumina (activated).

    • Mechanism:[3][4][5][6][7][8] Alumina traps HBr and

      
       physically and chemically.
      
    • Result: Filtrate should emerge clear and colorless.

  • Washing (Bulk only): If volume >10mL, wash with cold 5% Sodium Thiosulfate (

    
    ) solution, followed by water, then dry over 
    
    
    
    .
    • Warning: This introduces water; rigorous drying is required afterward.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store alkyl bromides in plastic (polypropylene) tubes? A: No. Alkyl halides can leach plasticizers from tubes, contaminating your NMR spectra. Furthermore, plastics are permeable to oxygen and moisture over time. Always use glass.

Q: Why does my "stabilized" alkyl bromide contain silver wire? A: The silver acts as a "sacrificial anode" of sorts. It reacts with any liberated free bromine to form Silver Bromide (


, a solid), effectively removing the catalyst for further degradation.

Q: Does the deuterium label make the compound more stable? A: Marginally, but not practically. While the C-D bond is stronger (


 kcal/mol difference), the failure point is usually the C-Br bond or hydrolysis. Do not rely on the isotope effect for stability [5].

Q: How do I ship these compounds? A: Ship on dry ice (-78°C). While they may survive ambient transit for a few days, the temperature fluctuation can cause pressure buildup and seal failure.

References
  • Photolytic Decomposition Mechanisms

    • Mechanism of Photodegradation of Alkyl Halides. Journal of the Chemical Society, Perkin Transactions 2.
  • Hydrolysis Kinetics (SN1/SN2)

    • Hydrolysis of Alkyl Halides: Mechanisms and Reactivity. Chemistry LibreTexts.
  • Storage of Halogenated Reagents

    • Purification and Storage of Laboratory Chemicals. Armarego & Chai (Butterworth-Heinemann).
  • Stabilization Techniques

    • Deuterated Solvents and Reagents: Stabilization Methods.[9][10] CIL Technical Bulletin.

  • Isotope Effects on Stability

    • Kinetic Isotope Effects in Organic Chemistry.

Sources

troubleshooting low reactivity of 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Deuterium Chemistry Technical Support Center Subject: Troubleshooting Low Reactivity of 1,3-Dibromopropane-1,1,3,3-D4 Ticket ID: D4-PROP-SUPPORT-001

Executive Summary

You are likely experiencing stalled conversion or low yields with 1,3-Dibromopropane-1,1,3,3-D4 (Structure:


).

A common misconception is that the Deuterium Kinetic Isotope Effect (KIE) is solely responsible for the drop in reactivity compared to the non-deuterated analog. This is rarely the complete picture. While secondary deuterium isotope effects do exist, they are typically small (


) for standard substitutions.

If your reaction has failed or slowed significantly (>50%), the issue is likely mechanistic divergence or stabilizer interference , not just isotopic mass. This guide breaks down the physical organic chemistry governing this reagent and provides self-validating protocols to restore reactivity.

Part 1: Diagnostic Workflow

Before altering your conditions, identify your reaction class. Deuterium affects nucleophilic substitution (


), metal insertion (Grignard), and elimination (

) differently.

TroubleshootingFlow Start Identify Reaction Class SN2 Nucleophilic Substitution (S_N2) Start->SN2 Metal Metal Insertion (Grignard/Lithium) Start->Metal Pd Pd-Catalyzed Cross-Coupling Start->Pd SN2_Issue Issue: <10% Conversion SN2->SN2_Issue Metal_Issue Issue: Initiation Failure Metal->Metal_Issue Pd_Issue Issue: Oxidative Addition Slow Pd->Pd_Issue SN2_Fix Check Stabilizers (Epoxides) SN2_Issue->SN2_Fix Metal_Fix Entrainment Method (Rieke Mg) Metal_Issue->Metal_Fix Pd_Fix Ligand Switch (e- Rich Phosphines) Pd_Issue->Pd_Fix

Figure 1: Decision tree for diagnosing reactivity issues based on reaction mechanism.

Part 2: The Physics of "Low Reactivity"

The Secondary Kinetic Isotope Effect (SDKIE)

In


 reactions using 1,3-Dibromopropane-d4, the deuterium atoms are at the 

-position.[1]
  • The Science: As the nucleophile attacks, the carbon rehybridizes from

    
     to a trigonal bipyramidal transition state. The 
    
    
    
    bonds are shorter and stronger than
    
    
    bonds due to lower zero-point energy.
  • The Reality: In

    
    , this usually results in a negligible  or slightly inverse isotope effect (
    
    
    
    ).
  • Conclusion: If your

    
     reaction (e.g., amine alkylation) is dead, it is not the KIE.  Look for impurities (See Part 4).
    
Metal Insertion (Grignard/Lithiation)

This is where users struggle most.[2] Forming the Grignard reagent involves a radical step on the magnesium surface.

  • The Science: The

    
     bond cleavage is the rate-determining step. The vibrational frequency of the 
    
    
    
    bond is coupled to the mass of the adjacent Deuterium atoms. Heavier isotopes lower the vibrational frequency, slightly increasing the bond dissociation energy.
  • The Consequence: Initiation latency is increased. Once the reaction starts, it proceeds, but the "kick-off" requires higher activation energy.

Part 3: Troubleshooting Protocols

Scenario A: Failed Grignard/Lithium Formation

Symptom: Magnesium turnings remain shiny; no exotherm observed after 30 minutes.

The Protocol: The "Entrainment" Initiation Do not simply heat the reaction (this promotes Wurtz homocoupling of the expensive D4 material). Use a sacrificial initiator.

  • Preparation: Flame-dry glassware under Argon.

  • Activation: Add Mg turnings (1.2 equiv) and dry THF.

  • The Entrainer: Add 1,2-dibromoethane (5 mol%) dropwise.

    • Why: This reacts rapidly with Mg to form

      
       and ethylene gas (cleaning the Mg surface) without generating interfering byproducts.
      
  • The Feed: Once the ethylene bubbles appear (surface active), add the 1,3-Dibromopropane-d4 solution dropwise.

  • Temperature: Maintain at 35-40°C. Do not reflux aggressively.

ParameterStandard ConditionD4-Optimized ConditionReason
Activator Iodine (

)
1,2-DibromoethaneRemoves oxide layer more effectively; exposes fresh

.
Concentration 1.0 M0.5 - 0.8 MMinimizes Wurtz homocoupling (dimerization).
Temperature Reflux40°CD-C bond stability requires control, not excess heat.
Scenario B: Sluggish Palladium Catalysis (Suzuki/Negishi)

Symptom: Starting material remains unconsumed after 24h.

The Protocol: Ligand Acceleration The oxidative addition of


 into the 

bond is sensitive to steric crowding. The slightly shorter

bonds (

shorter) change the steric cone angle minutely but can affect the transition state if the ligand is bulky.
  • Catalyst Choice: Switch from

    
     to 
    
    
    
    or
    
    
    + S-Phos
    .
    • Why: Bidentate ligands (dppf) or electron-rich Buchwald ligands (S-Phos) accelerate oxidative addition, overcoming the slight thermodynamic penalty of the C-D bond.

  • Solvent: Use 1,4-Dioxane instead of THF to allow for higher thermal ceilings (100°C) without pressure vessels.

Part 4: The "Hidden" Impurity (Stabilizers)

Commercial alkyl bromides often contain stabilizers to prevent HBr formation and color change.

  • Common Stabilizers: Epoxides (e.g., 1,2-epoxybutane) or Amylene.

  • The Issue:

    • In

      
       : The nucleophile (e.g., amine) opens the epoxide ring instead of displacing the bromide.
      
    • In Grignard : The epoxide reacts with the forming Grignard reagent, quenching it immediately.

Purification Protocol (Mandatory for Grignards):

  • Wash: Dissolve 1,3-Dibromopropane-d4 in Pentane. Wash 3x with cold saturated

    
    , then 1x with Brine.
    
  • Dry: Dry over

    
     (anhydrous).
    
  • Filter: Pass through a short pad of basic alumina (removes polar stabilizers).

  • Concentrate: Rotovap carefully (bp is high enough, but don't overheat).

Part 5: Frequently Asked Questions (FAQ)

Q: Will the deuterium scramble during the reaction? A: In standard


 or Grignard reactions, no . The C-D bond is kinetically stable. However, if you use strong Lewis Acids (

) or conditions promoting E1 elimination (carbocation formation), hydride/deuteride shifts can occur. Stick to basic or neutral conditions.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the Wurtz homocoupled product (1,1,3,3,4,4,6,6-octadeuterohexane).

  • Cause: Overheating the Grignard formation.

  • Fix: Use lower concentration (0.5 M) and slower addition rate .

Q: My reaction yields are fine, but the rate is 10x slower. Is this normal? A: Yes. This is the Secondary Deuterium Kinetic Isotope Effect (SDKIE) .

  • Mechanism:[1][3][4][5][6][7] The transition state for bond breaking (C-Br) is slightly tighter due to the shorter C-D bonds, increasing the activation barrier.

  • Solution: Increase reaction time by 2-3x or raise temperature by 10°C. Do not force it with massive excess reagents.

References

  • Westaway, K. C., & Ali, S. F. (1979).[1] Isotope effects in nucleophilic substitution reactions. 11. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism?. Canadian Journal of Chemistry, 57(10), 1089-1097. Link

  • Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 217-226. Link

  • BenchChem Technical Support. (2025). 1,3-Dibromopropane molecular structure and weight. BenchChem Technical Guide. Link

  • Master Organic Chemistry. (2011). Grignard Reagents: Formation, Reactions, and Reaction Mechanisms.[5] Master Organic Chemistry. Link

  • ExSyn Corp. (2025). In focus: 1,3-Dibromopropane.[8][9][10] ExSyn Corp Product Focus. Link

Sources

Technical Support Center: Purification Strategies for Reactions Involving 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 1,3-Dibromopropane-1,1,3,3-D4 from reaction mixtures. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity of your target compounds.

Introduction to the Challenge

1,3-Dibromopropane-1,1,3,3-D4 is a valuable building block in organic synthesis, often utilized to introduce a deuterated three-carbon bridge into a molecule.[1] As with many alkylating agents, reactions are often driven to completion by using an excess of the dibromide. Consequently, the efficient removal of the unreacted starting material is a critical downstream processing step to ensure the purity of the final product. The physical properties of 1,3-Dibromopropane-1,1,3,3-D4 are nearly identical to its non-deuterated analog, 1,3-dibromopropane, allowing us to leverage established purification techniques.

Below, we address common challenges and provide validated protocols for the successful purification of your reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the key physical properties of 1,3-Dibromopropane-1,1,3,3-D4 that influence purification?

A1: Understanding the physical properties of 1,3-Dibromopropane-1,1,3,3-D4 is fundamental to selecting an appropriate purification strategy. The properties of the deuterated compound are essentially the same as the non-deuterated form.

PropertyValueSignificance for Purification
Boiling Point 167 °CA relatively high boiling point suggests that distillation is a viable method for separation, especially if the desired product has a significantly different boiling point.[2][3]
Density ~1.989 g/mLBeing denser than water, it will form the lower layer in an aqueous extraction, which is a key consideration for phase separation.[2][4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, alcohol).[4][5]This differential solubility is the basis for using aqueous washes (extractive workup) to remove water-soluble impurities.[6][7][8]
Reactivity Reacts with strong bases and oxidizing agents.[3]This allows for chemical quenching as a method to convert the unreacted dibromide into a more easily removable species.

Q2: How can I monitor the progress of my reaction to minimize the excess of unreacted 1,3-Dibromopropane-1,1,3,3-D4?

A2: Monitoring the reaction progress is crucial. Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the consumption of the starting material.[1] By carefully monitoring the reaction, you can quench it at the optimal time, minimizing the amount of unreacted dibromide to be removed.

Purification Methodologies

Q3: My desired product is a solid and my reaction was run in an organic solvent. What is the simplest way to remove the unreacted 1,3-Dibromopropane-1,1,3,3-D4?

A3: If your product is a solid that precipitates from the reaction mixture, and the unreacted dibromide remains in solution, simple filtration may be sufficient as a first step. However, the product will likely still be contaminated. Washing the solid product with a cold, non-polar solvent in which the dibromide is soluble but your product is not, can be an effective purification step.

Q4: I have a liquid product. Can I use distillation to remove the unreacted dibromide?

A4: Yes, distillation is a feasible option, particularly if your product has a boiling point that is significantly different from that of 1,3-Dibromopropane-1,1,3,3-D4 (167 °C).[2]

  • Scenario 1: Your product is less volatile (higher boiling point). A simple distillation can be performed to remove the more volatile unreacted dibromide.

  • Scenario 2: Your product is more volatile (lower boiling point). The product can be distilled away from the less volatile dibromide.

  • Fractional Distillation: If the boiling points are close, fractional distillation will be necessary to achieve good separation.

  • Vacuum Distillation: For high-boiling products that may be thermally sensitive, vacuum distillation is recommended to lower the boiling points of the components.[9]

Q5: How can I use an extractive workup to remove the unreacted dibromide?

A5: An extractive workup is a powerful technique that leverages the immiscibility of 1,3-Dibromopropane-1,1,3,3-D4 with water.[6][7][8] The general procedure involves dissolving the reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate) and then washing this organic layer with an aqueous solution.[1] Since the dibromide is not water-soluble, this method is primarily for removing water-soluble impurities. However, it is a crucial step before other purification methods.

A common workup procedure includes:

  • Quench the reaction (if necessary).

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water to remove water-soluble byproducts.

  • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[10]

  • Wash with brine (saturated NaCl solution) to remove excess water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer to yield the crude product, which can then be further purified.

Q6: Are there chemical methods to "quench" or react away the excess 1,3-Dibromopropane-1,1,3,3-D4?

A6: Yes, chemical quenching is an effective strategy. The goal is to convert the unreacted dibromide into a compound that is more easily separated.

  • Reaction with Nucleophiles: A convenient method involves reacting the unreacted electrophilic dibromide with a nucleophile that imparts water solubility to the resulting compound. For example, using the conjugate base of a mercaptoalkanesulfonic acid can create a water-soluble adduct that can be easily removed with an aqueous wash.[11]

  • Reaction with Zinc Dust: 1,3-dibromopropane reacts with zinc dust in an elimination reaction to form propene (a gas) or cyclopropane, which can be easily removed from the reaction mixture.[12][13]

Chromatographic Purification

Q7: When should I consider using column chromatography?

A7: Column chromatography is a highly effective method for separating compounds with different polarities. If your product and the unreacted dibromide have different polarities, this is an excellent option for achieving high purity.[1] 1,3-Dibromopropane is a relatively non-polar compound.

  • Normal Phase Chromatography: Use a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The more polar product will have a stronger affinity for the silica and elute more slowly than the non-polar dibromide.

  • Reverse Phase Chromatography: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[14] In this case, the non-polar dibromide will be retained more strongly, and a more polar product will elute first.

Q8: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A8: Yes, preparative HPLC is a suitable technique for isolating the product from unreacted 1,3-dibromopropane. Reverse-phase HPLC methods using a C18 column with a mobile phase of acetonitrile and water are effective for separating 1,3-dibromopropane from other components.[14]

Experimental Protocols

Protocol 1: General Extractive Workup
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate, 50 mL).

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (50 mL).

  • Wash the organic layer with brine (50 mL).

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

Protocol 2: Quenching with Zinc Dust
  • Cool the reaction mixture in an ice bath.

  • Slowly add zinc dust in small portions with vigorous stirring. The reaction can be exothermic.

  • Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Monitor the disappearance of the 1,3-Dibromopropane-1,1,3,3-D4 by TLC or GC-MS.

  • Filter the reaction mixture to remove excess zinc and zinc salts.

  • Proceed with an extractive workup (Protocol 1).

Visualizing the Workflow

Purification_Workflow cluster_reaction Reaction Completion cluster_workup Initial Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Product + Unreacted Dibromide) Quenching Chemical Quenching (Optional) Reaction_Mixture->Quenching Extraction Extractive Workup Reaction_Mixture->Extraction Quenching->Extraction Distillation Distillation Extraction->Distillation Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: A generalized workflow for the purification of a reaction mixture containing unreacted 1,3-Dibromopropane-1,1,3,3-D4.

References

  • Filo, "If 1,3-dibromopropane reacts with zinc dust, the product obtained is," Filo. [Link]

  • ResearchGate, "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF," ResearchGate. [Link]

  • SIELC Technologies, "1,3-Dibromopropane," SIELC Technologies. [Link]

  • YouTube, "Making 1,3-Dibromopropane," YouTube. [Link]

  • Google Patents, "Method for removing unreacted electrophiles from a reaction mixture," Google P
  • Sciencemadness.org, "Preparation of 1,3-dibromopropane," Sciencemadness.org. [Link]

  • Wikipedia, "1,3-Dibromopropane," Wikipedia. [Link]

  • ResearchGate, "Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,...", ResearchGate. [Link]

  • PubChem, "1,3-Dibromopropane | C3H6Br2 | CID 8001," PubChem. [Link]

  • ResearchGate, "Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?", ResearchGate. [Link]

  • Chemistry LibreTexts, "4.7: Reaction Work-Ups," Chemistry LibreTexts. [Link]

  • University of Rochester, "Organic Reaction Workup Formulas for Specific Reagents," University of Rochester. [Link]

  • Chemsrc, "1,3-Dibromopropane | CAS#:109-64-8," Chemsrc. [Link]

  • YouTube, "1,3-Dibromopropane is allowed to react with magnesium ( in excess) in dry ether. The product for...", YouTube. [Link]

  • Chemistry LibreTexts, "7.6.1. Elimination of Alkyl Halides," Chemistry LibreTexts. [Link]

  • Jack Westin, "Extraction Distribution Of Solute Between Two Immiscible Solvents - Separations And Purifications - MCAT Content," Jack Westin. [Link]

  • Filo, "1,3-dibromopropane reacts with metallic zinc to form: | Filo," Filo. [Link]

Sources

handling moisture sensitivity in deuterated dibromopropane reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Stabilization of 1,3-Dibromopropane-d6

Introduction: The Cost of Moisture

Welcome to the Technical Support Center. If you are reading this, you are likely working with 1,3-dibromopropane-d6 , a critical electrophile used to introduce deuterated propyl linkers into pharmaceutical candidates.

The Critical Insight: Unlike pyrophoric reagents (e.g., t-BuLi), deuterated alkyl halides do not explode upon contact with water. Instead, they suffer a "silent death." Moisture initiates hydrolysis, generating HBr. This acid autocatalyzes further decomposition and, critically, introduces protic impurities (


H) into your system. In the world of stable isotopes, chemical purity is isotopic purity.  A 99 atom% D reagent that hydrolyzes to 5% alcohol is no longer an effective isotopic tool.

This guide replaces "best practices" with mandatory protocols to preserve the integrity of your deuterium source.

Module 1: The Science of Degradation

To handle this reagent effectively, you must understand what happens when the septum is breached.

1.1 The Hydrolysis Cascade

1,3-Dibromopropane-d6 is a primary alkyl halide. While sterically accessible, it is relatively stable in neutral conditions.[1] However, atmospheric moisture triggers a cascade:

  • Ingress: Water enters via a cored septum or loose cap.

  • Hydrolysis: Water acts as a nucleophile (S

    
    2), displacing bromide to form 3-bromo-1-propanol-d6  and HBr .
    
  • Acid Catalysis: The generated HBr increases the ionic strength and acidity of the matrix, accelerating further hydrolysis to 1,3-propanediol-d6 .

  • Isotopic Dilution: The resulting -OH groups introduce exchangeable protons. Furthermore, the presence of H

    
    O introduces a massive 
    
    
    
    H NMR signal that obscures the region of interest in your final product.
1.2 Visualization: The Degradation Pathway

DegradationPathway Reagent 1,3-Dibromopropane-d6 (Pure) Intermediate 3-Bromo-1-propanol-d6 + HBr (Acid) Reagent->Intermediate Slow Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Nucleophilic Attack Intermediate->Reagent HBr Autocatalysis Degradation 1,3-Propanediol-d6 (Polymerization Risk) Intermediate->Degradation Acid Catalyzed Fast Hydrolysis

Figure 1.1: The autocatalytic degradation cycle triggered by moisture ingress.

Module 2: The "Gold Standard" Handling Protocol

Objective: Maintain >99 atom% D and >98% chemical purity during transfer and storage.

2.1 Storage Specifications
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°CRetards S

2 hydrolysis rates and minimizes thermal decomposition.
Atmosphere Argon or NitrogenDisplaces humid air. Argon is preferred (heavier than air) for static blanketing.
Container Amber GlassAlkyl bromides are photosensitive; UV light cleaves the C-Br bond, generating free radicals and Br

.
Stabilizer Silver Wool / CopperScavenges free bromide/HBr and prevents discoloration (yellowing).
Desiccant 3A Molecular SievesCritical: Use 3A, not 4A.[2] 4A sieves can be slightly basic and may catalyze elimination reactions.
2.2 The Inert Transfer Protocol (Step-by-Step)

Do not pour this reagent. Pouring introduces atmospheric moisture equivalent to hundreds of ppm instantly.

  • Preparation:

    • Flame-dry a receiving flask and flush with N

      
      /Ar.
      
    • Select a non-coring (deflected point) needle . Standard beveled needles core the rubber septum, creating a permanent pathway for moisture.

  • The Over-Pressure Technique:

    • Insert a gas inlet line (N

      
      ) into the reagent bottle's septum to create positive pressure.
      
    • Insert the sampling syringe. The positive pressure will help fill the syringe without requiring you to pull the plunger aggressively (which can cause vacuum bubbles/cavitation).

  • The Transfer:

    • Withdraw the required volume.[3]

    • Self-Validating Step: Before injecting into your reaction, verify the liquid in the syringe is clear and colorless. Yellowing indicates Br

      
       formation; cloudiness indicates water saturation.
      
  • Resealing:

    • Remove the gas line last. Wrap the cap immediately with Parafilm to slow oxygen/moisture diffusion.

Module 3: Troubleshooting & FAQs

Q1: The liquid in my bottle has turned yellow. Is it ruined?

  • Diagnosis: The yellow color is elemental bromine (Br

    
    ), caused by photo-oxidation or thermal decomposition.
    
  • Impact: Br

    
     is an oxidant and can react with your nucleophiles.
    
  • Remediation: If the yellowing is mild, add a small piece of activated Copper turnings or Silver wool to the bottle. These metals react with Br

    
     to form metal bromides, clarifying the liquid. If the liquid is dark orange/brown, distill before use.
    

Q2: I see a broad singlet at ~4.5 ppm in my NMR. What is it?

  • Diagnosis: This is likely the -OH proton from 3-bromo-1-propanol-d6 (hydrolysis product) or residual water.

  • Verification: Add a drop of D

    
    O to the NMR tube and shake. If the peak disappears or shifts significantly, it is an exchangeable proton (-OH), confirming moisture contamination.
    

Q3: Can I dry the reagent if it gets wet?

  • Yes, but with caution.

    • Mild Wetness: Add activated 3A Molecular Sieves (20% mass/volume) and let stand for 24 hours. Filter under inert atmosphere.

    • Severe Wetness (Visible droplets): Do not use sieves immediately (they generate heat upon water adsorption, accelerating hydrolysis). Phase separate the bulk water, dry with Magnesium Sulfate (MgSO

      
      ), then distill under reduced pressure.
      

Q4: Why do you recommend 3A sieves over 4A?

  • Expertise: 3A sieves have a pore size of ~3 Å.[4] This excludes the dibromopropane molecule (preventing it from getting trapped or reacting inside the pore) while adsorbing water (2.7 Å). 4A sieves are larger and slightly more basic, which can promote dehydrohalogenation (elimination) to form allyl bromide derivatives.

Module 4: Emergency Recovery Workflow

If a critical experiment depends on a compromised bottle, follow this purification logic.

RecoveryWorkflow Start Compromised Reagent (Wet/Yellow) Check Visual Inspection Start->Check Mild Mild Yellowing No Phase Sep Check->Mild Case A Severe Cloudy/Dark Visible Water Check->Severe Case B Treat1 Add Cu Turnings + 3A Sieves (24h) Mild->Treat1 Treat2 Distillation (Reduced Pressure) Severe->Treat2 QC QC Check (Refractive Index / NMR) Treat1->QC Treat2->QC QC->Treat2 Fail (Still Impure) Use Release for Synthesis QC->Use Pass

Figure 4.1: Decision tree for recovering compromised deuterated reagents.

References
  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. (Contextual grounding for molecular sieve selection).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 1,3-Dibromopropane and its Deuterated Analog, 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, and the use of isotopically labeled internal standards, such as deuterated compounds, is a cornerstone of quantitative NMR (qNMR) and mechanistic studies. This guide provides a detailed comparison of the ¹H NMR chemical shifts of 1,3-dibromopropane and its selectively deuterated analog, 1,3-Dibromopropane-1,1,3,3-D4, offering insights into the impact of isotopic substitution on NMR spectra.

The Significance of Deuterated Standards in NMR

Deuterium (²H or D), a stable isotope of hydrogen, possesses a different nuclear spin quantum number (I=1) compared to protium (¹H, I=1/2). This fundamental difference has profound implications for NMR spectroscopy. When a proton in an organic molecule is replaced by a deuteron, the signal corresponding to that proton disappears from the ¹H NMR spectrum. Furthermore, the coupling patterns of neighboring protons are altered, providing a powerful method for signal assignment and spectral simplification. In quantitative applications, deuterated standards with known purity are invaluable for accurately determining the concentration of an analyte.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of 1,3-dibromopropane is characterized by two distinct signals corresponding to the two chemically non-equivalent sets of protons. In contrast, the spectrum of 1,3-Dibromopropane-1,1,3,3-D4 is significantly simplified due to the isotopic labeling.

CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
1,3-Dibromopropane Br-CH₂ -CH₂-CH₂ -Br (C1 & C3 Protons)~3.58Triplet (t)4H
Br-CH₂-CH₂ -CH₂-Br (C2 Protons)~2.37Pentuplet (p)2H
1,3-Dibromopropane-1,1,3,3-D4 Br-CD₂-CH₂ -CD₂-Br (C2 Protons)~2.37Singlet (s) (or broadened multiplet)2H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Causality Behind the Spectral Differences

The dramatic difference between the two spectra arises directly from the strategic placement of deuterium atoms.

  • Disappearance of the Downfield Signal: In 1,3-dibromopropane, the protons on the carbons bearing the electronegative bromine atoms (C1 and C3) are deshielded and thus resonate at a lower field (~3.58 ppm).[1][2] The signal appears as a triplet due to coupling with the two adjacent protons on C2. In 1,3-Dibromopropane-1,1,3,3-D4, these protons are replaced by deuterons, leading to the complete absence of this triplet in the ¹H NMR spectrum.

  • Simplification of the Upfield Signal: The central methylene protons (C2) in 1,3-dibromopropane are observed as a pentuplet around 2.37 ppm.[1] This complex splitting pattern is a result of being coupled to the four neighboring protons on C1 and C3 (n+1 rule, where n=4). In the deuterated analog, the C2 protons are now flanked by two CD₂ groups. The coupling between proton and deuterium (J-coupling) is significantly smaller than proton-proton coupling and is often not resolved in standard ¹H NMR spectra. As a result, the signal for the C2 protons simplifies to a singlet. In some cases, slight broadening or a poorly resolved multiplet may be observed due to residual coupling to deuterium.

The following diagram illustrates the structural differences and the resulting impact on the observable protons in a ¹H NMR experiment.

Caption: Molecular structures and corresponding ¹H NMR signals.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for comparison, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

G cluster_workflow ¹H NMR Acquisition Workflow start Start sample_prep Sample Preparation: - Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). - Add a small amount of TMS as an internal standard (δ 0.00). start->sample_prep instrument_setup Instrument Setup: - Insert the NMR tube into the spectrometer. - Lock onto the deuterium signal of the solvent. - Shim the magnetic field to achieve optimal homogeneity. sample_prep->instrument_setup acquisition Data Acquisition: - Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). - Acquire a sufficient number of scans for a good signal-to-noise ratio. instrument_setup->acquisition processing Data Processing: - Apply Fourier transformation to the FID. - Phase the spectrum. - Calibrate the chemical shift scale using the TMS signal. - Integrate the signals. acquisition->processing analysis Spectral Analysis: - Determine chemical shifts, multiplicities, and integrations. - Compare the spectrum to known data. processing->analysis end End analysis->end

Caption: A standardized workflow for acquiring ¹H NMR spectra.

Conclusion

The comparison of the ¹H NMR spectra of 1,3-dibromopropane and 1,3-Dibromopropane-1,1,3,3-D4 provides a clear and instructive example of the utility of isotopic labeling in NMR spectroscopy. The selective deuteration leads to a predictable and significant simplification of the spectrum, confirming the signal assignments of the parent compound and highlighting the power of this technique for structural elucidation and as a tool for quantitative analysis. For researchers in drug development and other chemical sciences, a thorough understanding of these principles is essential for the accurate interpretation of NMR data and the robust characterization of molecular structures.

References

  • Brainly. (2024, March 13). The structure of 1,3-dibromopropane is shown below. The protons indicated in the ... Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). ¹H NMR: Novice Level, Spectrum 4. Retrieved from [Link]

  • Chegg. (n.d.). Draw a structure for the NMR structure. Identify each peak with the spectra. 10 NMR 1,3-dibromoplopane. Retrieved from [Link]

  • Chegg. (2022, February 3). Solved The structure of 1,3-dibromopropane is shown below. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2413. [Link]

  • PubChem. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dibromopropane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Shenderovich, I. G., Smirnov, S. N., Denisov, G. S., Gindin, V. A., Golubev, N. S., Limbach, H.-H., & Tolstoy, P. M. (2003). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Journal of the American Chemical Society, 125(34), 10377–10388. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Fedorov, K. N., Chistov, A. A., & Grishin, Y. K. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Advances, 11(62), 39257-39265. [Link]

  • SpectraBase. (n.d.). 1,3-Dibromopropane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]

  • Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Supplement 1), S37-S42. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromopropane and its Deuterated Analog, 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,3-dibromopropane and its specifically deuterated analog, 1,3-dibromopropane-1,1,3,3-D4. This comparison is crucial for researchers in drug development and related scientific fields who utilize isotopic labeling to trace metabolic pathways, determine reaction mechanisms, or as internal standards in quantitative analyses. Understanding the shifts in fragmentation patterns upon deuteration is fundamental to interpreting mass spectra accurately.

Introduction: The Role of Isotopic Labeling in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation.[1][2] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Isotopic labeling, the substitution of an atom with one of its isotopes, is a valuable tool in mass spectrometry. Deuterium (²H or D), an isotope of hydrogen, is commonly used. Since deuterium has a mass of approximately 2 amu compared to protium (¹H) at 1 amu, its incorporation into a molecule leads to a predictable increase in the mass of the molecular ion and its fragments.[3] This mass shift allows for the differentiation and tracking of labeled molecules.

This guide will dissect the fragmentation pathways of 1,3-dibromopropane and demonstrate how the strategic placement of four deuterium atoms in 1,3-dibromopropane-1,1,3,3-D4 influences the resulting mass spectrum.

The Molecular Ion: A Tale of Two Isotopes

The first key feature in the mass spectrum is the molecular ion peak. For 1,3-dibromopropane (C₃H₆Br₂), the molecular weight is approximately 202 amu. However, bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. This results in a characteristic isotopic cluster for any bromine-containing ion. For a molecule with two bromine atoms, the molecular ion will appear as a triplet of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

For 1,3-dibromopropane, the molecular ion region will show peaks at m/z 200 (C₃H₆⁷⁹Br₂), 202 (C₃H₆⁷⁹Br⁸¹Br), and 204 (C₃H₆⁸¹Br₂).

In the case of 1,3-dibromopropane-1,1,3,3-D4 (C₃H₂D₄Br₂), the addition of four deuterium atoms increases the molecular weight by 4 amu. Therefore, the molecular ion cluster is shifted to m/z 204 (C₃H₂D₄⁷⁹Br₂), 206 (C₃H₂D₄⁷⁹Br⁸¹Br), and 208 (C₃H₂D₄⁸¹Br₂), again with a characteristic 1:2:1 intensity ratio.

Comparative Fragmentation Analysis: Unraveling the Pathways

The high energy of electron ionization typically leads to extensive fragmentation, providing valuable structural information.[1][2] The primary fragmentation pathways for 1,3-dibromopropane involve the loss of a bromine atom and cleavage of the propyl chain.

Key Fragmentation Pathways:
  • Loss of a Bromine Radical (Alpha-Cleavage): This is a common fragmentation pathway for alkyl halides.[4] The cleavage of a C-Br bond results in the formation of a bromopropyl cation.

  • Cleavage of the Propyl Chain: Fragmentation of the carbon backbone can also occur, leading to smaller charged fragments.

The following table and diagram illustrate the predicted major fragments for both the non-deuterated and deuterated compounds.

Fragmentation Pathway 1,3-Dibromopropane Fragment Predicted m/z 1,3-Dibromopropane-1,1,3,3-D4 Fragment Predicted m/z Notes
Molecular Ion [C₃H₆Br₂]⁺•200, 202, 204[C₃H₂D₄Br₂]⁺•204, 206, 208Isotopic cluster due to two Br atoms.
Loss of •Br [C₃H₆Br]⁺121, 123[C₃H₂D₄Br]⁺125, 127Isotopic doublet due to one Br atom. The four deuteriums remain.
Loss of HBr [C₃H₅Br]⁺•120, 122[C₃H₂D₃Br]⁺•124, 126Loss of HBr or DBr. The deuterated compound can lose either, leading to a more complex spectrum.
Propyl Cation [C₃H₆]⁺•42[C₃H₂D₄]⁺•46Loss of both Br atoms.
Allyl Cation [C₃H₅]⁺41[C₃HD₄]⁺ or [C₃H₂D₃]⁺45 or 44Formed by loss of H• after loss of both Br atoms.
Diagram of Fragmentation Pathways

Fragmentation cluster_non_deuterated 1,3-Dibromopropane Fragmentation cluster_deuterated 1,3-Dibromopropane-1,1,3,3-D4 Fragmentation M_H [C₃H₆Br₂]⁺• m/z 200, 202, 204 F1_H [C₃H₆Br]⁺ m/z 121, 123 M_H->F1_H - •Br F2_H [C₃H₅]⁺ m/z 41 F1_H->F2_H - HBr M_D [C₃H₂D₄Br₂]⁺• m/z 204, 206, 208 F1_D [C₃H₂D₄Br]⁺ m/z 125, 127 M_D->F1_D - •Br F2_D [C₃HD₄]⁺ / [C₃H₂D₃]⁺ m/z 45 / 44 F1_D->F2_D - DBr / HBr

Caption: Predicted EI-MS fragmentation of 1,3-dibromopropane and its D4 analog.

Experimental Protocol: Acquiring the Mass Spectra

The following is a standard protocol for the analysis of 1,3-dibromopropane and its deuterated analog using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for the separation of volatile halogenated hydrocarbons (e.g., HP-5ms).

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute solution of the analyte (1,3-dibromopropane or 1,3-dibromopropane-1,1,3,3-D4) in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is 10-100 µg/mL.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 2 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[2]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-250

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[5]

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Extract the mass spectrum at the apex of the analyte's chromatographic peak.

    • Identify the molecular ion cluster and the major fragment ions.

    • Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation if analyzing the non-deuterated compound. For the deuterated compound, analyze the mass shifts relative to the non-deuterated analog.

Conclusion

The mass spectrometry fragmentation pattern of 1,3-dibromopropane-1,1,3,3-D4 provides a clear example of the utility of isotopic labeling. The predictable +4 amu shift in the molecular ion and major fragments containing the deuterated carbons allows for unambiguous identification and tracing of the labeled molecule. The principles outlined in this guide—understanding the characteristic isotopic patterns of elements like bromine and the fundamental fragmentation pathways of alkyl halides—are essential for any researcher or scientist working with isotopically labeled compounds in mass spectrometry.

References

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved February 5, 2024, from [Link]

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved February 5, 2024, from [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved February 5, 2024, from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved February 5, 2024, from [Link]

  • Nilsson, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(12), 11866–11875. [Link]

  • Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved February 5, 2024, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.5E: GC Parameters. Retrieved February 5, 2024, from [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved February 5, 2024, from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved February 5, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 5, 2024, from [Link]

  • Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of visualized experiments : JoVE, (53), 2611. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 5, 2024, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved February 5, 2024, from [Link]

  • Rosenstock, H. M., et al. (1982). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society, 104(9), 2337–2345. [Link]

  • Guttman, M. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved February 5, 2024, from [Link]

  • Problems in Chemistry. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. YouTube. Retrieved February 5, 2024, from [Link]

  • Karnes, H. T., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 45(1), 33–39. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 5, 2024, from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Retrieved February 5, 2024, from [Link]

Sources

Verifying Isotopic Purity of 1,3-Dibromopropane-1,1,3,3-D4: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of deuterated pharmaceuticals and metabolic tracers, 1,3-Dibromopropane-1,1,3,3-D4 serves as a critical linker. Its value lies in the precise placement of deuterium atoms at the terminal carbons (


) to block metabolic oxidation or probe kinetic isotope effects (KIE).

However, verifying the isotopic purity of this specific isotopologue presents a unique challenge: standard low-resolution MS cannot easily distinguish between regiochemical isomers (e.g., 1,1,2,2-D4 vs 1,1,3,3-D4).

This guide details a "Self-Validating" Quantitative NMR (qNMR) protocol that utilizes the molecule’s own central methylene group as an internal stoichiometric standard, eliminating the need for external calibrants.[1] We compare this against GC-MS and 13C-NMR to provide a comprehensive validation workflow.

Part 1: The Analytical Landscape

To certify 1,3-Dibromopropane-1,1,3,3-D4, we must answer three questions:

  • Chemical Purity: Is it free of starting materials (e.g., 1,3-propanediol)?

  • Isotopic Enrichment: What is the % Deuterium incorporation at the 1,3 positions?

  • Regioselectivity: Are the deuteriums exclusively at the 1 and 3 positions?

Comparative Method Analysis
FeatureMethod A: 1H-qNMR (Recommended) Method B: GC-MS Method C: 13C-NMR
Primary Output Quantitative % D EnrichmentIsotopologue Distribution (d3/d4/d5)Regiochemical Confirmation
Precision High (<1% error)Medium (depends on ionization stability)Qualitative
Key Advantage Self-Validating: Uses central

as internal standard.
Detects total mass shift (

,

,

).
Confirms D location via C-D coupling (

).
Limitation Requires high field (>400 MHz) for clean baseline.[1]Hard to distinguish regiochemical isomers.[1]Low sensitivity (requires long scans).[1]
Part 2: The "Self-Validating" qNMR Protocol

This protocol is the gold standard for this specific compound because the central methylene group (


) is not deuterated .[1] It acts as a perfect stoichiometric anchor (2 Protons) to quantify the residual protons at the terminal positions.[1]
Theoretical Basis[1]
  • Target Structure:

    
    
    
  • Central

    
     Signal:  Appears at ~2.4 ppm .[2] In the D4 analog, this signal is split by four equivalent deuterium atoms (
    
    
    
    ).[1]
    • Splitting Rule:

      
      [1]
      
    • Calculation:

      
      .[1]
      
    • Result: The central peak appears as a Nonet (9 lines).[1]

  • Residual Impurity Signal: Any remaining protons at the 1,3 positions (

    
    ) appear at ~3.6 ppm .
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~15 mg of sample in 0.6 mL

      
        (Chloroform-d).
      
    • Note: Do not use non-deuterated solvents.[1] Ensure the solvent does not contain impurities overlapping with 3.6 ppm.[1]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to 30 seconds .

      • Reasoning: Accurate qNMR requires full relaxation (

        
        ).[1] Small molecules like this have long 
        
        
        
        times.[1] Short delays will underestimate the integration.[1]
    • Scans (NS): 16 or 32 (sufficient for high concentration).

    • Spectral Width: -2 to 12 ppm.

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.[1]

    • Integration (Critical Step):

      • Set the integral of the central Nonet (~2.4 ppm) to exactly 2.00 .

      • Integrate the residual region at ~3.6 ppm . Let this integral be

        
        .[1]
        
  • Calculation of % Deuteration:

    • If the 1,3 positions were fully protonated, the integral at 3.6 ppm would be 4.00.[1]

    • The observed integral

      
       represents the remaining protons.[1]
      
    • % H (Residual):

      
      [1]
      
    • % D (Enrichment):

      
      
      
Part 3: GC-MS Isotopic Distribution

While NMR gives an average % D, GC-MS reveals the population distribution (how much d3 vs d4 exists).[1]

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Oven: 40°C (2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Interpretation:

    • Parent Ion: Look at the cluster around m/z 200-208.[1]

    • Natural Abundance: 1,3-Dibromopropane has a distinct triplet pattern (1:2:1) due to

      
       and 
      
      
      
      .[1]
    • Shift:

      • d0 (Unlabeled): m/z 200, 202, 204.

      • d4 (Labeled): m/z 204, 206, 208 .

    • Fragment Analysis:

      • Loss of

        
        
        
        
        
        m/z ~123 (d4 species) vs ~121 (d3 species).
      • Loss of

        
        
        
        
        
        m/z ~95 (indicates central
        
        
        is intact).
Part 4: 13C-NMR for Regiochemical Confirmation

To prove the deuterium is at the 1,3 positions and not scrambled to the 2-position:

  • Run proton-decoupled 13C-NMR.

  • Observe C1/C3 (Terminal):

    • Shift: ~31 ppm (Upfield isotope shift).

    • Splitting: Quintet (

      
       Hz). This confirms the carbon is attached to two deuteriums (
      
      
      
      ).[1]
  • Observe C2 (Central):

    • Shift: ~34 ppm .

    • Splitting: Singlet (or broadened singlet due to long-range coupling).[1]

    • Validation: If this peak were a quintet, it would imply the central position is deuterated (scrambling occurred).[1]

Visual Workflow & Logic
Diagram 1: Analytical Decision Tree

This workflow ensures a systematic approach to validation, prioritizing the "Self-Validating" NMR method.

G Start Sample: 1,3-Dibromopropane-d4 NMR_Prep 1. Prepare Sample in CDCl3 (Protocol 1) Start->NMR_Prep Run_1H 2. Run 1H-qNMR (D1 = 30s) NMR_Prep->Run_1H Check_Central Check Central Signal (~2.4 ppm) Is it a Nonet? Run_1H->Check_Central Scrambling FAIL: Scrambling Detected (D is on central carbon) Check_Central->Scrambling No (Singlet/Triplet) Integrate 3. Integrate Residual Peak (~3.6 ppm) Normalize Central Peak to 2.00 Check_Central->Integrate Yes Calc_Purity Calculate % D Target: >98% Integrate->Calc_Purity GCMS 4. Run GC-MS Confirm Isotopologue Dist. Calc_Purity->GCMS >98% Reject REJECT Low Enrichment Calc_Purity->Reject <98% Pass CERTIFIED High Isotopic Purity GCMS->Pass

Caption: Decision tree for validating isotopic purity. The central NMR signal multiplicity serves as the primary checkpoint for regiochemical integrity.[1]

Diagram 2: NMR Splitting Logic

Understanding the "Nonet" is crucial for interpreting the spectrum correctly.[1]

Splitting CentralH Central CH2 (2 Protons) Coupling Couples to 4 Deuteriums (Spin I = 1) CentralH->Coupling Formula Multiplicity Rule: 2nI + 1 2(4)(1) + 1 = 9 Coupling->Formula Result Observed Signal: NONET (9 lines) ~2.4 ppm Formula->Result

Caption: Logic flow explaining the complex splitting pattern of the central methylene group in the 1H-NMR spectrum.

References
  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Alkyl Bromides. Retrieved October 26, 2023, from [Link]

  • University of Groningen. (2022).[1] Evaluating the use of NMR for the determination of deuterium abundance. Retrieved October 26, 2023, from [Link]

Sources

Optimizing Deuterated Linkers: A Comparative Guide to 1,3-Dibromopropane-1,1,3,3-D4 vs. Perdeuterated D6 Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of alkyl linkers for PROTACs, dimeric drugs, and covalent probes, the choice of deuteration pattern is a strategic decision, not merely a commodity selection. This guide compares 1,3-Dibromopropane-1,1,3,3-d4 (the "Alpha-Shield") against 1,3-Dibromopropane-d6 (the "Full-Armor" variant).

While the fully deuterated d6 variant offers complete NMR silence and maximum metabolic protection, the 1,1,3,3-d4 isotopologue provides a targeted solution that specifically blocks the primary sites of metabolic liability (N-dealkylation/oxidation) while retaining a spectroscopic handle at the


-position.

Chemical & Physical Specifications

The fundamental difference lies in the central methylene group (


). This structural nuance dictates their utility in NMR studies and specific metabolic pathways.
Feature1,3-Dibromopropane-1,1,3,3-d41,3-Dibromopropane-d6
Structure


Molecular Weight ~205.9 g/mol ~207.9 g/mol
Isotopic Enrichment Typically

98% D
Typically

99% D

NMR Signature
Distinct Signal: Broad singlet/quintet at ~2.4 ppm (Central

).[1]
Silent: No signals in the alkyl region (residual solvent only).
Primary Utility Blocking

-oxidation; Mechanistic probes.[1]
Maximizing metabolic stability; Simplifying complex NMR spectra.

Performance Analysis: The "Alpha-Shield" vs. "Full-Armor"

Metabolic Stability & The Kinetic Isotope Effect (KIE)

The primary driver for using these linkers is to retard metabolism via the Deuterium Kinetic Isotope Effect (DKIE). Carbon-Deuterium (


) bonds are 6–10 times stronger than Carbon-Hydrogen (

) bonds, making them harder for cytochrome P450 (CYP) enzymes to break.
  • The Case for 1,1,3,3-d4 (Alpha-Shield): When this linker connects two heteroatoms (e.g., Nitrogen in a PROTAC), the metabolic "hotspot" is almost invariably the

    
    -carbon. CYP450 enzymes typically abstract a hydrogen from the carbon adjacent to the nitrogen (N-dealkylation).
    
    • Result: The d4 variant places deuterium exactly where the attack occurs (

      
      ). It provides ~90% of the metabolic stability benefit of the d6 variant if the central carbon is not metabolically labile.
      
  • The Case for d6 (Full-Armor): If the drug is subject to internal hydroxylation at the central carbon (

    
    -oxidation) or if the metabolic pathway is unknown, d6 offers "blanket protection."
    
    • Result: Essential if the central

      
       is prone to oxidation or if the linker is long enough to fold into the CYP active site's hydrophobic pocket.
      
NMR Spectroscopy as a Decision Factor
  • Use d6 when: You are analyzing a complex final drug product. The propyl linker signals (typically 2.0–4.0 ppm) often overlap with critical signals from the warhead or E3 ligase ligand. Using d6 renders the linker "invisible," simplifying the spectrum.

  • Use d4 when: You need to quantify the linker incorporation ratio. The residual central

    
     protons serve as an internal standard to confirm that the linker has successfully reacted and to calculate yield relative to other aromatic protons.
    

Decision Logic & Metabolic Pathways[1]

The following diagram illustrates the metabolic fate of the linker and the decision logic for selection.

DeuteriumLogic Start Drug-Linker Design Metabolism Metabolic Liability? Start->Metabolism NMR NMR Requirement? Start->NMR AlphaOx Alpha-Oxidation (N-Dealkylation) Metabolism->AlphaOx Primary Risk BetaOx Beta-Oxidation (Central Hydroxylation) Metabolism->BetaOx Secondary Risk D4 Select 1,1,3,3-d4 (Blocks Alpha only) AlphaOx->D4 Effective D6 Select d6 (Blocks Alpha & Beta) AlphaOx->D6 Effective BetaOx->D4 Ineffective BetaOx->D6 Protects Silent Need Clean Spectrum NMR->Silent Quant Need Quantification Signal NMR->Quant Silent->D6 Quant->D4

Caption: Decision matrix for selecting d4 vs. d6 based on metabolic liability sites (red nodes) and NMR requirements.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

To empirically determine if d4 is sufficient or if d6 is required, perform this "head-to-head" stability assay.

Reagents:

  • Test Compounds: Drug-Linker-d0 (Control), Drug-Linker-d4, Drug-Linker-d6.[1]

  • Liver Microsomes (Human/Mouse/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System.[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of all three compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      
    • Interpretation: If

      
      , then the metabolic attack is exclusively at the 
      
      
      
      -position. You can save costs by using d4 in scale-up.[1]
Protocol B: Alkylation Efficiency Check (Nucleophilic Substitution)

Deuterium is slightly smaller sterically than hydrogen, but the C-D bond is shorter. This protocol ensures the deuterated linker reacts with comparable kinetics to the non-deuterated standard.

  • Dissolve 1.0 eq of the nucleophile (e.g., Piperazine derivative) in DMF.

  • Add 3.0 eq of

    
     or 
    
    
    
    .
  • Add 1.2 eq of 1,3-Dibromopropane-d6 (or d4).

  • Heat to 60°C. Monitor via LC-MS.

    • Note: Expect a negligible Secondary KIE (rate change < 5%). If the reaction stalls, it is likely due to reagent quality (hydrolysis of the bromide), not the isotope effect.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over

    
    .[1]
    

References

  • Blake, M. I., et al. (1975). "Studies with deuterated drugs."[1][2][3] Journal of Pharmaceutical Sciences. (Foundational text on the stability of C-D bonds).

  • Gant, T. G. (2014).[4] "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry. (Review of metabolic hotspots and alpha-oxidation).

  • Wade, D. (1999). "Deuterium isotope effects on noncovalent interactions between molecules." Chemico-Biological Interactions. (Explains the physical property differences, including density and hydrophobicity).

  • Concert Pharmaceuticals. (2023).[1][5] "Deuterated Chemical Entity Platform."[1] (Industrial application of selective deuteration).

Sources

Technical Guide: Quantitative Analysis of Deuterium Enrichment in Small Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Kinetic Isotope Effect (KIE) as a Therapeutic Driver The "deuterium switch"—replacing specific hydrogen atoms with deuterium (


H)—has transitioned from a mechanistic probe to a validated drug development strategy (e.g., deutetrabenazine).[1][2] The thermodynamic stability of the C-D bond (approx. 1.2–1.5 kcal/mol stronger than C-H) can significantly alter metabolic clearance rates without impacting target potency.

However, the synthesis of deuterated APIs (Active Pharmaceutical Ingredients) presents a unique quality control challenge: Isotopic Purity. Unlike chemical purity, isotopic purity requires quantifying the ratio of


 to 

at specific positions (positional enrichment) and the distribution of isotopologues (D0, D1, D2...) in the bulk sample.

This guide contrasts the two primary analytical pillars—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) —providing validated protocols to ensure your synthesized product meets the stringent requirements of modern drug discovery.

Part 1: The Analytical Landscape

To validate a deuterated product, you must answer two distinct questions:

  • Positional Specificity: Did the deuterium incorporate only at the intended site?

  • Molar Enrichment: What is the exact percentage of deuterium incorporation (e.g., >99% D)?

Method A: Quantitative NMR (qNMR)[3][4]
  • The Mechanism: Exploits the magnetic distinctiveness of nuclei.

    
    H NMR observes the disappearance of the proton signal at the target site. 
    
    
    
    H NMR observes the appearance of the deuterium signal directly.[3]
  • The Verdict: The gold standard for positional specificity . It is absolute, non-destructive, and chemically specific.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • The Mechanism: Separates molecules by mass-to-charge ratio (

    
    ). It detects the distribution of isotopologues (molecules with 0, 1, 2... deuterium atoms).[4]
    
  • The Verdict: Unbeatable for sensitivity and determining the isotopologue distribution . However, it cannot easily distinguish where the deuterium is located on the molecule (regio-isomers) without complex fragmentation studies.

Part 2: Comparative Analysis

Decision Matrix: Selecting the Right Tool

DecisionMatrix Start Sample Analysis Goal Q1 Is the sample quantity limited (<1 mg)? Start->Q1 Q2 Is positional accuracy critical? Q1->Q2 No MS_Path Use HRMS / LC-MS Q1->MS_Path Yes NMR_Path Use qNMR Q2->NMR_Path Yes (Regiospecificity) Hybrid Hybrid Approach: 1H NMR for location MS for %D distribution Q2->Hybrid Yes (Full Characterization)

Figure 1: Analytical decision workflow based on sample constraints and data requirements.

Performance Comparison
Feature

H qNMR (Proton Deficit)

H NMR (Direct Detect)
HRMS (Isotopologue Analysis)
Primary Output % Incorporation (Indirect)Presence/Location of DIsotopologue Distribution (D0/D1/D2)
Positional Accuracy High (Site-specific)High (Site-specific)Low (Unless MS/MS used)
Sensitivity Moderate (needs ~5-10 mg)Low (Low

, needs >20 mg)
Ultra-High (picogram range)
Quantification Basis Internal Standard RatioInternal Standard RatioIon Abundance Ratio
Key Limitation Large error margin at >98% DBroad lines, solvent interferenceIon suppression, matrix effects

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Proton Deficit" Method ( H qNMR)

Objective: Calculate deuterium enrichment by measuring the reduction of the residual proton signal against a calibrated internal standard.

Reagents:

  • Analyte: Deuterated synthesized product.[5][3][4][6][7][8]

  • Internal Standard (IS): High purity (>99.9%), non-hygroscopic, distinct shifts (e.g., Maleic Acid, Dimethyl Sulfone, or 1,3,5-Trimethoxybenzene).

  • Solvent: Deuterated solvent (e.g., DMSO-

    
    ) with known residual peak or 100% non-deuterated solvent with solvent suppression (advanced).
    

Workflow:

  • T1 Relaxation Determination (Critical Step):

    • Causality: For quantitative integration, nuclei must fully relax between pulses.

    • Action: Run an Inversion Recovery experiment. Determine

      
       for both the analyte target peak and the IS peak.
      
    • Setting: Set relaxation delay (

      
      ) to 
      
      
      
      of the slowest nucleus.[9]
  • Sample Prep:

    • Weigh IS and Analyte using a microbalance (readability 0.001 mg). Target a 1:1 molar ratio for optimal S/N.

    • Dissolve completely. Ensure no precipitation.

  • Acquisition:

    • Pulse angle: 90°.[10]

    • Scans: Minimum 16 (for S/N > 200:1).

    • Spectral Width: Wide enough to capture all satellites.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight.[1][2][10]
Protocol 2: HRMS Isotopologue Distribution Analysis

Objective: Determine the population distribution of D0 (undeuterated), D1, D2, etc.

Workflow:

  • System Suitability (Blank Check):

    • Inject a solvent blank to ensure no carryover.

    • Inject the non-deuterated parent compound to establish the natural isotopic envelope (contribution of

      
      C, 
      
      
      
      N, etc.).
  • Acquisition:

    • Mode: Soft ionization (ESI or APCI). Avoid Electron Impact (EI) unless analyzing stable fragments, as EI causes scrambling.

    • Resolution: >30,000 FWHM (to distinguish D peaks from other isotopes if possible, though often they overlap).

  • Data Processing (Deconvolution):

    • The raw mass spectrum will show a cluster of peaks.

    • Use software (e.g., specific Python packages or vendor tools) to subtract the theoretical natural abundance of

      
      C from the observed intensity.
      
    • Note: The "M+1" peak in a deuterated sample is a mix of (D1 species) + (

      
      C isotope of D0).
      

Part 4: Visualization of the Analytical Pathway

The following diagram illustrates the logical flow from crude synthesis to final validated product.

AnalyticalWorkflow cluster_QC Quality Control Loop Synthesis Crude Synthesis Purification Purification (Flash/Prep HPLC) Synthesis->Purification Check1 1H NMR (Quick) Purification->Check1 Check2 LC-MS (Mass Check) Check1->Check2 Structure Confirmed Validation Final Validation Check2->Validation Mass Confirmed qNMR qNMR Protocol (Maleic Acid Std) Validation->qNMR Positional % HRMS HRMS Protocol (Deconvolution) Validation->HRMS Isotopologue %

Figure 2: Integrated workflow for synthesis, purification, and dual-method validation.

References

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs.[1][8] Innovations in Pharmaceutical Technology. Link(Note: General industry reference for deuterium switch context).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • FDA Center for Drug Evaluation and Research. (2017). NDA Approval Package for Austedo (Deutetrabenazine).[11] U.S. Food and Drug Administration. Link

  • Lockwood, T. E., & Angeloski, A. (2024). DGet! An open source deuteration calculator for mass spectrometry data.[12] ResearchGate. Link

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) Technical Guide.Link

Sources

A Researcher's Guide to the C13 NMR Spectral Analysis of 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, particularly within pharmaceutical and materials science, the use of isotopically labeled compounds is indispensable. Deuterium-labeled molecules, such as 1,3-dibromopropane-1,1,3,3-d4, serve as crucial tools in mechanistic studies, as internal standards for quantitative analysis, and in altering metabolic pathways of drug candidates. The precise characterization of these labeled compounds is paramount to ensure their isotopic purity and structural integrity. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out for its ability to provide direct, non-destructive insight into the carbon skeleton of a molecule.

This guide offers a comprehensive comparison of the C13 NMR spectral analysis of 1,3-dibromopropane-1,1,3,3-d4 with its non-deuterated analog. We will delve into the theoretical underpinnings and practical considerations of the spectral differences, discuss potential impurities, and compare the utility of C13 NMR with other analytical techniques.

The Power of C13 NMR in Analyzing Deuterated Compounds

C13 NMR spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules. In the context of deuterated compounds, it offers unique advantages. The substitution of protons with deuterium atoms (²H or D) leads to distinct and predictable changes in the C13 NMR spectrum. These changes are threefold:

  • Disappearance of C-H Coupling: In standard proton-decoupled C13 NMR, the coupling between carbon and directly attached protons is removed, resulting in sharp singlet signals for each unique carbon. When protons are replaced by deuterium, the strong one-bond C-H coupling vanishes.

  • Appearance of C-D Coupling: Deuterium has a nuclear spin (I=1), and therefore, it couples to the C13 nucleus. A carbon atom bonded to a single deuterium atom will appear as a 1:1:1 triplet. A CD₂ group, as in the case of 1,3-dibromopropane-1,1,3,3-d4, will manifest as a five-line pattern (a quintet) with intensity ratios of 1:2:3:2:1.

  • Reduced Signal Intensity: The Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons during proton decoupling, is significantly diminished for deuterated carbons. This, combined with the splitting of the signal into a multiplet, results in a marked decrease in the signal-to-noise ratio for deuterated carbons, sometimes making them appear "lost" in the baseline.[1]

Comparative C13 NMR Spectra: 1,3-Dibromopropane vs. 1,3-Dibromopropane-1,1,3,3-D4

A direct comparison of the C13 NMR spectra of 1,3-dibromopropane and its deuterated analog highlights the profound impact of isotopic substitution.

1,3-Dibromopropane (Non-deuterated)

The C13 NMR spectrum of 1,3-dibromopropane is relatively simple, showing two distinct signals corresponding to the two unique carbon environments.

  • C1/C3 (CH₂Br): These two equivalent carbons are directly attached to the electronegative bromine atoms, which deshields them, causing their signal to appear downfield.

  • C2 (CH₂): This central carbon is less affected by the bromine atoms and therefore resonates at a higher field (upfield) compared to C1/C3.

Experimental data for 1,3-dibromopropane shows the following chemical shifts:[2]

Carbon PositionChemical Shift (ppm)Multiplicity (Proton-Decoupled)
C1, C3~31.4Singlet
C2~34.7Singlet

Predicted C13 NMR Spectrum of 1,3-Dibromopropane-1,1,3,3-D4

Based on the principles of deuterium substitution, we can predict the C13 NMR spectrum of 1,3-dibromopropane-1,1,3,3-d4.

  • C1/C3 (CD₂Br): The signal for these carbons will be significantly altered. Due to the coupling with two deuterium atoms, the signal will appear as a quintet. The chemical shift is expected to be very similar to the non-deuterated analog, although slight isotopic shifts are possible. The intensity of this signal will be substantially lower.

  • C2 (CH₂): The signal for the central, non-deuterated carbon will remain a singlet and its chemical shift and intensity will be largely unaffected.

Table of Predicted C13 NMR Data for 1,3-Dibromopropane-1,1,3,3-D4

Carbon PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
C1, C3~31.4Quintet
C2~34.7Singlet

This stark difference in the spectra serves as a definitive confirmation of successful deuteration at the C1 and C3 positions.

Experimental Protocol: Acquiring a C13 NMR Spectrum

A detailed methodology for acquiring a high-quality C13 NMR spectrum is crucial for accurate analysis.

Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the 1,3-dibromopropane-1,1,3,3-d4 sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumental Parameters:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquire a standard proton-decoupled C13 NMR spectrum.

  • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, especially for observing the low-intensity quintet of the deuterated carbons.

  • Optimize the relaxation delay (D1) to ensure full relaxation of the carbon nuclei, which is particularly important for the non-protonated deuterated carbons that have longer relaxation times.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument setup Proton-Decoupled C13 Experiment instrument->setup acquire Acquire Data (Multiple Scans) setup->acquire process Fourier Transform & Phasing acquire->process analyze Chemical Shift & Multiplicity Analysis process->analyze compare Compare with Non-deuterated Spectrum analyze->compare

C13 NMR Experimental Workflow

Identifying Potential Impurities

The purity of 1,3-dibromopropane-1,1,3,3-d4 is critical for its intended applications. C13 NMR is an excellent tool for identifying and quantifying carbon-containing impurities. The synthesis of this deuterated compound often starts from a deuterated precursor like malonic acid-d4, which is then converted to 1,3-propanediol-1,1,3,3-d4 and subsequently to the target molecule.[3] Potential impurities could arise from incomplete reactions or side reactions.

Common Potential Impurities and their C13 NMR Signatures:

  • 1,3-Propanediol-1,1,3,3-d4 (Starting Material): If the conversion to the dibromide is incomplete, the deuterated diol may be present. Its CD₂OH carbons would appear as a quintet at a significantly different chemical shift (typically around 60-70 ppm) compared to the dibromide.

  • Partially Deuterated 1,3-Dibromopropane: Incomplete deuteration of the starting material could lead to isotopologues with CHD or CH₂ groups at the 1 and 3 positions. These would give rise to more complex multiplets in the C13 NMR spectrum.

  • Solvent Residues: Residual solvents from the synthesis and purification steps are common impurities. Their characteristic C13 NMR signals can be identified by referencing tables of common solvent chemical shifts.[4][5]

impurity_analysis cluster_impurities Potential Impurities product 1,3-Dibromopropane-1,1,3,3-D4 C1/C3 (CD₂Br): ~31.4 ppm (quintet) C2 (CH₂): ~34.7 ppm (singlet) start_material 1,3-Propanediol-1,1,3,3-d4 CD₂OH: ~60-70 ppm (quintet) product->start_material may contain partial_deuteration Partially Deuterated Analogs Complex Multiplets product->partial_deuteration may contain solvent Residual Solvents Characteristic Shifts product->solvent may contain

Potential Impurities in C13 NMR

Alternative Analytical Techniques: A Comparative Overview

While C13 NMR is a powerful tool, a multi-technique approach is often necessary for a comprehensive characterization of deuterated compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used alternative.

C13 NMR vs. GC-MS for the Analysis of 1,3-Dibromopropane-1,1,3,3-D4

FeatureC13 NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Information Provided Provides detailed structural information about the carbon skeleton, including the location of deuterium atoms and their coupling to carbon.Provides the molecular weight of the compound and its fragments, allowing for the determination of the number of deuterium atoms.[6][7]
Quantitative Analysis Can be made quantitative with appropriate experimental parameters to determine isotopic purity.Can provide highly accurate isotopic ratios.[6]
Sample Preparation Requires dissolving the sample in a deuterated solvent.The sample is vaporized and introduced into the instrument.
Sensitivity Relatively low sensitivity, requiring a larger sample amount.High sensitivity, capable of detecting trace amounts of impurities.[8]
Destructive/Non-destructive Non-destructive; the sample can be recovered after analysis.[9]Destructive; the sample is ionized and fragmented.
Analysis of Isomeric Impurities Can distinguish between positional isomers and isotopomers.May not be able to distinguish between isomers with the same mass.

Synergistic Approach:

The most robust analytical strategy involves the complementary use of both NMR and MS.[6][7][10] NMR confirms the precise location of the deuterium labels, while MS provides a highly sensitive measure of the overall isotopic enrichment and can detect non-carbon-containing impurities.

Conclusion

The C13 NMR spectral analysis of 1,3-dibromopropane-1,1,3,3-d4 provides a clear and unambiguous confirmation of its structure and isotopic labeling. The predicted spectrum, characterized by a quintet for the deuterated carbons and a singlet for the central methylene group, is distinctly different from its non-deuterated counterpart. By understanding the principles of C-D coupling and the potential for impurities, researchers can confidently utilize C13 NMR as a primary tool for the characterization of this and other deuterated compounds. For a complete and rigorous analysis, especially in regulated environments, the integration of C13 NMR with mass spectrometry is highly recommended to ensure the highest standards of quality and purity.

References

  • Hofstra University. (n.d.). 1H NMR: Novice Level, Spectrum 4. Retrieved from [Link]

  • Facey, G. (2008, April 2). Finding "Lost" Deuterated 13C Signals. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • 1,3-Dibromopropane. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2023, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Emwas, A.-H. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. InTech. [Link]

  • Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(4), 434-441. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Sciencemadness.org. (2015, June 1). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • Tom's Lab. (2019, December 5). Making 1,3-Dibromopropane [Video]. YouTube. [Link]

  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 647–653. [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]

  • ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Retrieved from [Link]

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
  • University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

  • T. J. Wenzel, T. J. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Symmetry, 1(1), 16-33.
  • Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • ResearchGate. (2019, February 25). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. Retrieved from [Link]

  • Fan, T. W.-M., & Lane, A. N. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites, 13(4), 543.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Action: Treat 1,3-Dibromopropane-1,1,3,3-D4 as a Halogenated Organic Solvent .

Do not dispose of this compound down the drain, via evaporation, or in general trash. It requires high-temperature incineration equipped with acid-gas scrubbers due to the formation of deuterium bromide (DBr) and hydrogen bromide (HBr) during combustion.

While the deuterated isotope (


) is chemically stable and non-radioactive, it shares the acute toxicity and flammability profile of its non-deuterated parent. The primary operational risk is infrastructure damage  at the disposal facility if misclassified as non-halogenated, and personnel risk  if mixed with incompatible strong bases or active metals.

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol is essential for compliance.

ParameterDataOperational Implication
CAS Number 352431-28-8 (Labeled) / 109-64-8 (Unlabeled)Use these codes for waste manifesting.
Chemical Class Alkyl DihalidePotential alkylating agent; neurotoxic potential.
Flash Point ~54°C (Closed Cup)Flammable Liquid (Cat 3). Ground all transfer equipment.
Reactivity ElectrophilicReacts violently with strong bases (elimination) and active metals (Li, Na, Mg).
Combustion Generates HBr/DBrMust be segregated from non-halogenated solvents to prevent incinerator corrosion.

Pre-Disposal Validation (The "Self-Validating" System)

As a Senior Scientist, I require a "trust but verify" approach. Before moving the container to the waste stream, perform this 3-step validation to prevent cross-stream accidents.

Step 1: The Phase Check
  • Action: Visually inspect the liquid.

  • Logic: 1,3-Dibromopropane-d4 is denser than water (

    
    ). If you are disposing of a reaction mixture, ensure there is no aqueous layer containing reactive metals or strong bases floating on top.
    
  • Pass Criteria: Single phase or clearly separated, identified phases.

Step 2: The pH Audit
  • Action: Dip a pH strip into the waste solution.

  • Logic: Alkyl bromides can undergo hydrolysis to form hydrobromic acid, or they may be mixed with basic catalysts.

    • Acidic (pH < 4): Acceptable for halogenated waste, but note "Acidic" on the label.

    • Basic (pH > 10): STOP. High pH suggests residual strong bases (e.g., alkoxides). Mixing this with the alkyl bromide in a waste drum can trigger an exothermic elimination reaction, pressurizing the drum.

  • Correction: Neutralize basic mixtures with dilute acid (e.g., 1M HCl) before adding to the solvent waste carboy.

Step 3: The Oxidizer Screen
  • Action: Verify the absence of strong oxidizers (peroxides, permanganates) in the mixture.[1]

  • Logic: Halogenated solvents mixed with strong oxidizers can form shock-sensitive explosives.

Disposal Workflow

A. Container Selection
  • Approved: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Metal containers (aluminum, zinc, iron).

    • Causality: Over time, trace hydrolysis creates HBr, which corrodes metal. Furthermore, active metals can react with 1,3-dibromopropane to form Grignard-like reagents or cause Wurtz-type coupling, generating heat.

B. Segregation Protocol

You must segregate this chemical into the Halogenated Solvent stream.

  • Compatible Partners: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

  • Incompatible Partners: Acetone, Methanol, Hexanes (unless the facility explicitly allows "commingled" waste, which is rare due to the cost of scrubbing halogens).[2]

C. Labeling

The label must explicitly state:

  • Chemical Name: "1,3-Dibromopropane-d4" (or "Halogenated Solvent Waste").

  • Hazards: Flammable, Toxic, Irritant.[3][4][5][6][7]

  • Isotope Note: "Contains Deuterium (Stable Isotope)" – Optional but helpful for inventory reconciliation.

Decision Matrix & Workflow Diagram

The following diagram outlines the decision logic for the researcher at the bench.

DisposalWorkflow Start Start: 1,3-Dibromopropane-d4 Waste Generation IsPure Is the material pure? Start->IsPure CheckMixture Analyze Mixture Composition IsPure->CheckMixture No Segregation Segregate: HALOGENATED Waste Stream (HDPE or Glass Container) IsPure->Segregation Yes CheckPH Check pH (Is it Basic?) CheckMixture->CheckPH Neutralize Neutralize with Dilute Acid CheckPH->Neutralize Yes (pH > 10) CheckPH->Segregation No (pH < 10) Neutralize->Segregation Re-check pH Labeling Label: 'Flammable, Toxic, Halogenated Solvent' Segregation->Labeling Pickup Schedule EHS Pickup (Incineration w/ Scrubber) Labeling->Pickup

Figure 1: Decision tree for the safe segregation and disposal of 1,3-Dibromopropane-d4.

Emergency Contingencies

Spill Management (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area. Vapors are irritating to the respiratory tract.[1]

  • PPE: Wear nitrile gloves (double gloved recommended) and safety goggles.

  • Absorb: Use a non-combustible absorbent (vermiculite or sand).

    • Note: Do not use paper towels or sawdust if the spill also involves oxidizers.

  • Collect: Scoop into a sealable container and label as "Hazardous Waste: Debris from 1,3-Dibromopropane spill."

Exposure Response[1][5][7][8][9]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[8] The lipophilic nature of the alkyl halide allows it to penetrate skin; speed is critical.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][8] Remove contact lenses if present.[1][3][6][8]

References

  • Merck Millipore. (2023). Safety Data Sheet: 1,3-Dibromopropane. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). 1,3-Dibromopropane Compound Summary. Retrieved from [9]

  • Fisher Scientific. (2021).[6] 1,3-Dibromopropane Safety Data Sheet. Retrieved from

Sources

Personal protective equipment for handling 1,3-Dibromopropane-1,1,3,3-D4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Operational Philosophy: The "Zero-Contamination" Mandate

As a Senior Application Scientist, I approach the handling of 1,3-Dibromopropane-1,1,3,3-D4 (hereafter referred to as D4-DBP ) with a dual mandate: Protect the Operator and Protect the Isotope .

Deuterated reagents are not merely hazardous chemicals; they are high-value analytical standards. A safety failure here is often a financial failure. If moisture enters the system, isotopic purity (atom % D) is compromised. If the chemical contacts your skin, you face the risks of an alkylating agent.[1]

This guide replaces generic safety advice with a targeted, self-validating protocol designed for the specific physicochemical properties of brominated isotopologues.

Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury. D4-DBP is an alkylating agent .

  • The Chemical Threat: Like its non-deuterated parent (1,3-Dibromopropane, CAS 109-64-8), D4-DBP possesses two electrophilic carbon centers susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).

  • The Physical Threat: It is a volatile liquid (Flash Point ~54°C). Vapors are heavy and will accumulate in low spots (sinks, floor drains).

  • The Isotopic Threat: While C-D bonds are robust, high-purity deuterated solvents are hygroscopic. Ambient humidity is the enemy of your NMR baseline.

Critical Hazard Data Table

PropertyValue (Proxy: 1,3-DBP)Operational Implication
Flash Point 54°C (129°F)Combustible.[2] Ground all glassware. No open flames.
Vapor Density > 1 (Air = 1)Fume hood sash must be low; vapors sink.
Skin Permeation High (Lipophilic)Rapid absorption; Latex gloves offer NO protection.
Reactivity ElectrophileReacts with strong bases and oxidizers.

PPE Selection: The Barrier Protocol

Standard laboratory PPE is insufficient for organobromides. The permeation breakthrough time for brominated alkanes through standard nitrile is often <10 minutes .

A. Hand Protection (The "Double-Shell" Method)

Do not rely on a single layer of disposable nitrile.

  • Primary Layer (Inner): 4 mil Nitrile (Dexterity).

  • Secondary Layer (Outer): Laminate (Silver Shield/4H) or Viton .

    • Why? Organobromides swell and permeate nitrile and latex rapidly. Laminate films provide >4-hour breakthrough protection.

    • Exception: For rapid (<1 min) syringe transfers of small volumes (<1 mL), Double-Gloved Nitrile (minimum 8 mil total thickness) is acceptable only if gloves are changed immediately upon splash.

B. Respiratory & Body Defense
  • Engineering Control: All work MUST be performed in a certified chemical fume hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the volatility and splash risk of high-density liquids.

  • Body: 100% Cotton or Nomex Lab Coat. Avoid synthetic blends (polyester) which can melt into skin if the combustible solvent ignites.

PPE Logic Flow

PPE_Logic Start Handling D4-DBP Volume Assess Volume & Duration Start->Volume SmallVol < 5mL / Rapid Transfer Volume->SmallVol LargeVol > 5mL / Stock Handling Volume->LargeVol GloveChoice1 Double Nitrile (Change immediately on splash) SmallVol->GloveChoice1 GloveChoice2 Laminate (Silver Shield) Liner + Nitrile Outer LargeVol->GloveChoice2 RespCheck In Fume Hood? GloveChoice1->RespCheck GloveChoice2->RespCheck Stop STOP: Move to Hood RespCheck->Stop No Proceed Proceed with Goggles + Lab Coat RespCheck->Proceed Yes

Figure 1: Decision matrix for glove selection based on exposure volume. Note the requirement for laminate gloves during bulk handling.

Operational Protocol: Handling & Transfer

This protocol ensures safety while maintaining the isotopic integrity of the D4-DBP.

Step 1: The "Dry" Setup
  • Equipment: Oven-dried glassware (120°C for >2 hours) cooled in a desiccator.

  • Atmosphere: If possible, flush the reaction vessel with Nitrogen or Argon. D4-DBP is expensive; moisture ingress wastes money.

Step 2: Transfer Technique
  • Preferred Method (Syringe):

    • Use a glass syringe with a Luer-lock needle.

    • Insert a needle through the septum (if available).

    • Technique: Pull the plunger slowly. Brominated solvents are dense (d ≈ 1.9 g/mL) and can drip from the needle tip due to gravity if drawn too fast.

  • Alternative Method (Pouring):

    • Mandatory: Wear Laminate gloves.[3]

    • Pour over a containment tray.

    • Clean threads of the bottle immediately with a Kimwipe to prevent cap seizing.

Step 3: Post-Handling
  • Seal the stock container with Parafilm to prevent moisture entry.

  • Store in a flammables cabinet, segregated from oxidizers.

Emergency & Disposal Procedures

Spill Response
  • Minor Spill (< 10 mL):

    • Alert nearby personnel.

    • Cover with activated charcoal or vermiculite absorbents (avoid paper towels; they increase surface area for evaporation).

    • Scoop into a sealable bag using a plastic spatula.

  • Major Spill (> 10 mL):

    • Evacuate the lab.

    • Close the door.

    • Call EHS/Fire Department. Do not attempt to clean up without self-contained breathing apparatus (SCBA).

Waste Disposal (Critical)

D4-DBP contains halogens. It CANNOT be mixed with standard organic solvents (acetone/methanol waste).

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains 1,3-Dibromopropane-d4".

  • Segregation: Keep separate from strong bases (KOH/NaOH) to prevent exothermic polymerization or elimination reactions in the waste drum.

Disposal Workflow

Disposal_Flow Waste Liquid Waste Generated Check Contains Halogens? (Br/Cl/F) Waste->Check NonHalo Non-Halogenated Stream (Do NOT Use) Check->NonHalo No Halo Halogenated Waste Stream Check->Halo Yes Label Label: '1,3-Dibromopropane-d4' Halo->Label Final Cap Tightly & Store in Secondary Containment Label->Final

Figure 2: Segregation logic for halogenated waste to prevent regulatory violations and chemical incompatibility.

References

  • Merck Millipore. (2025). Safety Data Sheet: 1,3-Dibromopropane. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Princeton University EHS. (2023). Safe Handling of Organolithium and Organohalides. Retrieved from

  • Cambridge Isotope Laboratories. (2024). Handling and Storage of Deuterated Solvents. Retrieved from

  • Sigma-Aldrich. (2024). 1,3-Dibromopropane Product Specification and Safety. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.